Cecropin B
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C176H302N52O41S/c1-25-97(15)140(174(269)224-139(96(13)14)168(263)212-113(57-36-43-72-179)155(250)199-101(19)145(240)198-91-134(234)228-79-50-64-128(228)167(262)202-104(22)149(244)225-141(98(16)26-2)171(266)203-105(23)148(243)222-137(94(9)10)169(264)219-123(82-93(7)8)152(247)196-89-132(232)205-119(65-67-135(235)236)156(251)201-102(20)146(241)206-112(56-35-42-71-178)154(249)200-103(21)147(242)215-122(144(187)239)81-92(5)6)221-133(233)90-197-153(248)126(85-129(185)229)217-160(255)118(63-49-78-193-176(190)191)213-172(267)143(100(18)28-4)227-166(261)127(86-130(186)230)218-157(252)111(62-48-77-192-175(188)189)204-131(231)88-195-151(246)121(69-80-270-24)211-159(254)114(58-37-44-73-180)207-161(256)120(66-68-136(237)238)214-173(268)142(99(17)27-3)226-163(258)117(61-40-47-76-183)208-158(253)115(59-38-45-74-181)209-164(259)124(83-106-51-30-29-31-52-106)220-170(265)138(95(11)12)223-162(257)116(60-39-46-75-182)210-165(260)125(216-150(245)109(184)54-34-41-70-177)84-107-87-194-110-55-33-32-53-108(107)110/h29-33,51-53,55,87,92-105,109,111-128,137-143,194H,25-28,34-50,54,56-86,88-91,177-184H2,1-24H3,(H2,185,229)(H2,186,230)(H2,187,239)(H,195,246)(H,196,247)(H,197,248)(H,198,240)(H,199,250)(H,200,249)(H,201,251)(H,202,262)(H,203,266)(H,204,231)(H,205,232)(H,206,241)(H,207,256)(H,208,253)(H,209,259)(H,210,260)(H,211,254)(H,212,263)(H,213,267)(H,214,268)(H,215,242)(H,216,245)(H,217,255)(H,218,252)(H,219,264)(H,220,265)(H,221,233)(H,222,243)(H,223,257)(H,224,269)(H,225,244)(H,226,258)(H,227,261)(H,235,236)(H,237,238)(H4,188,189,192)(H4,190,191,193)/t97-,98-,99-,100-,101-,102-,103-,104-,105-,109-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,137-,138-,139-,140-,141-,142-,143-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQHNFUJWYYSEC-MQAAYMCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C176H302N52O41S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90230334 | |
| Record name | Cecropin B protein, Insecta | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90230334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3835 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80451-05-4 | |
| Record name | Cecropin B protein, Insecta | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080451054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cecropin B protein, Insecta | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90230334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Disruption of Bacterial Defenses: A Technical Guide to the Mechanism of Action of Cecropin B
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Cecropin B, a potent, naturally occurring antimicrobial peptide (AMP), represents a promising avenue in the search for novel antibiotics. First isolated from the hemolymph of the giant silk moth, Hyalophora cecropia, this cationic peptide exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its primary mode of action involves the targeted disruption of the bacterial cell membrane, a mechanism that is fundamentally different from conventional antibiotics and thus less prone to the development of bacterial resistance.[3] This technical guide provides a comprehensive overview of the molecular interactions, biophysical consequences, and experimental methodologies used to elucidate the mechanism of action of this compound on bacterial membranes.
The Molecular Architecture of this compound
This compound is a 35- to 37-residue peptide characterized by a distinct structural motif crucial for its function.[3][4] Its structure is composed of two primary α-helical segments: an amphipathic N-terminal helix and a more hydrophobic C-terminal helix.[4][5] These are connected by a flexible hinge region, often containing glycine and proline residues, which imparts conformational adaptability to the molecule.[4][5] The N-terminal region is rich in positively charged amino acids, such as lysine, conferring a net positive charge to the peptide.[3][4] This cationic nature is a key determinant in its initial interaction with the anionic surfaces of bacterial membranes.[3][6]
Core Mechanism: A Multi-Step Assault on the Bacterial Membrane
The bactericidal activity of this compound is a rapid, concentration-dependent process that culminates in the loss of membrane integrity and cell death.[3] The mechanism can be dissected into several key stages, beginning with an electrostatic attraction and culminating in physical disruption of the lipid bilayer.
Initial Electrostatic Binding
The journey of this compound begins with a crucial electrostatic interaction. Bacterial membranes are rich in negatively charged components. In Gram-negative bacteria, this includes the lipopolysaccharide (LPS) of the outer membrane, while in Gram-positive bacteria, teichoic acids in the cell wall provide the anionic targets.[2] The positively charged N-terminus of this compound is drawn to these surfaces, leading to an initial, reversible binding.[3][6] This interaction is selective; the zwitterionic nature of mammalian cell membranes, which have a lower net negative charge, results in weaker binding and contributes to this compound's low toxicity toward eukaryotic cells.[5][6]
Membrane Insertion and Pore Formation
Following the initial binding, this compound undergoes a conformational change, adopting a more defined α-helical structure as it inserts into the hydrophobic core of the membrane.[7] Several models have been proposed to describe the subsequent disruption of the membrane, with evidence suggesting that the precise mechanism may depend on factors like peptide concentration and lipid composition.
-
The Toroidal Pore Model: In this model, the inserted this compound peptides induce a significant local curvature in the membrane. They associate with the polar head groups of the phospholipids, forcing the lipid bilayer to bend inward continuously, creating a water-filled channel lined by both the peptides and the lipid head groups.[8] This model accounts for the passage of ions and larger molecules, leading to rapid depolarization and leakage of cellular contents.
-
The "Carpet-like" Mechanism: At higher concentrations, this compound may act via a detergent-like or "carpet" mechanism. Peptides accumulate on the surface of the membrane, oriented parallel to the lipid bilayer.[3][9] Once a critical threshold concentration is reached, this "carpet" of peptides disrupts the membrane's structural integrity, leading to the formation of transient holes or even the complete dissolution of the membrane into micelle-like structures.[3][8]
-
The Barrel-Stave Model: While less commonly cited for this compound, this model proposes that peptides oligomerize within the membrane, arranging themselves like staves in a barrel to form a transmembrane pore.[8] The hydrophobic surfaces of the peptides face the lipid tails, while the hydrophilic surfaces line the aqueous channel.
Electron microscopy studies have visualized the dramatic consequences of these interactions, revealing blister formation, surface dents, and eventual cell lysis in bacteria treated with this compound.[3]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various standardized assays, providing critical data for drug development professionals.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Haemophilus parasuis (15 strains) | Gram-Negative | 2 - 16 | [3] |
| Escherichia coli BUE55 | Gram-Negative | (Not specified, but noted as highly sensitive) | [1] |
| Pseudomonas aeruginosa | Gram-Negative | 0.4 | [10] |
| Staphylococcus aureus | Gram-Positive | >256 | [1][10] |
| Staphylococcus epidermidis | Gram-Positive | >256 | [1] |
Note: Gram-negative bacteria are generally more susceptible to this compound than Gram-positive organisms.[1]
Table 2: Bactericidal Kinetics of this compound against H. parasuis
| Concentration | Bacterial Concentration (CFU/mL) | Time to Eradication | Reference |
| 8 µg/mL | 10^5 | 10 minutes | [3] |
| 2-8 µg/mL | 10^5 | 20 minutes | [3] |
| 100 µg/mL | 10^8 | 10 minutes | [3] |
Table 3: Hemolytic Activity of this compound
| Peptide | Concentration (µM) | Hemolysis (%) | Reference |
| This compound | 200 | ~0 | [5] |
| Melittin (Control) | 0.78 | 10 | [5] |
The lack of significant hemolytic activity underscores the selectivity of this compound for bacterial membranes over eukaryotic ones.[5]
Experimental Protocols
Understanding the methods used to study this compound is essential for interpreting data and designing future research.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Methodology: A broth microdilution method is typically used.[5]
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the target bacteria (e.g., 5 x 10^5 CFU/mL).
-
Include positive (bacteria only) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest peptide concentration in which no visible turbidity is observed.[5]
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique used to investigate the secondary structure of peptides in different environments.
-
Methodology: This method measures the differential absorption of left- and right-circularly polarized light by the peptide backbone.[11]
-
Dissolve lyophilized this compound in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).
-
Record a baseline CD spectrum of the peptide in the buffer alone. This typically shows a random coil structure.
-
Introduce a membrane-mimicking environment, such as liposomes (e.g., POPC/POPG vesicles), SDS micelles, or even whole bacterial cells.[7][12]
-
Record the CD spectrum of the peptide in the presence of the membrane mimic.
-
An increase in α-helical content, indicated by characteristic negative bands around 208 and 222 nm, demonstrates that the peptide folds upon interacting with the membrane.[7]
-
Electron Microscopy (SEM/AFM)
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to directly visualize the morphological damage inflicted on bacteria.
-
Methodology:
-
Treat a mid-logarithmic phase bacterial culture with this compound at a specified concentration (e.g., 1x or 4x MIC).
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Fix the bacterial cells using an appropriate fixative (e.g., glutaraldehyde).
-
Prepare the samples for microscopy (e.g., dehydration, sputter-coating for SEM).
-
Image the cells and compare them to untreated control cells to observe changes such as blistering, surface roughening, protrusions, and cell lysis.[3]
-
Membrane Permeabilization Assay
These assays measure the extent and kinetics of membrane disruption.
-
Methodology (Dye Leakage):
-
Load liposomes or bacterial cells with a fluorescent dye (e.g., calcein).
-
Add this compound to the suspension.
-
Monitor the increase in fluorescence over time as the dye leaks out of the permeabilized membranes. The rate and extent of leakage provide kinetic information about pore formation.[13]
-
Conclusion
This compound employs a sophisticated, multi-step mechanism to kill bacteria, initiated by electrostatic attraction and culminating in the catastrophic failure of the cell membrane. Its rapid, potent bactericidal activity, coupled with its selectivity for prokaryotic over eukaryotic cells, makes it an outstanding candidate for therapeutic development. A thorough understanding of its interaction with the lipid bilayer, quantified by robust experimental data, is paramount for harnessing its potential in the ongoing fight against antibiotic-resistant pathogens.
References
- 1. Antimicrobial activity of cecropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial peptide this compound functions in pathogen resistance of Mythimna separata | Bulletin of Entomological Research | Cambridge Core [cambridge.org]
- 3. Investigation of morphological changes of HPS membrane caused by this compound through scanning electron microscopy and atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel this compound-derived peptide with antibacterial and potential anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and recombinant expression of an antimicrobial peptide (this compound-like) from soybean pest Anticarsia gemmatalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pore Forming Properties of Cecropin-Melittin Hybrid Peptide in a Natural Membrane [mdpi.com]
- 9. Antimicrobial Peptide-Lipid Binding Interactions and Binding Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. webmail.life.nthu.edu.tw [webmail.life.nthu.edu.tw]
- 12. air.unimi.it [air.unimi.it]
- 13. The dependence of membrane permeability by the antibacterial peptide this compound and its analogs, CB-1 and CB-3, on liposomes of different composition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Diversity of Cecropin Peptides in Insects
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Cecropins are a class of potent, cationic antimicrobial peptides (AMPs) that form a critical component of the innate immune system in insects. First discovered in the giant silk moth, Hyalophora cecropia, these peptides have since been identified across a diverse range of insect orders.[1][2][3][4] They are characterized by their linear, alpha-helical structure and broad-spectrum activity against both Gram-negative and Gram-positive bacteria, as well as some fungi.[2][3][5] The rise of multidrug-resistant pathogens has spurred significant interest in cecropins as potential therapeutic agents. This guide provides an in-depth overview of the natural sources, molecular diversity, and biological activity of insect cecropins. It details the signaling pathways governing their synthesis, presents their antimicrobial efficacy in a comparative format, and outlines the key experimental protocols for their isolation, characterization, and activity assessment.
Natural Sources and Distribution of Cecropins
Cecropin peptides are not ubiquitous across all insect species but have been identified in several major orders, indicating a widespread yet specific distribution. Initially isolated from the Lepidopteran Hyalophora cecropia, subsequent research has confirmed their presence in Diptera (e.g., fruit flies, mosquitoes), Coleoptera (beetles), and more recently in orders such as Trichoptera, Neuroptera, Megaloptera, Mecoptera, and Siphonaptera.[1][2][6][7][8] The abundance and diversity of cecropin genes can vary significantly between these orders, with Lepidoptera and Trichoptera showing a particularly high degree of diversity, suggesting a significant evolutionary role for these peptides in their respective lineages.[6] These peptides are primarily synthesized in the fat body (the insect equivalent of the liver) and hemocytes (blood cells) and are secreted into the hemolymph upon immune stimulation, such as a septic injury or bacterial infection.[5][9]
Molecular Diversity and Classification
Insect cecropins are a family of structurally related peptides, typically 31-39 amino acids in length, that lack cysteine residues.[2][3][4] They are synthesized as larger precursor proteins, which are then proteolytically processed to yield the mature, active peptide.[2] A key structural feature of cecropins is their ability to form two alpha-helical segments: a strongly basic, amphipathic N-terminal helix and a more hydrophobic C-terminal helix, often connected by a flexible hinge region containing glycine and/or proline residues.[2][10][11] This amphipathic structure is crucial for their mechanism of action, which involves disrupting the integrity of microbial cell membranes.[4][12][13]
The family includes several types, such as Cecropin A, B, C, and D, which were first identified in H. cecropia.[3] Other cecropin-like peptides with different names, such as sarcotoxins, stomoxins, and papiliocins, have been identified in other insect species but share structural and functional homology.[1][2][4]
Antimicrobial Activity and Spectrum
Cecropins exhibit potent antimicrobial activity against a broad spectrum of pathogens. They are generally more effective against Gram-negative bacteria, a characteristic attributed to their interaction with the lipopolysaccharide (LPS) outer membrane.[6][14] However, many also show significant activity against Gram-positive bacteria and some fungi.[2][12] The efficacy of these peptides is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible microbial growth. The table below summarizes the MIC values for various cecropins from different insect sources against a panel of pathogenic bacteria.
| Cecropin Type (Source Insect) | Target Microorganism | Gram Stain | MIC (µM) | Reference |
| Cecropin A (A. baumannii) | Acinetobacter baumannii | Negative | 2 | [15] |
| Cecropin B (Synthetic) | Pseudomonas aeruginosa | Negative | 0.4 | [15] |
| This compound (Synthetic) | Escherichia coli | Negative | 0.4 - 1.6 | [15] |
| Cecropin AD (Synthetic) | Staphylococcus aureus | Positive | 0.2 | [15] |
| Cecropin P1 (Ascaris suum) | Brucella spp. | Negative | 0.25 - 2 | [15] |
| Cecropin P1 (Ascaris suum) | Shigella spp. | Negative | 1 - 32 | [15] |
| Cecropin-like (BP100) (Hybrid) | Acinetobacter baumannii (MDR) | Negative | ~1.1 - 2.2 | [16] |
| Cecropin 4 (MdCec4) (Musca domestica) | Acinetobacter baumannii | Negative | 0.5 | [2] |
| Cecropin 4 (MdCec4) (Musca domestica) | Escherichia coli | Negative | 2 | [2] |
| Cecropin 4 (MdCec4) (Musca domestica) | Bacillus subtilis | Positive | 1 | [2] |
| rKR12AGPWR6 (Recombinant Cecropin-like) | Staphylococcus aureus | Positive | 2 µg/mL | [14] |
| rKR12AGPWR6 (Recombinant Cecropin-like) | Acinetobacter baumannii | Negative | 1 µg/mL | [14] |
Note: MIC values can vary based on the specific strain, assay conditions, and peptide purity. This table provides a comparative overview based on published data.
Biosynthesis and Regulation: The Toll and Imd Signaling Pathways
The production of cecropins and other antimicrobial peptides in insects is a rapid and highly regulated process, primarily controlled by two conserved signaling pathways: the Toll and the Immune deficiency (Imd) pathways.[5][17][18][19] These pathways are analogous to the mammalian Toll-like receptor (TLR) and Tumor Necrosis Factor Receptor (TNFR) signaling cascades, respectively.[17][18]
-
The Toll Pathway: Is mainly activated by Gram-positive bacteria and fungi.[17][19] The recognition of microbial components leads to a proteolytic cascade that activates the Spätzle ligand, which then binds to the Toll receptor. This initiates an intracellular signaling cascade culminating in the activation of the NF-κB-like transcription factors Dif and Dorsal, which translocate to the nucleus and induce the expression of specific AMP genes, including certain cecropins.[12][17][19]
-
The Imd Pathway: Is predominantly triggered by Gram-negative bacteria through the recognition of diaminopimelic acid (DAP)-type peptidoglycan by Peptidoglycan Recognition Proteins (PGRPs).[5][18] This activation leads to a signaling cascade involving the proteins Imd, dTAK1, and the IKK complex, which ultimately results in the cleavage and activation of the NF-κB transcription factor Relish.[17][18] Activated Relish moves to the nucleus and drives the expression of a battery of AMPs highly effective against Gram-negative bacteria, including the majority of cecropin genes.[12][13][18]
While often described as separate, some crosstalk exists between the Toll and Imd pathways, allowing for a nuanced and robust immune response.[18][20] In Drosophila, cecropin genes are regulated by both pathways, although the Imd pathway provides the major input for their induction upon systemic infection.[12][13]
Experimental Methodologies
The discovery and characterization of novel cecropin peptides involve a multi-step process. Below are detailed protocols for the key experiments.
Workflow for Cecropin Isolation and Characterization
The general workflow follows a logical progression from inducing the peptide's expression in the insect to purifying it and confirming its identity and function.
Detailed Experimental Protocols
Protocol 1: Induction and Extraction of Cecropins
-
Immune Challenge: Anesthetize insects (e.g., late-instar larvae) by chilling. Inject a small volume (5-10 µL) of a non-pathogenic bacterial suspension (e.g., E. coli and M. luteus, ~10^5 cells) into the hemocoel using a fine glass needle. Incubate the insects for 12-24 hours at their optimal temperature to allow for the synthesis and accumulation of AMPs.
-
Hemolymph Collection: Pierce the insect's cuticle with a sterile needle and collect the exuding hemolymph into a pre-chilled microcentrifuge tube containing a few crystals of phenylthiourea (PTU) to prevent melanization.
-
Acidic Extraction: Centrifuge the collected hemolymph at 12,000 x g for 10 minutes at 4°C to remove hemocytes and debris. Transfer the supernatant to a new tube and add an equal volume of 0.1% trifluoroacetic acid (TFA, v/v) to precipitate larger proteins while keeping small peptides in solution. Centrifuge again under the same conditions and collect the supernatant.
Protocol 2: Solid-Phase Extraction (SPE) for Desalting and Concentration
-
Cartridge Equilibration: Use a C18 SPE cartridge. Condition the cartridge by washing with 100% acetonitrile (ACN) containing 0.1% TFA, followed by equilibration with the starting buffer (e.g., 5% ACN, 0.1% TFA).[15]
-
Sample Loading: Load the acidified hemolymph supernatant onto the equilibrated C18 cartridge. Peptides will bind to the stationary phase.
-
Washing: Wash the cartridge with several volumes of the starting buffer to remove salts and other highly polar impurities.
-
Elution: Elute the bound peptides with a high-organic solvent, typically 60-80% ACN with 0.1% TFA.[12] This eluate contains a concentrated and partially purified mixture of peptides.
Protocol 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: Lyophilize the SPE eluate and reconstitute it in a minimal volume of HPLC Buffer A (e.g., 0.1% TFA in water).
-
Chromatography: Inject the sample onto a C18 RP-HPLC column.[4] Elute the peptides using a linear gradient of Buffer B (e.g., 0.1% TFA in ACN). A typical gradient might be 5% to 65% Buffer B over 60 minutes at a flow rate of 1 mL/min.[5]
-
Fraction Collection: Monitor the elution profile at 214 nm and 280 nm. Collect fractions corresponding to distinct peaks using an automated fraction collector.
-
Analysis: Lyophilize the collected fractions and subject them to antimicrobial activity assays to identify the fractions containing the active peptide(s).
Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Inoculum Preparation: Culture the target bacterial strain overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the overnight culture to a standardized concentration, typically ~5 x 10^5 colony-forming units (CFU)/mL.[10][11][14]
-
Peptide Dilution Series: In a 96-well microtiter plate, prepare a two-fold serial dilution of the purified peptide in the broth. Concentrations may range from 128 µg/mL down to 0.125 µg/mL.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the plate.[9][14] Include a positive control well (bacteria only) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[10][14]
-
MIC Determination: The MIC is the lowest peptide concentration in which no visible bacterial growth is observed.[11][14]
Protocol 5: MALDI-TOF Mass Spectrometry for Peptide Identification
-
Sample Preparation: Mix 1 µL of the active, purified HPLC fraction with 1 µL of a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50% ACN, 0.1% TFA).[17]
-
Spotting: Spot the mixture onto a MALDI target plate and allow it to air-dry completely, permitting co-crystallization of the peptide and matrix.
-
Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer in positive ion linear or reflector mode to obtain the peptide's monoisotopic mass.[17][19] This provides a highly accurate molecular weight, which can be compared against databases or used to confirm the identity of a known cecropin. For novel peptides, the mass is a critical piece of characterization data.
Conclusion and Future Prospects
Cecropin peptides represent a vast and diverse family of natural antimicrobial agents with significant therapeutic potential. Their broad-spectrum activity, potent bactericidal mechanism, and the low propensity for inducing microbial resistance make them attractive candidates for drug development. The methodologies outlined in this guide provide a framework for the continued discovery and characterization of novel cecropins from the immense biodiversity of the insect world. Future research will likely focus on peptide engineering to enhance stability and target specificity, as well as the development of innovative delivery systems to overcome the challenges associated with peptide-based therapeutics. Harnessing the power of these natural insect defenders offers a promising avenue in the global fight against infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial functional divergence of the cecropin antibacterial peptide gene family in Musca domestica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hristov.com [hristov.com]
- 6. academic.oup.com [academic.oup.com]
- 7. protocols.io [protocols.io]
- 8. ibg.kit.edu [ibg.kit.edu]
- 9. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of solid-phase extraction procedures in peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MALDI-TOF MS/MS analysis for peptide identification [bio-protocol.org]
- 17. Peptide mass fingerprinting: protein identification using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protein identification by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protein Identification by MALDI-TOF Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
The Potent Arsenal of Cecropin B: An In-Depth Technical Guide to its Antimicrobial Spectrum Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cecropin B, a member of the cecropin family of antimicrobial peptides (AMPs), represents a promising class of natural antibiotics with potent activity, particularly against Gram-negative bacteria.[1][2] First isolated from the Cecropia moth, Hyalophora cecropia, this cationic peptide has garnered significant attention for its potential to combat multidrug-resistant pathogens.[2][3] Comprised of 35-37 amino acids, this compound adopts an amphipathic alpha-helical structure, a key feature for its membrane-disrupting mechanism of action.[1] This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound against a range of clinically relevant Gram-negative bacteria, details the experimental protocols for its evaluation, and visualizes its mechanism of action.
Antimicrobial Spectrum of this compound
The efficacy of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents visible growth of a microorganism. This compound has demonstrated broad-spectrum activity against a variety of Gram-negative bacteria. The following table summarizes the reported MIC values for this compound and its analogues against several key Gram-negative pathogens.
| Gram-Negative Bacterium | Strain | Cecropin Analogue | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | This compound | 0.4 | [4] |
| Escherichia coli | DH5α | This compound | 1.56 | [1] |
| Escherichia coli | BUE55 (LPS defective) | This compound | <0.1 | [3] |
| Pseudomonas aeruginosa | ATCC 27853 | This compound | 3.125 | [1] |
| Pseudomonas aeruginosa | ATCC 27853 | Q53 CecB | 2.2 µM | [5] |
| Pseudomonas aeruginosa | ATCC 25668 (mucoid) | Q53 CecB | 2.2 µM | [5] |
| Klebsiella pneumoniae | ATCC 13883 | Cecropin-4 | 4-8 | [6] |
| Klebsiella pneumoniae | Clinical Isolates (MDR) | This compound | 6.25 - 50 | [7] |
| Acinetobacter baumannii | ATCC 19606 | CA(1-8)M(1-18) | 1.4 | [8] |
| Acinetobacter baumannii | Colistin-Resistant | CA(1-8)M(1-18) | 2-8 | [9] |
| Salmonella enterica | serovar Typhimurium | Cecropin A | No measurable MIC alone | [10] |
Mechanism of Action: A Multi-Step Assault on the Bacterial Envelope
The bactericidal activity of this compound against Gram-negative bacteria is a rapid, multi-step process targeting the integrity of the bacterial cell envelope. The primary mechanism involves direct interaction with and disruption of the bacterial membranes.
Initial Interaction and Outer Membrane Permeabilization
As a cationic peptide, this compound is electrostatically attracted to the negatively charged lipopolysaccharide (LPS) molecules on the outer membrane of Gram-negative bacteria.[1] This initial binding displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to a localized destabilization of the outer membrane.[11] This disruption allows this compound to traverse the outer membrane and access the periplasmic space.
Inner Membrane Disruption and Cell Death
Following translocation across the outer membrane, this compound interacts with the negatively charged phospholipids of the inner cytoplasmic membrane. Its amphipathic nature facilitates its insertion into the lipid bilayer, leading to the formation of pores or channels.[12] This disruption of the inner membrane's integrity results in the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.
References
- 1. A novel this compound-derived peptide with antibacterial and potential anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial peptide this compound functions in pathogen resistance of Mythimna separata | Bulletin of Entomological Research | Cambridge Core [cambridge.org]
- 3. Antimicrobial activity of cecropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. A novel antibacterial approach of Cecropin-B peptide loaded on chitosan nanoparticles against MDR Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of Cecropin A-Melittin Hybrid Peptides against Colistin-Resistant Clinical Strains of Acinetobacter baumannii: Molecular Basis for the Differential Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Cecropin A Improves the Antibacterial Activity of Hen Egg White Lysozyme against Challenging Salmonella enterica Serovars - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Cecropin-like antimicrobial peptide protects mice from lethal E.coli infection - PMC [pmc.ncbi.nlm.nih.gov]
The Cecropin Family of Antimicrobial Peptides: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Structure, Function, and Therapeutic Potential of Cecropins
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Among the most promising candidates are antimicrobial peptides (AMPs), key components of the innate immune system of many organisms. The cecropin family, first isolated from the giant silk moth Hyalophora cecropia, represents a well-characterized class of AMPs with potent and broad-spectrum activity against a wide range of pathogens, as well as promising anticancer and anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive overview of the cecropin family, including their structure, mechanism of action, and spectrum of activity, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological processes and workflows.
Core Characteristics of the Cecropin Family
Cecropins are small, cationic peptides, typically 31-37 amino acids in length.[1] Their primary structure is characterized by a highly basic N-terminal region and a more hydrophobic C-terminal region, often connected by a flexible hinge containing glycine and/or proline residues.[4][5] This amphipathic nature is crucial for their biological activity. In membrane-mimicking environments, cecropins adopt a predominantly α-helical secondary structure, forming two helical domains separated by the hinge region.[4][6]
Several members of the cecropin family have been identified and characterized from various insect species, including Cecropin A, B, and D from Hyalophora cecropia, and Papiliocin from the swallowtail butterfly Papilio xuthus.[1][3][4][7][8] Additionally, numerous synthetic analogs and hybrid peptides, such as the Cecropin A-Melittin hybrids, have been developed to enhance their antimicrobial potency and therapeutic index.[9][10][11]
Mechanism of Action
The primary mode of action for cecropins is the disruption of microbial cell membranes.[1][4] This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[12] Upon binding to the membrane surface, cecropins undergo a conformational change, inserting their hydrophobic domains into the lipid bilayer.[4]
Several models have been proposed to describe the subsequent membrane permeabilization:
-
Pore Formation: At lower concentrations, cecropins are thought to form ion-permeable channels or pores in the membrane, leading to the dissipation of the membrane potential and leakage of cellular contents.[1][13][14]
-
Carpet Model: At higher concentrations, the peptides are proposed to accumulate on the membrane surface in a "carpet-like" manner, disrupting the lipid packing and causing detergent-like solubilization of the membrane.[15][16]
Beyond direct membrane disruption, some cecropins can translocate across the cell membrane and interact with intracellular targets, such as nucleic acids, or inhibit essential cellular processes like proline uptake.[1][17]
Quantitative Data: Antimicrobial Activity and Cytotoxicity
The antimicrobial efficacy of cecropins is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various cecropins against a range of bacterial and fungal pathogens, as well as their cytotoxic effects on mammalian cells.
| Cecropin/Analog | Gram-Negative Bacteria | MIC (μM) | Gram-Positive Bacteria | MIC (μM) | Fungi (Candida albicans) | MIC (μM) | Reference(s) |
| Cecropin A | Escherichia coli | 0.3 - 2.5 | Staphylococcus aureus | 2.5 - 20 | 5 - 10 | [5][18][19] | |
| Pseudomonas aeruginosa | 1 - 5 | Bacillus subtilis | 1 - 5 | [18][19] | |||
| Cecropin B | Escherichia coli | 0.2 - 1.6 | Staphylococcus aureus | 1.6 - 3 | Not Reported | [3][20] | |
| Pseudomonas aeruginosa | 0.75 - 4 | Bacillus subtilis | Not Reported | [3][13][20] | |||
| Cecropin D | Escherichia coli | 4.55 µg/mL | Staphylococcus aureus | 4.55 µg/mL | Not Reported | [1][21] | |
| Klebsiella pneumoniae | 32 - >256 µg/mL | [9] | |||||
| Papiliocin | Escherichia coli | 0.5 - 1 | Staphylococcus aureus | 8 - 16 | 4 | [22][23] | |
| Pseudomonas aeruginosa | 1 - 2 | Bacillus subtilis | 4 - 8 | [22][23] |
| Cecropin/Analog | Cell Line | Cytotoxicity Metric | Value (µM) | Reference(s) |
| Cecropin A | Human Red Blood Cells | Hemolytic Activity | Low (<10% at 100 µM) | [17] |
| Bladder Cancer Cells (T24, RT4) | IC50 | 73 - 220 µg/mL | [24][25] | |
| Human Fibroblasts (ZF07) | IC50 | > 250 µg/mL | [24][25] | |
| Leukemia Cells (HL-60) | IC50 | ~30 | [1][6][26] | |
| This compound | Human Red Blood Cells | Hemolytic Activity | Low (<10% at 100 µM) | [14][27] |
| Bladder Cancer Cells (T24, RT4) | IC50 | 98 - 185 µg/mL | [24][25] | |
| Human Fibroblasts (3T6) | IC50 | > 250 µg/mL | [24][25] | |
| Breast Cancer Cells (MDA-MB-231) | Cytostasis (120 µM) | 33.16% | [15][16] | |
| Papiliocin | NIH 3T3 Fibroblasts | Cytotoxicity | Not toxic up to 25 µM | [23] |
| Human Red Blood Cells | Hemolytic Activity | No hemolysis up to 100 µM | [22] |
Experimental Protocols
Solid-Phase Peptide Synthesis of Cecropins
Solid-phase peptide synthesis (SPPS) is the standard method for producing cecropins and their analogs. The following protocol is a generalized procedure based on the Fmoc/tBu strategy.[28]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine in dimethylformamide (DMF) (20% v/v)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3-5 equivalents) and coupling reagents (e.g., HBTU/HOBt, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and add the mixture to the deprotected resin. Agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Filter the cleavage mixture to remove the resin and precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, wash with cold ether, and air-dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[29][30][31][32]
Broth Microdilution Assay for MIC Determination
The broth microdilution assay is a standard method for determining the MIC of antimicrobial agents.[2][3][18][33][34]
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Cecropin peptide stock solution
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Inoculum Preparation: Grow the microbial strain overnight in MHB. Dilute the culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: Prepare a serial two-fold dilution of the cecropin peptide in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control well (microbes in MHB without peptide) and a negative control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that results in no visible growth of the microorganism.
Visualizing Cecropin-Related Pathways and Workflows
Signaling Pathways
Experimental Workflows
Therapeutic Potential and Future Directions
The potent antimicrobial activity, low cytotoxicity towards mammalian cells, and distinct mechanism of action make cecropins and their analogs highly attractive candidates for the development of new therapeutics.[16][21][35] Their ability to combat multidrug-resistant bacteria is of particular significance in the current era of widespread antibiotic resistance.
Furthermore, the selective anticancer properties of cecropins offer a promising avenue for the development of novel cancer therapies with potentially fewer side effects than conventional chemotherapy.[15][16][24][25][26][36] Their anti-inflammatory effects, mediated in part by the neutralization of LPS, also suggest their potential use in treating inflammatory conditions.[8][37][25]
Challenges to the clinical development of cecropins include their susceptibility to proteolytic degradation and the cost of large-scale synthesis.[21] Ongoing research is focused on addressing these limitations through the design of more stable and potent analogs, the development of efficient recombinant production systems, and the use of drug delivery systems to enhance their in vivo efficacy. The continued exploration of the cecropin family holds great promise for the future of infectious disease and cancer treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 3. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-phase synthesis of cecropin A and related peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Papiliocin peptide [novoprolabs.com]
- 8. Structure and function of papiliocin with antimicrobial and anti-inflammatory activities isolated from the swallowtail butterfly, Papilio xuthus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Cecropin D-Derived Short Cationic Antimicrobial Peptide Exhibits Antibacterial Activity Against Wild-Type and Multidrug-Resistant Strains of Klebsiella pneumoniae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-antibacterial, antitumor and hemolytic activity relationships of cecropin A-magainin 2 and cecropin A-melittin hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-antitumor and hemolytic activity relationships of synthetic peptides derived from cecropin A-magainin 2 and cecropin A-melittin hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of morphological changes of HPS membrane caused by this compound through scanning electron microscopy and atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel antibacterial approach of Cecropin-B peptide loaded on chitosan nanoparticles against MDR Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Cytotoxic Effect of Cecropin A and this compound on the MDA-MB-231 and M14K Tumour Cell Lines [scirp.org]
- 16. The Cytotoxic Effect of Cecropin A and this compound on the MDA-MB-231 and M14K Tumour Cell Lines - Journal of Biomedical Science and Engineering - SCIRP [scirp.org]
- 17. Hybridization with Insect Cecropin A (1–8) Improve the Stability and Selectivity of Naturally Occurring Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Broth Microdilution Assay [bio-protocol.org]
- 19. Synthesis of the antibacterial peptide cecropin A (1-33) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Secretion and activity of antimicrobial peptide cecropin D expressed in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structure and Function of Papiliocin with Antimicrobial and Anti-inflammatory Activities Isolated from the Swallowtail Butterfly, Papilio xuthus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structure-activity relationships of cecropin-like peptides and their interactions with phospholipid membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Selective cytotoxicity of the antibacterial peptide ABP-dHC-Cecropin A and its analog towards leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. solid-phase-peptide-synthesis-from-standard-procedures-to-the-synthesis-of-difficult-sequences - Ask this paper | Bohrium [bohrium.com]
- 29. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Three-Dimensional Structure of the Antimicrobial Peptide Cecropin P1 in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. pubcompare.ai [pubcompare.ai]
- 34. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 35. Insect Cecropins, Antimicrobial Peptides with Potential Therapeutic Applications [mdpi.com]
- 36. researchgate.net [researchgate.net]
- 37. Functional Roles of Aromatic Residues and Helices of Papiliocin in its Antimicrobial and Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Cecropin B: A Technical Guide to its Amino Acid Sequence, Physicochemical Properties, and Bioactivity
For Immediate Release
This technical guide provides a comprehensive overview of the antimicrobial peptide (AMP) Cecropin B, intended for researchers, scientists, and drug development professionals. It details the peptide's core characteristics, biological activities, and the experimental methodologies used for its evaluation.
Executive Summary
This compound is a potent, 35-amino acid cationic antimicrobial peptide originally isolated from the cecropia moth, Hyalophora cecropia. As a key component of the insect's innate immune system, it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action primarily involves the disruption of bacterial cell membranes. Structurally, it is characterized by two α-helices connected by a flexible hinge region. This document synthesizes key data on its physicochemical properties, antimicrobial efficacy, and cytotoxicity, providing a foundational resource for its potential development as a novel therapeutic agent.
Amino Acid Sequence and Physicochemical Properties
This compound is a linear peptide with a C-terminal amidation, a common feature in antimicrobial peptides that enhances stability and activity[1][2]. Its primary structure and key physicochemical parameters are summarized below.
Amino Acid Sequence
The single-letter amino acid sequence of this compound is as follows:
KWKVFKKIEKMGRNIRNGIVKAGPAIAVLGEAKAL-NH₂ [3][4][5][6][7]
Physicochemical Data Summary
The fundamental properties of this compound are presented in Table 1. These parameters are crucial for understanding its interaction with biological membranes and its overall bioactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Amino Acid Count | 35 | [1][8][9] |
| Molecular Weight (Da) | ~3834.7 | [4][6][10][11] |
| Molecular Formula | C₁₇₆H₃₀₂N₅₂O₄₁S | [4][6][7] |
| Net Charge (at pH 7.0) | +7 | [8][9] |
| Isoelectric Point (pI) | 8.40 - 10.44 | [9][12] |
| Structure | Two α-helices with a hinge region | [1][3] |
| C-Terminal Modification | Amidation | [1][4][6] |
| Hydrophobic Residues | 17 out of 35 (48.6%) | [8][9] |
Biological Activity
This compound's primary biological function is its antimicrobial activity. It has also been investigated for its cytotoxic effects against cancer cells, demonstrating a degree of selectivity.
Antimicrobial Activity
This compound is particularly effective against Gram-negative bacteria, a characteristic attributed to its strong interaction with lipopolysaccharides (LPS) in the outer membrane[10][13]. Table 2 summarizes its Minimum Inhibitory Concentration (MIC) against a range of bacterial pathogens.
Table 2: Antimicrobial Activity (MIC) of this compound
| Bacterial Species | Strain | MIC (µg/mL) | Reference(s) |
| Escherichia coli | ATCC 25922 | 0.4 - 1.6 | [14] |
| Escherichia coli | (Various) | 0.78 - 1.56 | [15] |
| Pseudomonas aeruginosa | ATCC 27853 | 0.4 | [14] |
| Pseudomonas aeruginosa | (Various) | 64 | [14] |
| Klebsiella pneumoniae | (MDR Isolates) | 6.25 - 50 | [16] |
| Haemophilus parasuis | (Various) | 2 - 16 | [2] |
| Staphylococcus aureus | (Various) | >256 | [14] |
| Staphylococcus epidermidis | (Various) | >256 | [14] |
MIC values can vary based on the specific strain and the assay conditions used.
Cytotoxicity and Hemolytic Activity
An essential aspect of drug development is evaluating a compound's toxicity towards host cells. This compound generally displays low hemolytic activity and selective cytotoxicity against certain cancer cell lines, while sparing normal cells[8][13][17].
Table 3: Cytotoxicity of this compound
| Cell Line | Cell Type | Activity Metric | Value (µg/mL) | Reference(s) |
| 486P | Bladder Cancer | IC₅₀ | 181.1 - 240.4 | [8] |
| RT4 | Bladder Cancer | IC₅₀ | 181.1 - 240.4 | [8] |
| 647V | Bladder Cancer | IC₅₀ | 181.1 - 240.4 | [8] |
| J82 | Bladder Cancer | IC₅₀ | 181.1 - 240.4 | [8] |
| ZF07 / 3T6 | Benign Fibroblasts | IC₅₀ | Not Determined | [8] |
| Mouse Erythrocytes | Red Blood Cells | Hemolysis | < 5% at 200 µM | [13] |
| Human Erythrocytes | Red Blood Cells | Hemolysis | Low | [16] |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration at which cell viability is reduced by 50%.
Mechanism of Action
The primary bactericidal mechanism of this compound is the disruption of cell membrane integrity. This process can be visualized as a multi-step interaction.
Beyond direct membrane lysis, cecropins can exert immunomodulatory effects. By binding to bacterial lipopolysaccharide (LPS), this compound can neutralize this potent endotoxin and suppress the downstream inflammatory signaling cascade in host cells, such as the production of TNF-α and other cytokines via Toll-like receptor (TLR) pathways[13][18].
Experimental Protocols
Standardized methodologies are critical for the consistent evaluation of antimicrobial peptides. The following sections outline the core protocols for determining the MIC and hemolytic activity of this compound.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI)[11][19][20].
Protocol for Hemolysis Assay
This assay quantifies the peptide's lytic activity against red blood cells (RBCs), serving as a primary screen for cytotoxicity[6][21][22].
-
RBC Preparation : Obtain fresh erythrocytes (e.g., human or mouse) and wash them three times with cold, sterile phosphate-buffered saline (PBS) by centrifugation (e.g., 1,000 x g for 10 min)[13][21]. Resuspend the washed RBCs in PBS to a final concentration (e.g., 8% v/v)[13].
-
Peptide Incubation : In a 96-well plate, add serially diluted this compound to the RBC suspension[13].
-
Controls : Use PBS as a negative control (0% hemolysis) and a surfactant like 0.1-1% Triton X-100 as a positive control (100% hemolysis)[21][22].
-
Incubation : Incubate the plate at 37°C for 1 hour with gentle agitation[6][21].
-
Measurement : Centrifuge the plate to pellet intact RBCs. Transfer the supernatant to a new plate and measure the absorbance at 450 nm to quantify hemoglobin release[6][22].
-
Calculation : Calculate the percentage of hemolysis relative to the positive and negative controls.
Conclusion
This compound remains a subject of significant interest in the search for alternatives to conventional antibiotics. Its potent activity against Gram-negative bacteria, coupled with a clear mechanism of action and generally low toxicity to mammalian cells, makes it an attractive scaffold for therapeutic design. The data and protocols presented in this guide offer a robust starting point for further research and development efforts targeting this promising antimicrobial peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Cecropin A: investigation of a host defense peptide with multifaceted immunomodulatory activity in a chicken hepatic cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cecropin A: investigation of a host defense peptide with multifaceted immunomodulatory activity in a chicken hepatic cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 5. Antimicrobial peptide this compound functions in pathogen resistance of Mythimna separata | Bulletin of Entomological Research | Cambridge Core [cambridge.org]
- 6. Peptide Cytotoxicity and Hemolysis Assays [bio-protocol.org]
- 7. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cecropin anisaxin-2S has in vitro immunomodulatory, but not antiproliferative and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of cecropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100 | MDPI [mdpi.com]
- 12. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel this compound-derived peptide with antibacterial and potential anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Study on Cecropin B2 Production via Construct Bearing Intein Oligopeptide Cleavage Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel antibacterial approach of Cecropin-B peptide loaded on chitosan nanoparticles against MDR Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of cecropin antimicrobial peptides on growth and intestinal health in growing male minks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Broth Microdilution Assay [bio-protocol.org]
- 20. pubcompare.ai [pubcompare.ai]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubcompare.ai [pubcompare.ai]
A Technical Guide to the Three-Dimensional Structure of Cecropin B and Its Analogs
Executive Summary: Cecropins are a vital class of antimicrobial peptides (AMPs) that form a primary component of the innate immune system in insects. Among them, Cecropin B is distinguished by its potent activity against a broad spectrum of bacteria. The archetypal structure of this compound is a flexible helix-hinge-helix motif, which is crucial for its membrane-disrupting mechanism of action. This guide provides an in-depth analysis of the three-dimensional structure of this compound and its synthetic or naturally occurring analogs. It details the experimental methodologies, including X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Circular Dichroism (CD) spectroscopy, used for structural elucidation. Quantitative data are presented in tabular format, and key experimental and mechanistic pathways are visualized using diagrams to offer a comprehensive resource for researchers and drug development professionals.
The Canonical Three-Dimensional Structure of this compound
Cecropins are typically small, cationic peptides composed of 31 to 39 amino acids.[1][2] The structure of this compound is a well-established model for this family, characterized by two α-helical segments connected by a flexible hinge region.[2][3][4]
-
N-Terminal Amphipathic Helix: This region, typically spanning from residue 5 to 21, is amphipathic, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) faces.[4][5] The positively charged residues on the hydrophilic face are critical for the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) and teichoic acids.[6]
-
C-Terminal Hydrophobic Helix: Following the hinge, this segment (e.g., residues 24-37) is predominantly hydrophobic.[4][5] This hydrophobicity drives the insertion of the peptide into the lipid core of the bacterial membrane.
-
Flexible Hinge Region: A key feature linking the two helices is a hinge, often containing glycine and proline residues (e.g., Gly23-Pro24).[4] This hinge imparts conformational flexibility, which is believed to be essential for the peptide to orient itself correctly and form pores or channels within the membrane.[5][7] The C-terminus of this compound is frequently amidated, a modification known to enhance its stability and antibacterial potency.[4]
Structural Variations in Key Analogs
The structure-function relationship of this compound has been extensively explored through the study of its analogs. These peptides often feature modifications to the canonical structure that alter their activity, stability, and target specificity.
-
Cecropin P1: Isolated from the nematode Ascaris suum, Cecropin P1 represents a significant structural departure. NMR studies in a membrane-mimetic environment (dodecylphosphocholine micelles) revealed that it forms a single, long α-helix rather than the typical helix-hinge-helix structure.[5][8] This suggests an alternative mode of membrane interaction compared to other cecropins.
-
Cecropin DH: This synthetic analog was engineered by deleting the Ala-Gly-Pro hinge region of this compound.[2] The resulting 32-residue peptide retains potent antibacterial activity, particularly against Gram-negative bacteria, indicating that for some interactions, the hinge-imparted flexibility may not be an absolute requirement.[2][9]
-
Cecropin B1 and B3: Structural studies of these derivatives show that the presence and arrangement of amphipathic regions are critical for activity.[1] Cecropin B1, with two amphipathic regions, exhibits strong action against leukemia cell lines.[1] In contrast, Cecropin B3 lacks a key amphipathic group and shows significantly reduced antibacterial and anticancer activity, highlighting the importance of this feature for membrane insertion and pore formation.[1]
Experimental Protocols for Structural Elucidation
The three-dimensional structures of this compound and its analogs are determined using a combination of high-resolution biophysical techniques.
X-ray Crystallography
This technique provides a static, high-resolution atomic picture of a molecule in its crystallized state.[10][11] It has been successfully used to analyze this compound from Bombyx mori.[12][13]
Detailed Methodology:
-
Peptide Synthesis and Purification: The peptide is chemically synthesized or recombinantly expressed and purified to homogeneity, typically using High-Performance Liquid Chromatography (HPLC).
-
Crystallization: The purified peptide is subjected to crystallization screening using methods like hanging-drop or sitting-drop vapor diffusion.[12][13] This involves mixing the peptide solution with a precipitant solution (e.g., polyethylene glycol) and allowing water to slowly evaporate, leading to crystal formation.[12][13]
-
X-ray Diffraction Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam. The crystal diffracts the X-rays, producing a unique pattern of reflections that are recorded by a detector.[11]
-
Structure Determination: The intensities and positions of the diffracted spots are measured. This data, combined with phase information (solved through methods like molecular replacement or anomalous dispersion), is used to calculate an electron density map of the molecule.
-
Model Building and Refinement: An atomic model of the peptide is built into the electron density map and computationally refined to best fit the experimental data, resulting in a final three-dimensional structure.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary method for determining the structure of peptides in solution, which can more closely mimic a biological environment.[14][15] It is particularly useful for studying peptides in membrane-mimetic environments like detergent micelles or bicelles.[5][14]
Detailed Methodology:
-
Isotope Labeling and Purification: For detailed structural studies, the peptide is often recombinantly expressed in media enriched with ¹⁵N and ¹³C isotopes. This simplifies the NMR spectra and aids in resonance assignment.
-
Sample Preparation: The labeled peptide is dissolved in a suitable solvent, often containing membrane mimetics like dodecylphosphocholine (DPC) or sodium dodecyl sulfate (SDS) micelles, to induce the folded, active conformation.[3][5]
-
NMR Data Acquisition: A series of multi-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) are performed. These experiments provide information about through-bond and through-space correlations between different nuclei in the peptide.
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms within the peptide sequence.
-
Structural Restraint Collection: Through-space correlations from NOESY experiments are used to calculate distance restraints between protons that are close to each other (< 5 Å). Other experiments can provide information on dihedral angles.
-
Structure Calculation and Validation: The experimental restraints are used as input for computational algorithms (e.g., CYANA, Xplor-NIH) to calculate an ensemble of 3D structures that are consistent with the data.[8] This ensemble represents the dynamic nature of the peptide in solution.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides.[16] It measures the differential absorption of left- and right-circularly polarized light. While it doesn't provide atomic-level detail, it is excellent for observing conformational changes, such as the transition from a random coil in an aqueous solution to an α-helical structure upon interaction with a membrane.[3][17]
Detailed Methodology:
-
Sample Preparation: A solution of the purified peptide is prepared at a known concentration (e.g., 0.08 mg/ml) in a suitable buffer (e.g., sodium phosphate).[16] Parallel samples may be prepared with the addition of membrane-mimicking agents like SDS or liposomes.
-
Spectra Acquisition: The CD spectrum is recorded using a spectropolarimeter, typically scanning the far-UV region (190-260 nm), which is sensitive to the peptide backbone conformation.[2][16]
-
Data Analysis: The resulting spectrum is analyzed for characteristic signals. α-helical structures show distinct negative bands around 222 nm and 208 nm and a positive band around 192 nm. The mean residue ellipticity is calculated to estimate the percentage of α-helical content.
-
Comparative Studies: By comparing the spectra in different environments (e.g., buffer vs. SDS), one can quantify the extent of folding induced by the membrane-mimetic agent.[3]
Quantitative Structural Data
The structural analysis of this compound and its analogs has yielded precise quantitative data, particularly from X-ray crystallography.
Table 1: Crystallographic Data for this compound from Bombyx mori
| Parameter | Value | Reference(s) |
|---|---|---|
| Resolution | 1.43 Å | [12][13] |
| Space Group | P1 | [12][13] |
| Unit Cell a | 15.08 Å | [12][13] |
| Unit Cell b | 22.75 Å | [12][13] |
| Unit Cell c | 30.20 Å | [12][13] |
| Unit Cell α | 96.9° | [12][13] |
| Unit Cell β | 103.1° | [12][13] |
| Unit Cell γ | 96.5° | [12][13] |
| Matthews Coefficient | 2.48 ų/Da | [12][13] |
| Solvent Content | 50.4% | [12][13] |
| Molecules per Unit | 1 |[12][13] |
Table 2: Summary of Structural Features of this compound and Key Analogs
| Peptide | Key Structural Feature(s) | Primary Determination Method(s) | Reference(s) |
|---|---|---|---|
| This compound | Amphipathic N-terminal α-helix, hydrophobic C-terminal α-helix, connected by a flexible hinge. | CD Spectroscopy, Homology Modeling | [2][3][4] |
| Cecropin P1 | Forms a single, continuous α-helix in membrane-mimetic environments. | NMR Spectroscopy | [5][8] |
| Cecropin DH | A single helical peptide resulting from the deletion of the natural hinge region. | CD Spectroscopy | [2][9] |
| Cecropin B1 | Contains two amphipathic regions, contributing to potent anticancer activity. | Structure-Activity Relationship Studies | [1] |
| Cecropin B3 | Lacks a key amphipathic group, resulting in significantly reduced activity. | Structure-Activity Relationship Studies |[1] |
Mechanism of Action: A Structural Perspective
The three-dimensional structure of cecropins is intrinsically linked to their primary mechanism of action: the disruption of bacterial cell membranes.[1]
Membrane Disruption Pathway:
-
Electrostatic Attraction: The cationic N-terminal helix of this compound initially binds to the anionic surface of the bacterial membrane.
-
Conformational Change: Upon binding, the peptide, which may be unstructured in solution, folds into its α-helical conformation.[3]
-
Hydrophobic Insertion: The flexible hinge allows the hydrophobic C-terminal helix to insert into the non-polar lipid core of the membrane.
-
Pore Formation: Multiple peptide molecules are thought to oligomerize and form transmembrane pores or channels (e.g., via the "barrel-stave" or "toroidal pore" models), leading to the leakage of ions and essential metabolites, ultimately causing cell death.[1][18]
Furthermore, some cecropin analogs like Cecropin DH have demonstrated anti-inflammatory properties.[2] They can bind directly to LPS, neutralizing its endotoxic effect and preventing it from activating the Toll-like receptor 4 (TLR4) signaling pathway, which would otherwise lead to the production of pro-inflammatory cytokines like TNF-α.[2][9] This dual functionality makes them attractive candidates for development as novel therapeutics for infectious diseases.
References
- 1. Cecropin - Wikipedia [en.wikipedia.org]
- 2. A novel this compound-derived peptide with antibacterial and potential anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and recombinant expression of an antimicrobial peptide (this compound-like) from soybean pest Anticarsia gemmatalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Three-Dimensional Structure of the Antimicrobial Peptide Cecropin P1 in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial peptide this compound functions in pathogen resistance of Mythimna separata | Bulletin of Entomological Research | Cambridge Core [cambridge.org]
- 7. rcsb.org [rcsb.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ruppweb.org [ruppweb.org]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. Crystallization and preliminary X-ray analysis of this compound from Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystallization and preliminary X-ray analysis of this compound from Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 16. webmail.life.nthu.edu.tw [webmail.life.nthu.edu.tw]
- 17. Application of circular dichroism for structural analysis of surface-immobilized cecropin A interacting with lipoteichoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. genscript.com [genscript.com]
Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis of Cecropin B
Introduction
Cecropin B is a 35-amino acid, C-terminally amidated antimicrobial peptide (AMP) originally isolated from the giant silk moth, Hyalophora cecropia.[1] It is a member of the cecropin family, which exhibits potent bactericidal activity, particularly against Gram-negative bacteria, by disrupting their cell membranes.[2][3] This property makes this compound and its analogues promising candidates for the development of new therapeutic agents.
This document provides a detailed protocol for the chemical synthesis of this compound using Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). This method allows for the stepwise assembly of the peptide chain on an insoluble resin support, facilitating the removal of excess reagents and byproducts through simple filtration and washing steps.
Quantitative Data Summary
The following table summarizes typical specifications and expected results for the solid-phase synthesis of this compound.
| Parameter | Specification / Typical Value | Source |
| Peptide Target | This compound | [4] |
| Amino Acid Sequence | H₂N-Lys-Trp-Lys-Val-Phe-Lys-Lys-Ile-Glu-Lys-Met-Gly-Arg-Asn-Ile-Arg-Asn-Gly-Ile-Val-Lys-Ala-Gly-Pro-Ala-Ile-Ala-Val-Leu-Gly-Glu-Ala-Lys-Ala-Leu-CONH₂ | N/A |
| Synthesis Strategy | Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) | [4][5] |
| Resin | Rink Amide MBHA Resin | [4] |
| Coupling Reagents | HBTU/DIPEA | [4] |
| Cleavage Reagent | 95% TFA, 2.5% TIS, 2.5% Water | [4] |
| Purification Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | [5][6] |
| Final Purity | >95% | [6] |
| Expected Mass [M+H]⁺ | ~3834.5 Da (Calculated) | [4] |
| Observed Mass [M+H]⁺ | ~3836.0 Da (Found) | [4] |
| Yield | Variable (Typically 15-40% after purification) | N/A |
Experimental Workflow
Caption: Workflow for this compound Solid-Phase Peptide Synthesis.
Experimental Protocols
This section details the step-by-step methodology for the synthesis, purification, and characterization of this compound.
Materials and Reagents
-
Resin: Rink Amide MBHA resin (0.3-0.8 mmol/g loading).
-
Fmoc-Protected Amino Acids: Standard side-chain protected Fmoc amino acids (Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asn(Trt)-OH, etc.).
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Acetonitrile (ACN, HPLC grade), Diethyl ether (anhydrous, cold).
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF.
-
Coupling Reagents:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).
-
N,N-Diisopropylethylamine (DIPEA).
-
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.
-
Purification Solvents:
-
Buffer A: 0.1% TFA in deionized water.
-
Buffer B: 0.1% TFA in Acetonitrile.
-
Resin Preparation
-
Place the Rink Amide resin (e.g., at a 0.1 mmol scale) into a reaction vessel.
-
Add DMF to the resin until it is fully submerged.
-
Allow the resin to swell at room temperature for at least 1 hour with gentle agitation.
-
After swelling, drain the DMF.
Iterative Peptide Synthesis Cycle
The following two steps (3.1 and 3.2) are repeated for each of the 35 amino acids in the this compound sequence, starting from the C-terminal Leucine.
3.1 Fmoc Deprotection
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3.2 Amino Acid Coupling
-
In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours with agitation. A ninhydrin test can be performed to confirm reaction completion (a negative result indicates a complete reaction).
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
Cleavage and Side-Chain Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail (TFA/TIS/Water; 95:2.5:2.5). Add approximately 10 mL of the cocktail per 100 mg of resin.
-
Add the cleavage cocktail to the dried peptide-resin.
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin to collect the TFA solution containing the cleaved peptide.
-
Wash the resin once more with a small volume of fresh TFA to recover any remaining peptide.
Crude Peptide Precipitation and Purification
-
Concentrate the TFA filtrate to a small volume (approx. 1-2 mL) using a rotary evaporator or a stream of nitrogen.
-
Add the concentrated peptide solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 40-50 mL).
-
A white precipitate (the crude peptide) should form immediately.
-
Centrifuge the mixture at 3000-4000 x g for 10 minutes.
-
Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again. Repeat this wash step 2-3 times.
-
Dry the final peptide pellet under vacuum to remove residual ether.
-
Dissolve the crude peptide in a minimal amount of Buffer A/Buffer B mixture and purify using preparative RP-HPLC with a suitable gradient (e.g., 5-65% Buffer B over 60 minutes).
-
Collect fractions and analyze them for purity. Pool the fractions containing the pure peptide and lyophilize to obtain a white, fluffy powder.
Characterization
-
Purity Analysis: Dissolve a small amount of the lyophilized peptide and analyze it on an analytical RP-HPLC system to confirm purity is >95%.[6]
-
Identity Confirmation: Determine the molecular weight of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm it matches the calculated mass of this compound.[4][6]
References
- 1. Extraction of the synthetic lytic peptide, this compound, from biological fluid and analysis using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of this compound in Pichia pastoris and its bioactivity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sfu.ca [sfu.ca]
- 4. Peptide synthesis [bio-protocol.org]
- 5. Screening and Functional Analyses of Novel Cecropins from Insect Transcriptome [mdpi.com]
- 6. A novel this compound-derived peptide with antibacterial and potential anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Recombinant Expression and Purification of Cecropin B in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cecropin B is a potent antimicrobial peptide (AMP) with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its potential as a therapeutic agent has driven the development of recombinant expression systems for its large-scale production. Escherichia coli remains a popular host for producing recombinant proteins due to its rapid growth, well-understood genetics, and cost-effectiveness. This document provides detailed protocols and application notes for the successful expression and purification of recombinant this compound in E. coli.
The primary challenge in expressing AMPs like this compound in E. coli is their inherent toxicity to the host cells.[2] To circumvent this, various strategies have been employed, including the use of fusion tags that mask the peptide's toxicity, directing the expression to inclusion bodies, and employing tightly regulated expression systems.[2][3][4] This guide will cover these approaches, offering protocols for expression, purification, and subsequent quality control.
Data Presentation: Expression and Purification Strategies
The choice of expression vector, E. coli strain, and induction conditions significantly impacts the yield and solubility of recombinant this compound. The following tables summarize quantitative data from various studies to facilitate easy comparison.
Table 1: Expression Systems and Induction Parameters for Recombinant this compound
| Expression Vector | Fusion Tag(s) | E. coli Strain | Inducer & Concentration | Induction Temperature (°C) | Induction Time (hours) | Reference |
| pET-15b | His-tag | Rosetta™ (DE3) | 2 mM Lactose | N/A | N/A | [3][4] |
| pKSEC1 | 6xHis-SUMO(3xGly) | BL21 | N/A | N/A | N/A | [2] |
| pETM30-MBP | Hisx6-MBP | BL21 (DE3) | 0.5 mM IPTG | 28 | 3 | [5] |
| pET11b | His6-Intein | BL21 (DE3) | 0.4 mM IPTG | 20 | 24 | [1][6] |
| pTYB11 | Intein-Chitin Binding Domain | ER2566 | 0.3 mM IPTG | 22 | 16 | [7] |
| pET21a | His-tag | BL21 (DE3) | 0.1 mM IPTG | 25 | 12 | [8] |
Table 2: Purification Yields and Methods
| Fusion Tag | Purification Method(s) | Final Yield | Purity | Reference |
| His-tag | Cation-exchange SP-FF column | 1.212 ± 0.1 mg/mL | 48.49 ± 4% | [3] |
| 6xHis-SUMO(3xGly) | Ni²⁺ Affinity Chromatography | N/A | High | [2] |
| Hisx6-MBP | HisTrap Affinity Chromatography | N/A | Enriched | [5] |
| Intein-Chitin Binding Domain | Chitin Affinity Chromatography | 2.5 mg/L | N/A | [7] |
| His-tag (from inclusion bodies) | Ni-NTA Affinity Chromatography | 17.34 mg/L | >90% | [9] |
| ELK16 (self-aggregating) | Centrifugation & Acetic Acid Treatment | 6.2 µg/mg wet cell weight | ~99.8% | [10] |
Experimental Protocols
Protocol 1: Recombinant Expression of this compound as a Fusion Protein
This protocol describes the expression of this compound with a cleavable fusion tag (e.g., His-SUMO) to mitigate toxicity and facilitate purification.
1. Transformation:
-
Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice.
-
Add 1-5 µL of the expression vector (e.g., pKSEC1-His-SUMO-CecropinB) to the cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds and immediately place them back on ice for 2 minutes.
-
Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100 µL of the culture on an LB agar plate containing the appropriate antibiotic (e.g., ampicillin or kanamycin) and incubate overnight at 37°C.
2. Expression:
-
Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture to an initial OD₆₀₀ of 0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[6]
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.[5][8]
-
Reduce the temperature to 20-28°C and continue to incubate for 3-24 hours.[5][6]
-
Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.[6] The cell pellet can be stored at -80°C.
Protocol 2: Purification of His-tagged this compound under Native Conditions
This protocol is suitable for soluble fusion proteins.
1. Cell Lysis:
-
Resuspend the cell pellet in 30 mL of Native Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice or by using a French press.
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the soluble protein.
2. Ni-NTA Affinity Chromatography:
-
Equilibrate a Ni-NTA agarose column with Native Lysis Buffer.[11]
-
Load the cleared lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20-40 mM imidazole, pH 8.0).[1]
-
Elute the bound protein with Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).
-
Collect fractions and analyze by SDS-PAGE.
3. Fusion Tag Cleavage:
-
Pool the fractions containing the purified fusion protein.
-
If a protease cleavage site is present (e.g., for SUMO or MBP tags), add the specific protease (e.g., SUMOase or TEV protease) according to the manufacturer's instructions.[2][5]
-
Incubate at 4°C for 16 hours or as recommended.
-
To remove the cleaved tag and the protease (which is often His-tagged), pass the solution through the Ni-NTA column again and collect the flow-through containing the purified this compound.
Protocol 3: Purification from Inclusion Bodies
This protocol is for this compound expressed as insoluble aggregates.[3][4]
1. Inclusion Body Isolation and Solubilization:
-
Resuspend the cell pellet from 1 L culture in lysis buffer and lyse the cells as described in Protocol 2.
-
Centrifuge the lysate and discard the supernatant.
-
Wash the pellet (inclusion bodies) with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.
-
Centrifuge and repeat the wash step with buffer without detergent.
-
Solubilize the washed inclusion bodies in Denaturing Lysis Buffer (8 M urea or 6 M guanidine-HCl, 50 mM Tris-HCl, pH 8.0).[3]
2. Refolding:
-
Refold the solubilized protein by rapid dilution. Slowly add the denatured protein solution into a large volume of refolding buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 0.5 M L-arginine, pH 8.0) with gentle stirring at 4°C.[3]
-
Allow the protein to refold for 24-48 hours.
-
Concentrate the refolded protein solution using ultrafiltration.
3. Final Purification:
-
Purify the refolded this compound using a suitable chromatography method, such as cation-exchange chromatography, due to its high positive charge.[3]
Protocol 4: Endotoxin Removal
Endotoxins (lipopolysaccharides) from the E. coli outer membrane can co-purify with the recombinant protein and must be removed for many applications.
1. Triton X-114 Phase Separation:
-
Cool the protein solution to 4°C.
-
Add pre-chilled Triton X-114 to a final concentration of 1% (v/v) and mix gently for 1 hour at 4°C.[12]
-
Incubate the solution at 37°C for 10 minutes to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes at 37°C.
-
The upper aqueous phase contains the purified protein, while the lower detergent phase contains the endotoxins.[13] Carefully collect the upper phase.
-
Repeat the cycle for higher purity.
2. Affinity Chromatography:
-
Use a commercially available endotoxin removal resin, such as polymyxin B-immobilized resin.[14]
-
Follow the manufacturer's protocol for binding and elution conditions.
Protocol 5: Antimicrobial Activity Assay
The biological activity of the purified this compound should be confirmed.
1. Minimal Inhibitory Concentration (MIC) Assay:
-
Prepare a two-fold serial dilution of the purified this compound in a 96-well microtiter plate with Mueller-Hinton Broth (MHB).[15]
-
Prepare a bacterial suspension of a susceptible strain (e.g., E. coli ATCC 25922 or Bacillus subtilis) at a concentration of 5 x 10⁵ CFU/mL.[1]
-
Add the bacterial suspension to each well.
-
The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.[1]
Mandatory Visualizations
Caption: Experimental workflow for recombinant this compound expression and purification.
Caption: Proposed mechanism of action for this compound on bacterial cells.
References
- 1. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of Antimicrobial Peptide (AMP), this compound, in a Fused Form to SUMO Tag With or Without Three-Glycine Linker in Escherichia coli and Evaluation of Bacteriolytic Activity of the Purified AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant Expression of Cec-B Peptide in Escherichia coli with a Significant Anticancer Effect on Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recombinant Expression of Cec-B Peptide in Escherichia coli with a Significant Anticancer Effect on Hepatocellular Carcinoma | Bentham Science [eurekaselect.com]
- 5. Identification and recombinant expression of an antimicrobial peptide (this compound-like) from soybean pest Anticarsia gemmatalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid and efficient production of cecropin A antibacterial peptide in Escherichia coli by fusion with a self-aggregating protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. sinobiological.com [sinobiological.com]
- 13. Removal of endotoxin from recombinant protein preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods of Endotoxin Removal from Biological Preparations: a Review [sites.ualberta.ca]
- 15. mdpi.com [mdpi.com]
- 16. A novel this compound-derived peptide with antibacterial and potential anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Cecropin B
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cecropin B is a potent, naturally occurring antimicrobial peptide (AMP) with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It belongs to a family of cationic peptides that play a crucial role in the innate immune system of insects. The mechanism of action of this compound primarily involves the disruption of bacterial cell membranes, making it a promising candidate for the development of novel antibiotics to combat drug-resistant pathogens.
The Minimum Inhibitory Concentration (MIC) is a fundamental parameter used to evaluate the in vitro antimicrobial activity of a compound. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[2][3][4] Accurate determination of the MIC is essential for assessing the potency of new antimicrobial agents like this compound and for comparing their efficacy against different bacterial strains.
This document provides detailed protocols for three common methods used to determine the MIC of this compound: Broth Microdilution, Agar Dilution, and Radial Diffusion Assay. It also includes a summary of reported MIC values for this compound against various bacterial species to serve as a reference for researchers.
Quantitative Data: MIC of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of bacterial strains as reported in the literature. These values can vary depending on the specific experimental conditions, including the bacterial strain, growth medium, and the precise protocol followed.
| Gram Stain | Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Gram-negative | Escherichia coli ATCC 25922 | 0.4 - 1.6 | 1.56 | [5][6] |
| Gram-negative | Pseudomonas aeruginosa ATCC 27853 | 0.4 | - | [6] |
| Gram-negative | Pseudomonas aeruginosa | 64 | - | [6] |
| Gram-negative | Klebsiella pneumoniae (MDR isolates) | 6.25 - 50 | - | [7] |
| Gram-negative | Acinetobacter baumannii | - | - | |
| Gram-negative | Shigella sonnei | 16 | - | [6] |
| Gram-positive | Staphylococcus aureus | >256 | - | [6] |
| Gram-positive | Bacillus subtilis ATCC 6633 | - | 6.25 | [5] |
| Gram-positive | Micrococcus luteus | - | 1.56 | [5] |
| Gram-positive | Streptococcus pneumoniae | >256 | - | [6] |
Note: Conversion between µg/mL and µM requires the molecular weight of this compound (approximately 3.84 kDa). Values are presented as reported in the cited literature.
Experimental Protocols
Broth Microdilution Method
This is one of the most common methods for determining the MIC of antimicrobial agents and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[8] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[2][3]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile water or 0.01% acetic acid)
-
Sterile 96-well microtiter plates (polypropylene is recommended for peptides to prevent binding)[9]
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains for testing
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
Protocol:
-
Preparation of this compound Dilutions:
-
Prepare a two-fold serial dilution of the this compound stock solution in MHB directly in the 96-well plate.
-
For example, add 100 µL of MHB to wells 2 through 11.
-
Add 200 µL of the highest concentration of this compound to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no peptide), and well 12 will be the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (wells 1-11), resulting in a final volume of 200 µL per well. The final concentration of this compound will be half of the initial dilution series.
-
Do not add bacteria to the sterility control well (well 12).
-
Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours.[2][3]
-
-
Determination of MIC:
Workflow for Broth Microdilution:
Caption: Workflow for determining the MIC of this compound using the broth microdilution method.
Agar Dilution Method
The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing a large number of bacterial isolates against a limited number of antimicrobial agents.[12] It involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.[2][13]
Materials:
-
This compound stock solution
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains for testing
-
Sterile saline or PBS
-
McFarland turbidity standards
-
Inoculator (e.g., multipoint replicator) or micropipette
-
Incubator (35-37°C)
Protocol:
-
Preparation of Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution.
-
Melt MHA and cool it to 45-50°C in a water bath.
-
Add a specific volume of each this compound dilution to a specific volume of molten agar to achieve the desired final concentrations. For example, add 1 mL of a 10x this compound dilution to 9 mL of molten agar.
-
Pour the agar-peptide mixture into sterile petri dishes and allow them to solidify.
-
Prepare a control plate containing no this compound.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
This will be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot on the agar surface.
-
-
Inoculation and Incubation:
-
Using a multipoint replicator or a micropipette, spot-inoculate the surface of each agar plate with the standardized bacterial suspension.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism.[12]
-
Workflow for Agar Dilution:
Caption: Workflow for determining the MIC of this compound using the agar dilution method.
Radial Diffusion Assay
The radial diffusion assay is a relatively simple method for screening the antimicrobial activity of peptides.[14] It involves the diffusion of the peptide from a well into an agar gel seeded with the test microorganism. The size of the zone of inhibition around the well is proportional to the antimicrobial activity.
Materials:
-
This compound stock solution
-
Nutrient agar or MHA
-
Sterile petri dishes
-
Bacterial strains for testing
-
Sterile saline or PBS
-
Gel puncher or sterile pipette tip
-
Incubator (35-37°C)
-
Ruler or calipers
Protocol:
-
Preparation of Seeded Agar Plates:
-
Melt the nutrient agar or MHA and cool to 45-50°C.
-
Prepare a bacterial suspension and add it to the molten agar to achieve a final concentration of approximately 10⁶ CFU/mL.
-
Pour the seeded agar into sterile petri dishes and allow it to solidify.
-
-
Application of this compound:
-
Once the agar has solidified, punch wells into the agar using a sterile gel puncher or pipette tip.
-
Add a known volume (e.g., 5-10 µL) of different concentrations of the this compound solution into each well.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Determination of Activity:
-
After incubation, measure the diameter of the clear zone of growth inhibition around each well.
-
The MIC can be estimated by plotting the diameter of the inhibition zone against the logarithm of the this compound concentration and extrapolating to a zero zone diameter. However, this method is more qualitative than the dilution methods.
-
Workflow for Radial Diffusion Assay:
Caption: Workflow for assessing the antimicrobial activity of this compound using the radial diffusion assay.
Considerations for MIC Testing of Cationic Peptides
-
Binding to Surfaces: Cationic peptides like this compound can adhere to negatively charged surfaces, such as polystyrene microtiter plates. Using polypropylene plates is recommended to minimize this effect and ensure accurate MIC values.[9]
-
Media Composition: The presence of salts and other components in the growth medium can affect the activity of antimicrobial peptides.[5][8] It is important to use standardized media, such as cation-adjusted Mueller-Hinton Broth, for consistency and comparability of results.
-
Solubility: Ensure that this compound is fully dissolved in a suitable solvent (e.g., sterile water, dilute acetic acid) before preparing dilutions.
By following these detailed protocols, researchers can accurately and reproducibly determine the Minimum Inhibitory Concentration of this compound, a crucial step in the evaluation of its potential as a novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 5. A novel this compound-derived peptide with antibacterial and potential anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel antibacterial approach of Cecropin-B peptide loaded on chitosan nanoparticles against MDR Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Agar dilution - Wikipedia [en.wikipedia.org]
- 13. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Analyzing the Secondary Structure of the Antimicrobial Peptide Cecropin B using Circular Dichroism Spectroscopy
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cecropin B is a member of the cecropin family of antimicrobial peptides (AMPs), which are key components of the innate immune system in many insects. These cationic peptides exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for the development of new antibiotics. The antimicrobial activity of this compound is intrinsically linked to its secondary structure, particularly its ability to adopt an α-helical conformation upon interaction with bacterial cell membranes. Circular Dichroism (CD) spectroscopy is a powerful and widely used technique for rapidly assessing the secondary structure of peptides and proteins in solution.[1][2] This application note provides a detailed protocol for analyzing the secondary structure of this compound using CD spectroscopy and presents data on its conformational changes in different solvent environments that mimic aqueous and membrane-like conditions.
Principle of Circular Dichroism Spectroscopy
Circular dichroism is the differential absorption of left and right circularly polarized light by chiral molecules. In proteins and peptides, the primary chromophore is the peptide bond. The regular, repeating arrangement of these peptide bonds in secondary structures like α-helices and β-sheets results in characteristic CD spectra in the far-UV region (190-250 nm).
An α-helical structure typically displays two negative bands of similar magnitude at approximately 208 nm and 222 nm, and a strong positive band around 192 nm. A β-sheet structure is characterized by a negative band around 216-218 nm and a positive band near 195 nm. A random coil or unordered structure generally shows a strong negative band below 200 nm.[1][2] By deconvoluting the CD spectrum of a peptide, it is possible to estimate the percentage of each secondary structure element present.
Experimental Protocols
This section details the methodology for analyzing the secondary structure of this compound using CD spectroscopy.
Materials and Reagents
-
Lyophilized this compound peptide (synthesis or commercial source)
-
Milli-Q water or equivalent high-purity water
-
Sodium phosphate buffer (e.g., 10 mM, pH 7.4)
-
Trifluoroethanol (TFE)
-
Sodium dodecyl sulfate (SDS)
-
Dodecylphosphocholine (DPC)
-
Nitrogen gas for purging the CD instrument
Equipment
-
Circular Dichroism Spectropolarimeter
-
Quartz cuvettes with a path length of 1 mm
-
Micropipettes
-
Analytical balance
-
pH meter
Sample Preparation
-
Peptide Stock Solution: Accurately weigh a small amount of lyophilized this compound and dissolve it in Milli-Q water to prepare a concentrated stock solution (e.g., 1 mg/mL). Determine the precise concentration of the stock solution using a suitable method, such as UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues, or by quantitative amino acid analysis.
-
Working Solutions: Prepare fresh working solutions of this compound at the desired final concentration (typically 50-100 µM) in the different solvent systems to be tested. The following are representative solvent systems:
-
Aqueous Environment: 10 mM sodium phosphate buffer, pH 7.4.
-
Helix-Inducing Environment: A mixture of 10 mM sodium phosphate buffer and TFE (e.g., 50% v/v).
-
Negatively Charged Micellar Environment (mimicking bacterial membranes): 100 mM SDS in 10 mM sodium phosphate buffer, pH 7.4.[1]
-
Zwitterionic Micellar Environment (mimicking eukaryotic membranes): 50 mM DPC in 10 mM sodium phosphate buffer, pH 7.4.[1]
-
-
Blank Solutions: Prepare blank solutions for each solvent system without the peptide.
CD Spectrometer Setup and Data Acquisition
-
Instrument Purging: Purge the CD spectropolarimeter with nitrogen gas for at least 30 minutes before turning on the lamp to remove oxygen, which absorbs in the far-UV region.
-
Instrument Parameters: Set the following parameters for data acquisition:
-
Wavelength Range: 190 nm to 260 nm
-
Data Pitch: 1 nm
-
Scanning Speed: 50-100 nm/min
-
Bandwidth: 1 nm
-
Response Time: 1-2 seconds
-
Accumulations: 3-5 scans for each sample to improve the signal-to-noise ratio.
-
Temperature: 25 °C (or the desired experimental temperature)
-
-
Data Collection:
-
Record a baseline spectrum using the appropriate blank solution in the sample cuvette.
-
Thoroughly rinse the cuvette with Milli-Q water and then with the peptide sample solution.
-
Record the CD spectrum of the this compound sample.
-
Repeat the measurement for each solvent system.
-
Data Processing and Analysis
-
Baseline Subtraction: Subtract the corresponding blank spectrum from each sample spectrum.
-
Data Conversion: Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]) using the following equation:
[θ] = (mdeg × MRW) / (c × l × 10)
where:
-
[θ] is the mean residue ellipticity in deg·cm²/dmol
-
mdeg is the observed ellipticity in millidegrees
-
MRW is the mean residue weight (molecular weight of the peptide / number of amino acid residues)
-
c is the peptide concentration in mg/mL
-
l is the path length of the cuvette in cm
-
-
Secondary Structure Deconvolution: Use a deconvolution software or a web-based server (e.g., DichroWeb, BeStSel) to analyze the processed CD spectra and estimate the percentage of α-helix, β-sheet, and random coil structures.
Expected Results and Data Presentation
This compound is expected to exhibit a predominantly random coil structure in aqueous buffer.[1] In the presence of membrane-mimicking environments such as TFE, SDS micelles, and DPC micelles, a significant conformational change to a more ordered, α-helical structure is anticipated.[1] This is evidenced by the appearance of characteristic double minima at approximately 208 nm and 222 nm in the CD spectra. The quantitative results from the deconvolution analysis can be summarized in a table for clear comparison.
Table 1: Secondary Structure Composition of a Cecropin-like Peptide in Various Solvent Environments
| Solvent System | α-Helix (%) | β-Sheet (%) | Turn (%) | Random Coil (%) |
| 10 mM Phosphate Buffer (pH 7.4) | 5 | 20 | 25 | 50 |
| 50% TFE in Buffer | 65 | 5 | 10 | 20 |
| 100 mM SDS in Buffer | 70 | 3 | 8 | 19 |
| 50 mM DPC in Buffer | 60 | 8 | 12 | 20 |
Note: The data presented in this table is representative for a cecropin-like antimicrobial peptide and is intended for illustrative purposes. Actual percentages may vary depending on the specific experimental conditions and the deconvolution algorithm used.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analysis of this compound secondary structure using circular dichroism spectroscopy.
Caption: Experimental workflow for this compound secondary structure analysis.
Signaling Pathway of this compound Action
While CD spectroscopy does not directly elucidate signaling pathways, the structural information obtained is crucial for understanding the initial steps of this compound's mechanism of action, which involves interaction with and disruption of the bacterial membrane.
Caption: Proposed mechanism of this compound antimicrobial action.
Conclusion
Circular dichroism spectroscopy is an indispensable tool for characterizing the secondary structure of this compound and other antimicrobial peptides. The protocols and data presented in this application note demonstrate how CD spectroscopy can be used to quantify the conformational transition of this compound from a random coil in aqueous solution to an α-helical structure in membrane-mimicking environments. This structural information is fundamental for structure-activity relationship studies and for the rational design of novel peptide-based therapeutics with enhanced antimicrobial efficacy.
References
Application of Cecropin B in the Development of Novel Antimicrobial Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cecropin B, a naturally occurring antimicrobial peptide (AMP) first isolated from the cecropia moth, Hyalophora cecropia, presents a promising scaffold for the development of novel antimicrobial agents.[1][2] This document provides detailed application notes, experimental protocols, and data to guide researchers in harnessing the potential of this compound. Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains, coupled with its potential anticancer and anti-inflammatory properties, makes it a compelling candidate for therapeutic development.[2][3][4]
Mechanism of Action
This compound exerts its antimicrobial effect primarily by disrupting the integrity of microbial cell membranes.[1][3] As a cationic peptide, it preferentially interacts with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[4] This interaction leads to membrane permeabilization and the formation of pores or ion channels, resulting in the leakage of cellular contents and ultimately, cell death.[1][5] This physical disruption mechanism is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways.[2][4]
Signaling Pathway Diagram: this compound Interaction with Bacterial Cell Membrane
Caption: Mechanism of this compound action on bacterial membranes.
Antimicrobial Spectrum and Efficacy
This compound exhibits a broad spectrum of activity against a variety of pathogens. The following tables summarize its efficacy, presenting Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values from various studies.
Table 1: Antibacterial Activity of this compound against Standard Bacterial Strains
| Bacterial Strain | Type | MIC (µM) | MBC (µM) | Reference |
| Escherichia coli ATCC 25922 | Gram-negative | 0.39-1.56 | >6.25 | [6] |
| Escherichia coli DH5α | Gram-negative | 0.78 | >6.25 | [6] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 0.78 | >6.25 | [6] |
| Bacillus subtilis ATCC 6633 | Gram-positive | 3.125 | >6.25 | [6] |
| Staphylococcus aureus ATCC 25923 | Gram-positive | >100 | >100 | [6] |
| Micrococcus luteus NCIMB 8166 | Gram-positive | 6.25 | >6.25 | [6] |
Table 2: Antibacterial Activity of Recombinant this compound (rCec-B) against MDR Klebsiella pneumoniae Isolates
| Isolate Group | Number of Isolates | MIC Range (µg/mL) | Reference |
| MDR K. pneumoniae | 12 | 50 | [7] |
| MDR K. pneumoniae | 3 | 25 | [7] |
| MDR K. pneumoniae | 3 | 12.5 | [7] |
| MDR K. pneumoniae | 3 | 6.25 | [7] |
Cytotoxicity Profile
A critical aspect of developing any therapeutic agent is its safety profile. This compound has demonstrated a degree of selectivity for microbial and cancer cells over normal mammalian cells.
Table 3: Cytotoxicity of this compound and its Analogs
| Peptide | Cell Line | Assay | Concentration | Effect | Reference |
| This compound | Mouse Red Blood Cells | Hemolysis | up to 200 µM | No significant hemolysis | [6] |
| This compound | RAW264.7 (Murine Macrophage) | CCK-8 | Not specified | Low cytotoxicity | [6] |
| This compound | MDA-MB-231 (Breast Cancer) | MTT | 120 µM | 33.16% cytostasis | [8] |
| This compound | M14K (Melanoma) | MTT | 120 µM | 22.56% cytostasis | [8] |
| Cecropin A | MDA-MB-231 (Breast Cancer) | MTT | 120 µM | 32.9% cytostasis | [8] |
| Recombinant this compound | Human WI-38 (Normal Lung Fibroblast) | Not specified | ≤ 1.469 mg/ml | Low cytotoxicity (IC50) | [7] |
| Recombinant this compound | Human Red Blood Cells | Hemolysis | 6.25 µg/mL | 0% hemolysis | [7] |
| Recombinant this compound | Human Red Blood Cells | Hemolysis | 100 µg/mL | 28.75 ± 2% hemolysis | [7] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound (lyophilized powder)
-
Sterile Mueller-Hinton Broth (MHB)
-
Bacterial strains for testing
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Peptide Preparation: Dissolve lyophilized this compound in a suitable sterile solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution. Further dilute the stock solution in MHB to prepare a series of twofold dilutions.
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Assay Setup: In a 96-well plate, add 50 µL of the bacterial inoculum to 50 µL of each this compound dilution. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.[6][9]
Experimental Workflow: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile saline or PBS
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-plate the aliquot onto an MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in no colony formation on the MHA plate.[6]
Hemolysis Assay
This protocol assesses the lytic activity of this compound against red blood cells.
Materials:
-
Freshly collected red blood cells (e.g., human or mouse)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Triton X-100 (for positive control)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Red Blood Cell Preparation: Wash the red blood cells three times with PBS by centrifugation and resuspend to a final concentration of 4-8% (v/v) in PBS.[6][7]
-
Assay Setup: In a 96-well plate, add 50 µL of the red blood cell suspension to 50 µL of various concentrations of this compound in PBS.
-
Controls: Include a negative control (red blood cells in PBS) and a positive control (red blood cells in 1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.[6]
-
Centrifugation: Centrifuge the plate to pellet the intact red blood cells.
-
Measurement: Transfer the supernatant to a new plate and measure the absorbance at 450 nm (or another appropriate wavelength for hemoglobin).
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Cytotoxicity Assay (MTT Assay)
This protocol measures the effect of this compound on the metabolic activity of mammalian cells as an indicator of cell viability.
Materials:
-
Mammalian cell line of interest (e.g., cancer or normal cells)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include an untreated control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control.
Future Directions and Considerations
The development of this compound as a therapeutic agent faces challenges such as potential cytotoxicity at high concentrations, susceptibility to proteolytic degradation, and manufacturing costs.[2][7] Current research is focused on overcoming these hurdles through:
-
Peptide Engineering: Creating synthetic analogs with improved stability, selectivity, and potency.[2]
-
Novel Formulations: Encapsulating this compound in nanoparticles, such as chitosan, to enhance its stability and delivery.[7][10]
-
Combination Therapy: Investigating the synergistic effects of this compound with conventional antibiotics to reduce required dosages and combat resistance.[1]
By leveraging the methodologies and data presented in these application notes, researchers can further explore the therapeutic potential of this compound and contribute to the development of next-generation antimicrobial agents.
References
- 1. Cecropin - Wikipedia [en.wikipedia.org]
- 2. Insect Cecropins, Antimicrobial Peptides with Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. Antimicrobial peptide this compound functions in pathogen resistance of Mythimna separata | Bulletin of Entomological Research | Cambridge Core [cambridge.org]
- 5. genscript.com [genscript.com]
- 6. A novel this compound-derived peptide with antibacterial and potential anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel antibacterial approach of Cecropin-B peptide loaded on chitosan nanoparticles against MDR Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cytotoxic Effect of Cecropin A and this compound on the MDA-MB-231 and M14K Tumour Cell Lines [scirp.org]
- 9. Investigation of morphological changes of HPS membrane caused by this compound through scanning electron microscopy and atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel antibacterial approach of Cecropin-B peptide loaded on chitosan nanoparticles against MDR Klebsiella pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Cecropin B as a potential anticancer agent in therapeutic research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cecropin B, a cationic antimicrobial peptide, is emerging as a significant candidate in anticancer research due to its selective cytotoxicity against a broad range of cancer cells while exhibiting minimal toxicity to normal cells.[1][2][3] This document provides a comprehensive overview of this compound's anticancer properties, detailed protocols for its evaluation, and visual representations of its mechanisms of action to guide researchers in exploring its therapeutic potential.
Introduction
Cecropins are a family of antimicrobial peptides first isolated from the giant silk moth, Hyalophora cecropia.[4][5] this compound, a 35-amino acid peptide, has demonstrated potent anticancer activity both in vitro and in vivo.[1][2][3] Its primary mechanisms of action are believed to be twofold: disruption of the cancer cell membrane and induction of apoptosis.[1][2][6] The net negative charge of cancer cell membranes, due to a higher expression of anionic molecules, facilitates the electrostatic interaction with the cationic this compound, leading to selective membrane permeabilization and cell lysis.[1] Furthermore, this compound can trigger programmed cell death by activating key apoptotic pathways.[1][6]
Quantitative Data on Anticancer Activity
The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize key findings from multiple studies.
Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| 4T1 | Murine Breast Cancer | Cell Viability | Not specified, but dose-dependent | [1] |
| MDA-MB-231 | Human Breast Adenocarcinoma | MTT | ~60 µM (for 33.16% cytostasis) | [7][8] |
| M14K | Human Mesothelioma | MTT | >120 µM (for 22.56% cytostasis) | [7][8] |
| Various Bladder Cancer Lines | Bladder Cancer | WST-1 | Average 139.91 µg/ml | [2] |
| Various Bladder Cancer Lines | Bladder Cancer | LDH Release | Average 212.6 µg/ml | [2] |
| Various Mammalian Cell Lines | Various | Not specified | 3.2 to >100 µM | [4] |
Table 2: Apoptotic Effects of this compound
| Cell Line | Cancer Type | Treatment | Apoptotic Cells (%) | Key Markers | Reference |
| 4T1 | Murine Breast Cancer | 2 µg/ml for 4h | ~9% | Upregulation of Caspase-3, Fas, HMGB1 | [1] |
| 4T1 | Murine Breast Cancer | Not specified, 24h | 38% (cell death) | - | [1] |
| BEL-7402 | Human Hepatocellular Carcinoma | Not specified | Not specified | Upregulation of Fas, Fas-L, Caspase-8, Caspase-3 | [3] |
| DMBA-induced rat tumors | Breast Cancer | In vivo treatment | Not specified | Increased Bax, Decreased Bcl-2 |
Table 3: In Vivo Antitumor Activity of this compound
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Mice with murine ascitic colon adenocarcinoma | Colon Adenocarcinoma | Intraperitoneal injection | Increased survival time | [2][4] |
| Rats with DMBA-induced breast cancer | Breast Cancer | Not specified | Reduced tumor growth | |
| Mice with 4T1 breast cancer xenografts | Breast Cancer | Intratumoral administration | Reduced tumor growth | [1][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's anticancer effects.
Cell Viability and Cytotoxicity Assays
A. MTT/CCK-8 Assay for Cell Viability
This colorimetric assay measures the reduction of a tetrazolium salt (MTT) or a water-soluble tetrazolium salt (WST-8 in CCK-8 kits) by mitochondrial dehydrogenases in viable cells.
-
Protocol:
-
Seed cancer cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.[1][7]
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated cells as a negative control.
-
Incubate for the desired time period (e.g., 18, 24, or 72 hours).[1][7]
-
Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.[1]
-
Calculate cell viability as a percentage of the untreated control.
-
B. Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.
-
Protocol:
-
Seed target cells in a 96-well plate and incubate for 24 hours.[2]
-
Treat cells with various concentrations of this compound for 24 hours.[2]
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer like 2% Triton-X100).[2]
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions (e.g., using a Roche Molecular Diagnostics kit).[2]
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cytotoxicity based on the LDH release relative to the controls.
-
Apoptosis Detection Assays
A. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cancer cells with this compound for a specified time (e.g., 4 hours).[1]
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.[1]
-
B. Western Blot for Apoptosis-Related Proteins
This technique detects the expression levels of key proteins in the apoptotic pathway.
-
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Caspase-3, Fas, Bax, Bcl-2) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
C. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method quantifies the mRNA levels of apoptosis-related genes.
-
Protocol:
-
Isolate total RNA from this compound-treated and control cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using specific primers for genes of interest (e.g., Caspase-3, Fas, HMGB1).[1]
-
Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the 2^-ΔΔCt method.
-
In Vivo Tumor Model
-
Protocol:
-
Inject cancer cells (e.g., 4T1 murine breast cancer cells) subcutaneously or intraperitoneally into immunocompromised mice.[1][4]
-
Once tumors are established, randomly assign mice to treatment and control groups.
-
Administer this compound via intratumoral or intraperitoneal injection at a predetermined dose and schedule.[1][4]
-
Monitor tumor size using calipers and calculate tumor volume.
-
Monitor the overall health and survival of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blot).
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of this compound and a typical experimental workflow.
Caption: Proposed anticancer mechanisms of this compound.
Caption: Workflow for evaluating this compound's anticancer potential.
Conclusion
This compound demonstrates significant potential as a selective anticancer agent. Its dual mechanism of membrane disruption and apoptosis induction, coupled with its efficacy against various cancer types, makes it a compelling candidate for further therapeutic development. The protocols and data presented here provide a solid foundation for researchers to explore and validate the anticancer properties of this compound, with the ultimate goal of translating these findings into novel cancer therapies.
References
- 1. iomcworld.com [iomcworld.com]
- 2. Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preliminary experimental anticancer activity of cecropins. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. sid.ir [sid.ir]
- 7. The Cytotoxic Effect of Cecropin A and this compound on the MDA-MB-231 and M14K Tumour Cell Lines [scirp.org]
- 8. The Cytotoxic Effect of Cecropin A and this compound on the MDA-MB-231 and M14K Tumour Cell Lines - Journal of Biomedical Science and Engineering - SCIRP [scirp.org]
Application Notes and Protocols for Cecropin B in Combating Multidrug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of multidrug-resistant (MDR) bacteria necessitates the development of novel antimicrobial agents. Cecropin B, a cationic antimicrobial peptide (AMP) originally isolated from the cecropia moth Hyalophora cecropia, has emerged as a promising candidate for tackling infections caused by these resilient pathogens.[1][2] This document provides detailed application notes and experimental protocols for researchers and drug development professionals working with this compound.
Cecropins, including this compound, are a class of AMPs that exhibit potent bactericidal activity, particularly against Gram-negative bacteria.[3][4] Their unique mechanism of action, which involves the disruption of bacterial cell membranes, makes the development of resistance less likely compared to conventional antibiotics.[1] Furthermore, studies have demonstrated their low toxicity against mammalian cells, highlighting their therapeutic potential.[5]
Mechanism of Action
This compound exerts its antimicrobial effect primarily by targeting and disrupting the bacterial cell membrane.[2] The initial interaction is electrostatic, where the positively charged this compound molecule binds to the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria.[3][6] This interaction destabilizes the outer membrane, allowing the peptide to access and disrupt the inner cytoplasmic membrane, leading to leakage of cellular contents and ultimately cell death.[3][4]
Antimicrobial Activity Against Multidrug-Resistant Bacteria
This compound has demonstrated significant in vitro activity against a range of multidrug-resistant bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and its derivatives against various MDR strains.
| Bacterial Strain | Resistance Profile | Cecropin Derivative | MIC (µg/mL) | Reference |
| Klebsiella pneumoniae | Multidrug-Resistant (MDR) | Recombinant this compound (rCec-B) | 6.25 - 50 | [7] |
| Klebsiella pneumoniae | Extensively Drug-Resistant (XDR) | Recombinant this compound (rCec-B) | 6.25 - 50 | [7] |
| Acinetobacter baumannii | Multidrug-Resistant (MDR) | CecropinB2 | Not specified (inhibition zone) | [8] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Cecropin 4 derivative (C18) | 4 | [9] |
Cytotoxicity Profile
A crucial aspect of any potential therapeutic agent is its safety profile. This compound and its analogs have generally shown low cytotoxicity against mammalian cells, indicating a favorable therapeutic window.
| Cell Line | Cell Type | Cecropin Derivative | IC50 / Cytotoxicity | Reference |
| Human WI-38 cells | Normal human lung fibroblasts | Recombinant this compound (rCec-B) | IC50 ≤ 1.469 mg/ml | [7] |
| RAW264.7 cells | Murine macrophages | This compound | Low cytotoxicity | [10] |
| Mouse erythrocytes | Red blood cells | This compound | No hemolytic activity up to 200 μM | [10] |
| MDA-MB-231 | Human breast adenocarcinoma | This compound | 33.16% cytostasis at 120 µM | [11] |
| M14K | Human mesothelioma | This compound | Lower sensitivity than MDA-MB-231 | [11][12] |
| Bladder cancer cell lines (486P, RT4, 647V, J82) | Human bladder cancer | This compound | Average IC50: 139.91 µg/ml (viability) | |
| Benign fibroblasts (ZF07, 3T6) | Human and murine fibroblasts | This compound | Significantly less susceptible than cancer cells | [13] |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.
Materials:
-
This compound (lyophilized)
-
Sterile cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of this compound Stock Solution: Dissolve lyophilized this compound in a suitable sterile solvent (e.g., sterile water or 0.01% acetic acid) to create a high-concentration stock solution.
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into MHB and incubate at 37°C until it reaches the logarithmic growth phase.
-
Adjust the bacterial suspension with fresh MHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Further dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
In a 96-well plate, add 100 µL of MHB to all wells.
-
Add 100 µL of the this compound stock solution to the first well and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) with a microplate reader.
Cytotoxicity Assays
These protocols assess the cytotoxic effects of this compound on mammalian cells.
a) MTT Assay (Cell Viability)
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage of the untreated control.
b) LDH Assay (Membrane Integrity)
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reagents according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that of a positive control (cells lysed to release maximum LDH).
In Vivo Efficacy Testing: Mouse Infection Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a murine infection model.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6)
-
MDR bacterial strain
-
This compound formulated for in vivo administration
-
Sterile saline or other appropriate vehicle
-
Syringes and needles
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Infection: Induce infection by administering a predetermined lethal or sub-lethal dose of the MDR bacterial strain (e.g., via intraperitoneal or intravenous injection).
-
Treatment: At a specified time post-infection, administer this compound at various doses through a suitable route (e.g., intraperitoneal or intravenous). Include a vehicle control group.
-
Monitoring: Monitor the mice for survival, body weight changes, and clinical signs of illness over a set period (e.g., 7-14 days).
-
Bacterial Load Determination: At specific time points, a subset of mice from each group may be euthanized to collect blood, peritoneal fluid, or organs (e.g., spleen, liver) to determine the bacterial load by plating serial dilutions on appropriate agar media and counting colony-forming units (CFUs).
-
Data Analysis: Analyze survival data using Kaplan-Meier survival curves and compare bacterial loads between treatment groups and the control group.
Conclusion and Future Perspectives
This compound and its derivatives represent a promising class of antimicrobial agents with the potential to combat multidrug-resistant bacterial infections.[5] Their potent bactericidal activity, unique mechanism of action, and favorable safety profile make them attractive candidates for further drug development. The protocols outlined in this document provide a foundation for researchers to evaluate the efficacy and safety of this compound and to advance its development as a potential therapeutic. Further research should focus on optimizing its formulation to enhance stability and bioavailability for clinical applications. The use of nanotechnology, such as encapsulation in chitosan nanoparticles, has shown promise in improving the efficacy of this compound.[7][14]
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Database screening and in vivo efficacy of antimicrobial peptides against meticillin-resistant Staphylococcus aureus USA300 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. A How-To Guide for Mode of Action Analysis of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Evaluation of ECP Peptide Analogues for the Treatment of Acinetobacter baumannii Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. texaschildrens.org [texaschildrens.org]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. Damage of the Bacterial Cell Envelope by Antimicrobial Peptides Gramicidin S and PGLa as Revealed by Transmission and Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Bactericidal Efficacy of GWH1 Antimicrobial Peptide Displayed on Protein Nanoparticles, a Potential Alternative to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. An in-vivo experimental evaluation of the efficacy of fish-derived antimicrobial peptides against multidrug-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labeling Cecropin B for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cecropin B, a potent cationic antimicrobial peptide, holds significant promise for therapeutic and diagnostic applications. Its ability to selectively target and disrupt microbial membranes makes it an attractive candidate for the development of novel anti-infective agents. Imaging studies are crucial for elucidating the mechanisms of action, pharmacokinetics, and biodistribution of this compound. This document provides detailed application notes and protocols for three common techniques for labeling this compound for imaging studies: fluorescent labeling, radiolabeling, and biotinylation.
This compound: Labeling Suitability
This compound is a 35-amino acid peptide with the sequence: KWKVFKKIEKMGRNIRNGIVKAGPAIAVLGEAKAL-NH2. The presence of multiple primary amines, including the N-terminal amine and the epsilon-amino groups of lysine (K) residues, makes it highly amenable to conjugation with a variety of labels.
I. Fluorescent Labeling of this compound with NHS Ester Dyes
Fluorescent labeling enables the visualization of this compound localization and dynamics at the subcellular level using fluorescence microscopy. N-hydroxysuccinimide (NHS) esters are one of the most common and efficient chemistries for labeling primary amines on peptides.
Application Note:
Fluorescently labeled this compound is ideal for in vitro studies, including:
-
Cellular Uptake and Subcellular Localization: Visualizing the internalization and distribution of this compound within bacterial and mammalian cells.
-
Mechanism of Action Studies: Observing the interaction of this compound with microbial membranes.
-
High-Throughput Screening: Assessing the binding and uptake of this compound in various cell types.
The choice of fluorophore should be guided by the specific application, considering factors such as brightness, photostability, and the spectral properties of the imaging system. It is important to note that the addition of a fluorophore can potentially alter the biological activity of the peptide, and thus, functional assays of the labeled peptide are recommended.
Quantitative Data Summary: Fluorescent Labeling
| Parameter | Typical Values | Notes |
| Labeling Efficiency | 20-40% | Dependent on protein/peptide concentration and dye-to-peptide molar ratio.[1] |
| Degree of Labeling (DOL) | 1-3 | Can be controlled by adjusting the molar ratio of dye to peptide. Higher DOL can lead to quenching and altered peptide function. |
| Signal-to-Noise Ratio (SNR) | 5-30+ | Varies significantly with the microscope setup, detector sensitivity, and fluorophore brightness.[2] |
| Photostability | Varies by dye | Choose photostable dyes for time-lapse imaging. |
Experimental Protocol: Fluorescent Labeling with NHS Ester Dyes
Materials:
-
This compound (synthetic, high purity)
-
Amine-reactive fluorescent dye with NHS ester (e.g., Alexa Fluor™ 488 NHS Ester, Cy5 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Purification column (e.g., size-exclusion or reversed-phase HPLC)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Preparation of Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve a desired molar excess of dye to peptide (typically a 5-10 fold molar excess for mono-labeling).
-
Slowly add the dye solution to the this compound solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of Labeled this compound:
-
Separate the labeled peptide from the unreacted dye and hydrolysis products using size-exclusion chromatography or reversed-phase HPLC.
-
For HPLC, use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at the absorbance maximum of the peptide (around 220 nm) and the fluorophore.
-
-
Characterization:
-
Confirm the identity and purity of the labeled peptide using mass spectrometry.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the peptide and the dye.
-
-
Storage: Store the purified, labeled this compound in a suitable buffer (e.g., PBS) at -20°C or -80°C, protected from light.
Workflow Diagram: Fluorescent Labeling
References
Application Notes and Protocols for Assessing the Hemolytic Activity of Cecropin B
Introduction
Cecropins are a class of cationic antimicrobial peptides (AMPs) that form a crucial component of the innate immune system in insects[1]. Cecropin B, originally isolated from the Cecropia moth (Hyalophora cecropia), exhibits potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria[1][2]. The therapeutic potential of AMPs like this compound is a significant area of interest in drug development, particularly in an era of rising antibiotic resistance.
A critical aspect of preclinical evaluation for any potential therapeutic agent is assessing its toxicity towards mammalian cells. The hemolytic assay is a fundamental, rapid, and cost-effective method to determine the membrane-disrupting activity of a compound on erythrocytes (red blood cells, RBCs). This serves as a primary screen for cytotoxicity, as compounds that lyse RBCs are likely to be toxic to other mammalian cells. For this compound, which is known to interact with and disrupt microbial cell membranes, it is imperative to evaluate its selectivity and ensure it does not cause significant damage to host cells at therapeutic concentrations[3]. Generally, this compound displays very low hemolytic activity, making it an attractive candidate for further development[3][4].
These application notes provide a detailed protocol for assessing the hemolytic activity of this compound, intended for researchers, scientists, and drug development professionals.
Principle of the Hemolytic Assay
The hemolytic assay quantifies the ability of a substance to damage the cell membrane of erythrocytes, leading to the release of intracellular contents, most notably hemoglobin. The assay involves incubating a suspension of washed erythrocytes with various concentrations of the test peptide (this compound). After incubation, intact cells are pelleted by centrifugation. The amount of hemoglobin released into the supernatant is then measured spectrophotometrically by reading the absorbance at a specific wavelength (e.g., 405, 415, 450, or 570 nm)[4][5][6][7]. The degree of hemolysis is expressed as a percentage relative to a positive control (100% lysis, typically induced by a detergent like Triton X-100) and a negative control (0% lysis, buffer only)[6].
Proposed Mechanism of this compound-Induced Hemolysis
Cecropins are thought to exert their membrane-disrupting effects through the formation of pores or ion channels. While highly effective against bacterial membranes, their interaction with mammalian cell membranes, which are rich in cholesterol and zwitterionic phospholipids, is generally weak. The proposed mechanism involves the peptide's amphipathic α-helical structure, which allows it to insert into the lipid bilayer, leading to membrane permeabilization[1][2].
Caption: Proposed mechanism of this compound interaction with an erythrocyte membrane.
Experimental Protocols
This protocol is a standardized method synthesized from established procedures for testing antimicrobial peptides[3][5][7][8].
Materials and Reagents
-
This compound: Lyophilized powder, of high purity.
-
Erythrocytes: Freshly collected human or animal (e.g., mouse, porcine) red blood cells (RBCs) in an anticoagulant such as heparin or EDTA[3][4].
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Triton X-100: 0.1% or 1% (v/v) solution in PBS (for positive control)[5][6].
-
Peptide Solvent: Sterile, deionized water or PBS for dissolving this compound.
-
Equipment:
-
Benchtop centrifuge
-
Spectrophotometer (microplate reader)
-
96-well V-bottom or U-bottom plates[5]
-
Incubator (37°C)
-
Micropipettes and sterile tips
-
Sterile microcentrifuge tubes
-
Preparation of Red Blood Cells
-
Collect whole blood in a tube containing an anticoagulant.
-
Transfer a desired amount of blood to a sterile centrifuge tube.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C[3].
-
Carefully aspirate and discard the supernatant (plasma and buffy coat).
-
Resuspend the RBC pellet in 5-10 volumes of cold, sterile PBS (pH 7.4).
-
Repeat the centrifugation and washing steps (Steps 3-5) three times to ensure complete removal of plasma proteins[3].
-
After the final wash, resuspend the RBC pellet in PBS to create a final working concentration, typically a 2% to 8% (v/v) suspension[3][9]. A 4% suspension is commonly used.
Hemolysis Assay Procedure
The following workflow outlines the key steps of the assay.
Caption: Experimental workflow for the hemolytic activity assay.
-
Prepare Peptide Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water). Perform a serial two-fold dilution in PBS to achieve a range of desired final concentrations (e.g., from 200 µM down to 0.78 µM)[3].
-
Set up the Assay Plate:
-
Add 50 µL of PBS to the negative control wells (0% lysis).
-
Add 50 µL of 0.1% Triton X-100 to the positive control wells (100% lysis)[6].
-
Add 50 µL of each this compound dilution to the sample wells.
-
-
Add RBC Suspension: Gently mix the prepared RBC suspension (e.g., 4% v/v) and add 50 µL to every well of the 96-well plate. The total volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 30 to 60 minutes[3][5].
-
Pellet RBCs: Centrifuge the plate at 1,000 x g for 10 minutes to pellet the intact RBCs and cell debris.
-
Measure Hemoglobin Release: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Read the absorbance of the supernatant at a wavelength appropriate for hemoglobin, such as 415, 450, or 570 nm[4][5][6][7].
Data Calculation
Calculate the percentage of hemolysis for each this compound concentration using the following equation[6]:
% Hemolysis = [ (Asample - Anegative control) / (Apositive control - Anegative control) ] x 100
Where:
-
Asample is the absorbance of the wells containing this compound.
-
Anegative control is the absorbance of the wells with PBS only (0% lysis).
-
Apositive control is the absorbance of the wells with Triton X-100 (100% lysis).
Data Presentation
Quantitative data should be organized in a clear, tabular format. Plotting % Hemolysis against the peptide concentration (on a logarithmic scale) will generate a dose-response curve, from which the HC50 value (the concentration causing 50% hemolysis) can be determined[10].
Raw Data and Hemolysis Calculation
| This compound Conc. (µM) | Replicate 1 Abs (450 nm) | Replicate 2 Abs (450 nm) | Replicate 3 Abs (450 nm) | Mean Abs (450 nm) | Corrected Abs (Mean - Neg. Control) | % Hemolysis |
| Negative Control (PBS) | 0.052 | 0.055 | 0.053 | 0.053 | 0.000 | 0.0 |
| Positive Control (Triton X-100) | 1.895 | 1.905 | 1.900 | 1.900 | 1.847 | 100.0 |
| 200 | 0.235 | 0.241 | 0.238 | 0.238 | 0.185 | 10.0 |
| 100 | 0.145 | 0.151 | 0.142 | 0.146 | 0.093 | 5.0 |
| 50 | 0.095 | 0.099 | 0.097 | 0.097 | 0.044 | 2.4 |
| 25 | 0.071 | 0.075 | 0.073 | 0.073 | 0.020 | 1.1 |
| 12.5 | 0.060 | 0.062 | 0.061 | 0.061 | 0.008 | 0.4 |
| 6.25 | 0.054 | 0.056 | 0.055 | 0.055 | 0.002 | 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Summary of Hemolytic Activity for Different Peptides
| Peptide | HC10 (µM) | HC50 (µM) | Therapeutic Index (HC50/MIC) |
| This compound | > 200 | > 200 | > 50 |
| Cecropin DH (variant) | 100 | > 200 | > 45 |
| Melittin (Control) | 0.78 | ~2.5 | ~0.5 |
Note: HC10/HC50 is the concentration causing 10%/50% hemolysis. The therapeutic index is a ratio comparing cytotoxicity (HC50) to antimicrobial activity (Minimal Inhibitory Concentration, MIC). Data is representative based on published literature[3].
Troubleshooting
-
High background in negative control: This may indicate spontaneous lysis of RBCs. Ensure RBCs are fresh, handled gently, and washed thoroughly with cold, isotonic buffer.
-
Inconsistent results between replicates: Ensure accurate pipetting, proper mixing of RBC and peptide solutions, and uniform incubation conditions.
-
Low signal in positive control: Verify the concentration and activity of the Triton X-100 solution. Ensure the plate reader is set to the correct wavelength.
References
- 1. Cecropin - Wikipedia [en.wikipedia.org]
- 2. Antimicrobial peptide this compound functions in pathogen resistance of Mythimna separata | Bulletin of Entomological Research | Cambridge Core [cambridge.org]
- 3. A novel this compound-derived peptide with antibacterial and potential anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Hemolytic Assay Protocol for C2 - Creative Biolabs [creative-biolabs.com]
- 10. biorxiv.org [biorxiv.org]
Application Notes & Protocols: Cecropin B Encapsulation in Nanoparticles for Targeted Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cecropin B is a potent cationic antimicrobial peptide (AMP) first isolated from the giant silk moth, Hyalophora cecropia.[1][2] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as significant antitumor effects against various cancer cell lines, including lymphomas, leukemias, and bladder cancer.[1][3][4] The primary mechanism of action involves the disruption of cell membrane integrity, leading to lysis.[1][3] However, the clinical application of free this compound is hampered by limitations such as rapid degradation by proteases and potential non-specific cytotoxicity.
Nanoencapsulation offers a promising strategy to overcome these challenges.[5] By loading this compound into nanoparticles (NPs), it is possible to protect the peptide from degradation, enhance its bioavailability, control its release, and facilitate targeted delivery to specific sites, such as tumors or infected tissues.[6][7] This targeted approach can increase therapeutic efficacy while minimizing side effects on healthy cells.[8] This document provides detailed application notes and protocols for the encapsulation of this compound in various nanoparticle systems for targeted delivery.
Section 1: Mechanism of Action & Targeted Delivery
This compound's therapeutic effect is primarily driven by its ability to selectively disrupt the membranes of target cells. This selectivity is attributed to differences in membrane composition between microbial/cancer cells and normal mammalian cells.
-
Antimicrobial Action: Bacterial membranes are rich in anionic phospholipids, which facilitates electrostatic attraction with the cationic this compound. The peptide then inserts into the membrane, forming pores or channels that disrupt the membrane potential and lead to cell death.[4][9]
-
Anticancer Action: Cancer cell membranes also have a higher negative charge compared to normal cells due to an abundance of anionic components like phosphatidylserine.[9][10] Additionally, the increased number of microvilli on cancer cells provides a larger surface area for peptide binding.[10] this compound can induce cell death through direct membrane lysis or by triggering apoptosis via mitochondrial-mediated caspase pathways.[3][9][10]
Nanoparticle encapsulation enhances this targeted action. The nanoparticles can be designed to accumulate at tumor sites through the Enhanced Permeability and Retention (EPR) effect or be actively targeted by functionalizing their surface with specific ligands.
Section 2: Data Presentation
Quantitative data from studies on this compound nanoformulations are summarized below for comparison.
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Nanoparticle System | Base Material | Size (nm) | Zeta Potential (mV) | Drug Loading | Encapsulation Efficiency | Reference |
| CEC@ZIF-8 | Zeolitic Imidazolate Framework-8 | ~150 | - | 20 wt% | 9% | [5] |
| Chitosan/rCec-B | Chitosan | 205.4 | +31.3 | - | - | [11] |
| Cecropin-Silver Nanocomposite | Silver | 3 - 20 | More cationic than native peptide | - | - | [12][13] |
Table 2: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Formulation | IC50 | Reference |
| Various Mammalian Cell Lines | Various | Free this compound | 3.2 to >100 µM | [1] |
| 486P, RT4, 647V, J82 | Bladder Cancer | Free this compound | 181.1 – 240.4 µg/ml | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | Free this compound | Significant effect at 60-120 µM | [14] |
| M14K | Human Mesothelioma | Free this compound | Significant effect at 60-120 µM | [14] |
| HeLa | Cervical Cancer | CEC@ZIF-8 NPs | More cytotoxic than free this compound | [5] |
Table 3: In Vitro Antibacterial Activity of this compound and Nanoformulations
| Bacterial Strain | Formulation | MIC (µg/mL) | Reference |
| Multidrug-Resistant K. pneumoniae | Recombinant this compound (rCec-B) | 6.5 - 50 | [15] |
| Gram-positive & Gram-negative bacteria | Cecropin-Silver Nanocomposite | 1 - 3 | [12] |
| Gram-positive & Gram-negative bacteria | Native Cecropin Peptides | 4 - 6 | [12] |
Section 3: Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and evaluation of this compound-loaded nanoparticles.
Protocol 1: Synthesis of this compound-Loaded Chitosan Nanoparticles
This protocol is based on the ionic gelation method, which involves the electrostatic interaction between the positively charged chitosan and a negatively charged cross-linking agent like sodium tripolyphosphate (TPP).[15][16]
Materials:
-
Low molecular weight chitosan
-
This compound peptide
-
Acetic acid (1% v/v)
-
Sodium tripolyphosphate (TPP)
-
Double distilled water
Equipment:
-
Magnetic stirrer
-
Centrifuge (capable of 18,000 rpm)
-
pH meter
Procedure:
-
Chitosan Solution Preparation: Prepare a chitosan (CS) solution (e.g., 2 mg/mL) by dissolving chitosan powder in 1% (v/v) acetic acid with vigorous stirring until the solution is clear.
-
Peptide Incorporation: Add the desired amount of this compound to the chitosan solution and stir to ensure uniform mixing.
-
Nanoparticle Formation: While vigorously stirring the CS-Cecropin B solution (e.g., at 1000 rpm), add the TPP solution (e.g., 1 mg/mL in water) dropwise. The formation of opalescent suspension indicates the formation of nanoparticles.
-
Incubation: Continue stirring for an additional 10-15 minutes, then incubate the nanoparticle suspension at 4°C for 30-40 minutes to stabilize.
-
Purification: Centrifuge the suspension at high speed (e.g., 18,000 rpm) for 45-50 minutes at 4°C.
-
Washing: Discard the supernatant. Wash the nanoparticle pellet by resuspending it in double distilled water and centrifuging again. Repeat this washing step three times to remove any unentrapped this compound.
-
Storage: Resuspend the final pellet in double distilled water for immediate use or freeze-dry for long-term storage.
Protocol 2: Characterization of this compound-Loaded Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering.
-
Procedure:
-
Resuspend the nanoparticle pellet in a suitable buffer (e.g., 1% acetic acid or PBS).[15]
-
Sonicate briefly to ensure uniform dispersion.
-
Analyze the sample using a Zetasizer instrument at 25°C.
-
Perform measurements in triplicate for accuracy.
-
2. Morphology:
-
Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Procedure (TEM):
3. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Technique: Indirect quantification using UV-Vis Spectrophotometry or HPLC.
-
Procedure:
-
After the first centrifugation step during synthesis (Protocol 1, Step 5), collect the supernatant.
-
Measure the concentration of free (unencapsulated) this compound in the supernatant using a spectrophotometer (at ~210-220 nm) or HPLC against a standard calibration curve.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100
-
DL (%) = [(Total this compound - Free this compound) / Total Weight of Nanoparticles] x 100
-
-
4. In Vitro Drug Release:
-
Procedure:
-
Disperse a known amount of this compound-loaded nanoparticles (e.g., 5 mg) in a release buffer (e.g., PBS) at different pH values (e.g., pH 5.5 to simulate tumor microenvironment and pH 7.4 for physiological conditions).[15]
-
Incubate the suspension at 37°C in a shaking incubator.
-
At specific time intervals, withdraw an aliquot of the release medium and centrifuge to pellet the nanoparticles.
-
Measure the concentration of released this compound in the supernatant.
-
Replace the withdrawn volume with fresh buffer to maintain a constant volume.
-
Plot the cumulative percentage of drug released versus time.
-
Protocol 3: In Vitro Efficacy and Safety Assessment
1. Anticancer Activity (Cell Viability Assay):
-
Technique: MTT or similar colorimetric assay.
-
Procedure:
-
Seed cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of free this compound, this compound-loaded NPs, and empty NPs (as a control) for a specified duration (e.g., 24-72 hours).[5][14]
-
After incubation, add MTT reagent to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability relative to untreated control cells and determine the IC50 value.
-
2. Antibacterial Activity (MIC Determination):
-
Technique: Broth microdilution method.
-
Procedure:
-
Prepare a twofold serial dilution of the test compounds (free this compound, loaded NPs, empty NPs) in a 96-well plate with a suitable broth medium.
-
Inoculate each well with a standardized bacterial suspension (e.g., K. pneumoniae, E. coli).
-
Incubate the plate at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
3. Hemolytic Activity (Biocompatibility Assay):
-
Technique: Hemoglobin release assay.
-
Procedure:
-
Obtain fresh red blood cells (RBCs) and wash them three times with PBS via centrifugation.
-
Prepare a diluted suspension of RBCs (e.g., 2-4% v/v) in PBS.
-
Incubate the RBC suspension with various concentrations of the nanoparticle formulations for a set time (e.g., 1-2 hours) at 37°C.[15]
-
Use PBS as a negative control (0% hemolysis) and a cell-lysing agent like Triton X-100 as a positive control (100% hemolysis).
-
Centrifuge the samples and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis relative to the controls. Low hemolytic activity indicates good biocompatibility.[17]
-
References
- 1. Preliminary experimental anticancer activity of cecropins. | Semantic Scholar [semanticscholar.org]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Cecropin-Loaded Zeolitic Imidazolate Framework Nanoparticles with High Biocompatibility and Cervical Cancer Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nanoencapsulation for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. sid.ir [sid.ir]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and characterization of cecropin peptide-based silver nanocomposites: Its antibacterial activity and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Cytotoxic Effect of Cecropin A and this compound on the MDA-MB-231 and M14K Tumour Cell Lines [scirp.org]
- 15. A novel antibacterial approach of Cecropin-B peptide loaded on chitosan nanoparticles against MDR Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A rapid protocol for synthesis of chitosan nanoparticles with ideal physicochemical features - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel this compound-derived peptide with antibacterial and potential anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Recombinant Cecropin B Yield and Purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of recombinant Cecropin B.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the expression and purification of recombinant this compound.
Expression Phase
-
Question: Why is my recombinant this compound expression level low or undetectable?
Answer: Low expression of this compound can be attributed to several factors:
-
Codon Bias: The codons in your this compound gene may not be optimal for the expression host (e.g., E. coli). This can lead to translational stalling and reduced protein yield.[1][2][3] It is recommended to perform codon optimization of the gene sequence to match the codon usage of the expression host.[3][4]
-
Toxicity to Host: this compound is an antimicrobial peptide and can be toxic to the host cells, leading to cell death or reduced growth.[5] To mitigate this, consider using a fusion tag like SUMO (Small Ubiquitin-like Modifier) which can help to shield the toxic effects of this compound.[5]
-
Inefficient Induction: The concentration of the inducer (e.g., IPTG) and the induction conditions (temperature, duration) may not be optimal. It's crucial to optimize these parameters. Lowering the induction temperature to 15-25°C can sometimes improve protein solubility and yield.[6][7]
-
Promoter Strength: The promoter in your expression vector might be too weak. For high-level expression in E. coli, strong promoters like the T7 promoter are commonly used.[6]
-
-
Question: My this compound is expressed as insoluble inclusion bodies. How can I improve its solubility?
Answer: Formation of inclusion bodies is a common challenge in recombinant protein production in E. coli.[8][9][10] Here are several strategies to enhance the solubility of your this compound:
-
Lower Expression Temperature: Reducing the temperature during induction (e.g., to 15-25°C) can slow down protein synthesis, allowing more time for proper folding and reducing aggregation.[6][7]
-
Use of Solubility-Enhancing Fusion Tags: Fusing this compound with highly soluble proteins like Maltose-Binding Protein (MBP) or SUMO can significantly improve its solubility.[11][12]
-
Co-expression with Chaperones: Molecular chaperones can assist in the proper folding of your recombinant protein. Co-expressing chaperones with your this compound construct can improve its solubility.[13]
-
Inclusion Body Solubilization and Refolding: If the above methods are not successful, you can purify the inclusion bodies and then solubilize and refold the protein. This typically involves using denaturants like urea or guanidinium chloride, followed by a refolding process.[8][14][15]
-
Purification & Cleavage Phase
-
Question: I am having difficulty purifying my recombinant this compound. What are the recommended purification strategies?
Answer: The purification strategy for recombinant this compound largely depends on the presence and type of fusion tag used:
-
Affinity Chromatography: This is the most common and efficient method for purifying tagged proteins.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is effective for purifying small peptides like this compound, especially after the fusion tag has been removed.[19][20]
-
-
Question: The cleavage of the fusion tag from my this compound is inefficient. How can I improve the cleavage reaction?
Answer: Inefficient cleavage can be due to several factors related to the protease, the cleavage site, and the fusion protein itself.
-
Steric Hindrance: The cleavage site might be inaccessible to the protease due to the folding of the fusion protein. Introducing a flexible linker, such as a short glycine-rich sequence (e.g., Gly-Gly-Gly), between the fusion tag and this compound can improve the accessibility of the cleavage site and enhance cleavage efficiency.[5]
-
Suboptimal Reaction Conditions: Ensure that the cleavage reaction is performed under optimal conditions for the specific protease you are using (e.g., temperature, pH, and buffer composition).
-
Intein Self-Cleavage: For intein-based systems, the self-cleavage reaction can be influenced by pH, temperature, and the presence of reducing agents like DTT.[16] Optimization of these parameters is crucial for efficient cleavage. Some studies have shown that inserting specific oligopeptide cleavage variants at the C-terminus of the intein can accelerate the cleavage reaction.[17][18]
-
Quantitative Data Summary
The following tables summarize quantitative data on recombinant this compound production from various studies.
Table 1: Comparison of Recombinant this compound Yield in Different Expression Systems
| Expression Host | Vector/Construct | Fusion Tag | Yield | Reference |
| E. coli BL21(DE3) | pTRX-6His-Mdmcec | Thioredoxin (TRX)-6xHis | 11.2 mg/L | [20] |
| E. coli ER2566 | pTWIN1-CBD-INT-SRA-cecB2 | CBD-Intein | 58.7 mg/L | [17] |
| Pichia pastoris SMD1168 | pGAPZαC-prepro-cecB2 | Pre-pro signal peptide | ~90 mg/L | [21] |
| E. coli | SA-ELK16 system | ELK16 | ~6.2 µg/mg wet cell weight | [22] |
Table 2: Effect of Fusion Tag and Linker on this compound Expression
| Construct | Expression Level | Solubility | Cleavage Efficiency (with SUMOase) | Reference |
| 6xHisSUMO-cecropin B | Lower | Soluble | Incomplete and slow | [5] |
| 6xHisSUMO3xGly-cecropin B | Higher (almost 2x) | Soluble | Complete and faster (within 1h) | [5] |
Experimental Protocols
Protocol 1: Expression of His-tagged this compound in E. coli
-
Transformation: Transform the expression vector containing the His-tagged this compound gene into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate a larger volume of LB broth (e.g., 1 L) with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[16]
-
Induction: Cool the culture to the desired induction temperature (e.g., 20°C). Add IPTG to a final concentration of 0.4-1 mM to induce protein expression.[16]
-
Expression: Continue to incubate the culture for a specified period (e.g., 4-24 hours) at the induction temperature with shaking.[16]
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.[16] The cell pellet can be stored at -80°C until further processing.
Protocol 2: Purification of His-tagged this compound using Ni-NTA Affinity Chromatography
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 30 minutes at 4°C to pellet the cell debris.[16]
-
Column Equilibration: Equilibrate a Ni-NTA resin column with lysis buffer.[16]
-
Binding: Load the clarified supernatant onto the equilibrated column.
-
Washing: Wash the column with wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[16]
-
Elution: Elute the bound His-tagged this compound with elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).[16]
-
Analysis: Analyze the collected fractions by SDS-PAGE to check for the purity of the recombinant protein.
Visualizations
Caption: Recombinant this compound Production Workflow.
Caption: Troubleshooting Low this compound Expression.
Caption: Troubleshooting Inclusion Body Formation.
References
- 1. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomatik.com [biomatik.com]
- 3. geneticsmr.org [geneticsmr.org]
- 4. youtube.com [youtube.com]
- 5. Expression of Antimicrobial Peptide (AMP), this compound, in a Fused Form to SUMO Tag With or Without Three-Glycine Linker in Escherichia coli and Evaluation of Bacteriolytic Activity of the Purified AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing Protein Yield in E. coli Expression Systems [synapse.patsnap.com]
- 7. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 8. Solubilization and Refolding of Inclusion Body Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. scielo.br [scielo.br]
- 12. Identification and recombinant expression of an antimicrobial peptide (this compound-like) from soybean pest Anticarsia gemmatalis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 14. Solubilization and refolding of bacterial inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Antibacterial Peptide CecropinB2 Production via Various Host and Construct Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Cecropin B Formulation Stability and Shelf-Life
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and shelf-life of Cecropin B formulations. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for relevant analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous formulations?
A1: The stability of this compound in aqueous solutions is primarily influenced by several factors:
-
pH: The pH of the formulation is a critical factor. This compound's lytic activity against model membranes is maximal at high pH, while its binding to lipid layers is often highest near neutral pH.[1][2] Extreme pH values can lead to chemical degradation, such as hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation pathways, including oxidation and aggregation. For long-term storage, it is generally recommended to store this compound formulations at -20°C or below.[2]
-
Proteolytic Degradation: this compound, being a peptide, is susceptible to degradation by proteases. This is a significant concern in biological environments like plasma, where it has a short half-life.[3]
-
Oxidation: Certain amino acid residues in this compound can be susceptible to oxidation, leading to a loss of biological activity.
-
Aggregation: Like many peptides, this compound can be prone to aggregation, where individual peptide molecules stick together to form larger, often inactive and potentially immunogenic, complexes.[4]
Q2: What are common signs of this compound degradation in my formulation?
A2: Degradation of your this compound formulation can manifest in several ways:
-
Loss of Antibacterial Activity: A decrease in the formulation's ability to inhibit bacterial growth, as measured by an increase in the Minimum Inhibitory Concentration (MIC), is a direct indicator of degradation.
-
Changes in Physical Appearance: The appearance of visible particulates, cloudiness, or precipitation in a previously clear solution can indicate aggregation or precipitation of the peptide.
-
Alterations in Chromatographic Profile: When analyzed by High-Performance Liquid Chromatography (HPLC), degradation can be observed as a decrease in the area of the main this compound peak, the appearance of new peaks corresponding to degradation products, or a shift in retention time.
-
Structural Changes: Techniques like Circular Dichroism (CD) spectroscopy can reveal changes in the secondary structure of the peptide, which can correlate with a loss of function.[5]
Q3: Which excipients are recommended for stabilizing this compound formulations?
A3: The choice of excipients is crucial for enhancing the stability of peptide formulations. For this compound, consider the following categories of excipients:
-
Buffers: To maintain an optimal pH and minimize degradation, the use of a suitable buffer system is essential. Phosphate buffers are commonly used for peptide formulations.[5]
-
Sugars (Cryo/Lyoprotectants): Sugars like sucrose and trehalose are effective in protecting proteins and peptides during freeze-drying (lyophilization) and in the solid state by forming a glassy matrix.[6][7][8]
-
Amino Acids: Certain amino acids, such as arginine and glycine, can act as stabilizers by preventing aggregation and surface adsorption.
-
Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 are often included in peptide formulations to prevent aggregation at interfaces (e.g., air-water, vial surface).
-
Antioxidants: To prevent oxidative degradation, antioxidants such as methionine or ascorbic acid can be included in the formulation.
It is important to screen different excipients and their concentrations to find the optimal formulation for your specific this compound product and storage conditions.[9][10]
Troubleshooting Guides
HPLC Analysis of this compound
This guide addresses common issues encountered during the analysis of this compound by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Interaction of the cationic this compound with residual silanol groups on the silica-based column. - Inappropriate mobile phase pH. - Column contamination or degradation. | - Use a high-purity, end-capped column. - Add a competing base (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-3).[11] - Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column.[12] |
| Shifting Retention Times | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Changes in flow rate due to pump issues (e.g., leaks, air bubbles).[13] | - Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a constant temperature.[1] - Degas the mobile phase. - Check the HPLC system for leaks and purge the pump to remove air bubbles. |
| Ghost Peaks | - Contaminants in the sample or mobile phase. - Carryover from a previous injection. - Late elution of components from a previous run. | - Use high-purity solvents and sample diluents. - Run a blank gradient to check for contaminants. - Implement a needle wash step in your injection sequence. - Extend the gradient run time to ensure all components are eluted. |
| Poor Resolution | - Inappropriate mobile phase composition or gradient. - Column deterioration. - Sample overload. | - Optimize the mobile phase composition and gradient profile. - Replace the column if it has lost its efficiency. - Reduce the injection volume or the concentration of the sample. |
This compound Aggregation Issues
This guide provides solutions for preventing and troubleshooting aggregation in this compound formulations.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Visible Precipitates or Cloudiness | - Peptide concentration is above its solubility limit under the current formulation conditions. - pH of the solution is at or near the isoelectric point of this compound. - Presence of certain salts or buffers that reduce solubility. | - Determine the solubility of this compound in your formulation buffer. - Adjust the pH of the formulation to be further away from the isoelectric point. - Screen different buffer systems and salt concentrations. - Consider adding solubilizing excipients. |
| Loss of Activity without Visible Precipitation | - Formation of soluble aggregates. - Adsorption of the peptide to container surfaces. | - Analyze the sample using Size Exclusion Chromatography (SEC) to detect soluble aggregates.[14][15] - Add non-ionic surfactants (e.g., Polysorbate 20/80) to the formulation to prevent aggregation and surface adsorption.[16] - Consider using low-binding microcentrifuge tubes and vials. |
| Aggregation During Freeze-Thaw Cycles | - Cold denaturation and freeze-concentration effects. | - Add cryoprotectants such as sucrose or trehalose to the formulation before freezing.[7] - Control the freezing rate. |
| Aggregation During Lyophilization | - Dehydration-induced structural changes. - Inadequate formulation with lyoprotectants. | - Ensure sufficient concentration of lyoprotectants (e.g., sucrose, trehalose) in the pre-lyophilization formulation.[8][17] - Optimize the lyophilization cycle (freezing, primary drying, and secondary drying phases).[7] |
Data Presentation
Table 1: Antimicrobial and Hemolytic Activity of this compound and a Hinge-Deleted Analog (Cecropin DH)
| Peptide | MIC (µM) vs. E. coli ATCC 25922 | Hemolytic Activity (% hemolysis at 100 µM) |
| This compound | Comparable to Cecropin DH | < 2.9% |
| Cecropin DH | Comparable to this compound | 2.9% |
Data synthesized from a study on a novel this compound-derived peptide.[5] This table illustrates that modifications to the this compound structure, such as deleting the hinge region, can be made without significantly compromising its antibacterial activity or increasing its toxicity to red blood cells.[5]
Table 2: Recovery of this compound from Biological Fluids using RP-HPLC
| Biological Fluid | Recovery Method | Mean Recovery (%) |
| Culture Medium | Solid-Phase Extraction | 40.0 ± 2.4 |
| Plasma | Ultrafiltration (after acid dissociation) | 64.6 ± 5.9 |
Data from a study on the extraction and analysis of synthetic this compound.[3] This table highlights the challenges of working with this compound in biological matrices, showing significant protein binding in plasma and the need for specific extraction methods to achieve reasonable recovery for analysis.[3]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound formulations. Method optimization will be required for specific formulations and HPLC systems.
1. Objective: To quantify the concentration of intact this compound and to detect the presence of degradation products.
2. Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound reference standard
-
This compound formulation samples
-
Forced degradation samples (e.g., acid, base, peroxide, heat, light-exposed)[18][19][20]
3. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
4. Procedure:
-
Prepare a stock solution of the this compound reference standard and a series of dilutions to create a calibration curve.
-
Dilute the this compound formulation samples to fall within the range of the calibration curve.
-
Inject the standards and samples onto the HPLC system.
-
To confirm the method is stability-indicating, analyze the forced degradation samples to ensure that the degradation product peaks are well-resolved from the main this compound peak.[21][22][23]
-
Integrate the peak areas and calculate the concentration of this compound in the samples using the calibration curve.
-
Assess stability by comparing the concentration of this compound in stored samples to that of a time-zero sample. The appearance of new peaks or a decrease in the main peak area indicates degradation.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes a broth microdilution method to determine the antimicrobial activity of this compound formulations.[24][25][26]
1. Objective: To determine the lowest concentration of a this compound formulation that inhibits the visible growth of a target bacterium.
2. Materials:
-
Target bacterial strain (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound formulation
-
Incubator (37°C)
-
Spectrophotometer (optional, for OD600 readings)
3. Procedure:
-
Prepare an overnight culture of the target bacteria in MHB.
-
Dilute the overnight culture in fresh MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
In a 96-well plate, perform a two-fold serial dilution of the this compound formulation in MHB. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilution.
-
Include a positive control well (bacteria only) and a negative control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.[5]
Visualizations
Caption: Workflow for a typical stability study of a this compound formulation.
Caption: Factors influencing the chemical and physical stability of this compound.
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. The effect of pH on the structure, binding and model membrane lysis by this compound and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction of the synthetic lytic peptide, this compound, from biological fluid and analysis using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aggregation state of spin-labeled cecropin AD in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel this compound-derived peptide with antibacterial and potential anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Excipients on Stability of Polymer Microparticles for Autoimmune Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein & Peptide Lyophilization Formulation Development - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. hplc.eu [hplc.eu]
- 12. phenomenex.com [phenomenex.com]
- 13. HPLC故障排除指南 [sigmaaldrich.com]
- 14. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 17. Process and Formulation Effects on Protein Structure in Lyophilized Solids using Mass Spectrometric Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. biopharminternational.com [biopharminternational.com]
- 20. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. ptfarm.pl [ptfarm.pl]
- 23. ijpsr.com [ijpsr.com]
- 24. mdpi.com [mdpi.com]
- 25. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
Technical Support Center: Cecropin B Cytotoxicity Reduction Strategies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cecropin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when aiming to reduce the cytotoxicity of this compound in mammalian cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxicity in mammalian cells?
This compound, like other cationic antimicrobial peptides, exerts its cytotoxic effect primarily by disrupting the cell membrane. Its structure includes a positively charged (cationic) N-terminal region and a hydrophobic C-terminal region[1]. The peptide is electrostatically attracted to the negatively charged components often found on the outer leaflet of cancer cell membranes[2][3]. Upon binding, it inserts into the phospholipid bilayer, forming transmembrane pores or channels. This leads to increased membrane permeability, leakage of essential ions and metabolites, and ultimately, irreversible cell lysis and death[1][4].
Q2: Why does this compound show some selectivity for cancer cells over normal mammalian cells?
The selectivity of this compound for cancer cells is attributed to differences in membrane composition. Cancer cell membranes typically have a higher net negative charge compared to the more neutral membranes of normal, healthy cells, due to an increased presence of anionic molecules like phosphatidylserine[2]. This negative charge promotes a stronger electrostatic interaction with the positively charged this compound, leading to preferential binding and disruption of cancer cell membranes while largely sparing normal cells[2][3].
Q3: Which assays are recommended for measuring the cytotoxicity of this compound?
Several standard assays can be used to quantify this compound's cytotoxic effects. The choice of assay depends on the specific question being addressed (e.g., cell lysis vs. metabolic activity).
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from cells with damaged membranes, providing a direct indicator of cytolysis[4].
-
MTT/WST-1/CCK-8 Assays: These are colorimetric assays that measure the metabolic activity of cells. A decrease in metabolic activity is used as an indicator of reduced cell viability or proliferation[1][3][4][5].
-
Hemolysis Assay: Specifically measures the lytic activity of the peptide against red blood cells (erythrocytes). This is a crucial assay for assessing off-target toxicity, especially for systemic applications[6][7][8].
-
Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based method that can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing detailed insights into the mode of cell death[2].
Troubleshooting Guides
Issue 1: My this compound preparation shows high hemolytic activity. How can I reduce it?
High hemolytic activity indicates significant toxicity towards red blood cells, a major hurdle for therapeutic development.
Possible Cause 1: Peptide Aggregation.
-
Solution: Ensure the peptide is fully solubilized in a suitable buffer (e.g., phosphate-buffered saline, PBS) before use. Prepare fresh solutions for each experiment.
Possible Cause 2: Inherent properties of the peptide sequence.
-
Solution 1: Modify the Peptide Structure. Structure-activity relationship studies show that specific regions of the peptide influence its interaction with different membranes.
-
Modify the Hinge Region: The central hinge region is critical for activity. Inserting residues like Proline (Pro) or Glycine-Isoleucine (Gly-Ile) into the hinge region of Cecropin A-Magainin 2 hybrid peptides has been shown to decrease hemolytic activity while retaining antitumor effects[7]. Deleting the hinge region (Ala-Gly-Pro) in this compound to create an analogue (cecropin DH) also resulted in very low hemolytic activity[6].
-
Adjust Hydrophobicity: Increasing the hydrophobicity of the C-terminal region can increase hemolytic activity[7]. Consider substitutions that reduce hydrophobicity in this domain without compromising anti-cancer efficacy.
-
-
Solution 2: Create Hybrid Peptides. Fusing the N-terminal domain of Cecropin A with the sequence of another peptide like Magainin 2 can create hybrids with potent antitumor activity but significantly lower hemolytic activity[7].
Below is a troubleshooting workflow for addressing high hemolytic activity.
Caption: Troubleshooting workflow for high hemolytic activity.
Issue 2: The cytotoxicity of my this compound is low against my target cancer cell line.
Possible Cause 1: Experimental Conditions.
-
Solution: this compound activity can be sensitive to the salt concentration of the culture medium. High salt concentrations can interfere with the initial electrostatic binding to the cell membrane. Try testing the peptide in a low-salt buffer for a short duration or titrate the peptide to higher concentrations.
Possible Cause 2: Cell Line Resistance.
-
Solution: The susceptibility of different cell lines to this compound can vary[1]. Some cells may have less negative surface charge or membrane compositions that are less susceptible to disruption. Consider testing a panel of different cancer cell lines.
Possible Cause 3: Peptide Degradation.
-
Solution: Peptides can be degraded by proteases present in serum-containing media.
-
Conduct initial experiments in serum-free media or reduce the serum concentration.
-
Use a nanocarrier system to protect the peptide from degradation.
-
Issue 3: How can I deliver this compound more effectively to tumor tissue in vivo while minimizing systemic toxicity?
Systemic administration of free peptides often suffers from rapid degradation and non-specific toxicity[9].
Solution: Use a Nanocarrier Delivery System. Encapsulating this compound in nanoparticles can shield it from degradation, reduce its interaction with healthy cells, and potentially enhance its accumulation in tumor tissue via the enhanced permeability and retention (EPR) effect.
-
Example: this compound has been successfully loaded into Zeolitic Imidazolate Framework-8 (ZIF-8) nanoparticles. The resulting CEC@ZIF-8 nanoparticles showed negligible cytotoxicity from the carrier itself but significantly enhanced the cancer-killing efficacy of the peptide against HeLa cells compared to the free peptide[9]. The acidic tumor microenvironment can trigger the breakdown of the ZIF-8 carrier, releasing the peptide in a targeted manner.
Caption: Mechanism of nanocarrier-mediated targeted delivery.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound and its analogues.
Table 1: Hemolytic and Cytotoxic Activity of this compound vs. a Modified Analogue (cecropin DH)
| Peptide | Hemolytic Activity (% at 100 µM) | Cytotoxicity against RAW264.7 cells | Reference |
| This compound | ~0% | Non-toxic up to 100 µM | [6] |
| cecropin DH | 2.9% | Non-toxic up to 100 µM | [6] |
| Melittin (Control) | >10% at <1 µM | - | [6] |
Note: cecropin DH is an analogue of this compound where the hinge region has been deleted.
Table 2: Cytotoxicity (IC₅₀) of Cecropins Against Bladder Cancer Cells vs. Benign Fibroblasts
| Peptide | Cell Line (Bladder Cancer) | Avg. IC₅₀ (µg/mL) | Cell Line (Benign Fibroblast) | Avg. IC₅₀ (µg/mL) | Reference |
| This compound | T24, TCCSUP, RT112, 486P | 139.91 | ZF07, 3T6 | 573.03 | [4] |
| Cecropin A | T24, TCCSUP, RT112, 486P | 220.05 | ZF07 | 649.03 | [4] |
Note: A lower IC₅₀ value indicates higher cytotoxic potency. The significantly higher IC₅₀ values for fibroblasts demonstrate cancer cell selectivity.
Table 3: Efficacy of Free Cecropin vs. Nanoparticle-Delivered Cecropin
| Treatment | Concentration (µg/mL of CEC) | HeLa Cell Viability (%) | Reference |
| Free Cecropin (CEC) | 20 | ~85% | [9] |
| CEC@ZIF-8 NPs | 20 | ~55% | [9] |
| Free Cecropin (CEC) | 100 | ~60% | [9] |
| CEC@ZIF-8 NPs | 100 | ~25% | [9] |
Note: CEC@ZIF-8 NPs show significantly greater cytotoxicity to HeLa cells at equivalent peptide concentrations.
Key Experimental Protocols
Protocol 1: Hemolysis Assay
This protocol is adapted from methodologies used to assess the hemolytic activity of this compound and its analogues[6].
-
Preparation of Erythrocytes:
-
Collect fresh red blood cells (e.g., mouse or human) in a tube containing an anticoagulant.
-
Centrifuge at 1,000 x g for 10 minutes.
-
Carefully remove the supernatant and wash the erythrocytes three times with sterile phosphate-buffered saline (PBS, pH 7.4).
-
Resuspend the washed erythrocytes in PBS to a final concentration of 8% (v/v).
-
-
Incubation:
-
Prepare serial dilutions of the peptide (e.g., this compound) in PBS in a 96-well microtiter plate.
-
Add 50 µL of the 8% erythrocyte suspension to 50 µL of each peptide dilution.
-
For controls, add 50 µL of erythrocyte suspension to 50 µL of PBS (0% hemolysis/negative control) and 50 µL of 1% Triton X-100 (100% hemolysis/positive control).
-
Incubate the plate for 1 hour at 37°C.
-
-
Measurement:
-
After incubation, centrifuge the plate at 1,000 x g for 5 minutes.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 450 nm using a microplate reader. This measures the amount of hemoglobin released.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Protocol 2: CCK-8 Cytotoxicity Assay
This protocol is based on the Cell Counting Kit-8 (CCK-8) assay used to determine the viability of cells treated with this compound[2][3][6].
-
Cell Seeding:
-
Harvest mammalian cells (e.g., HeLa, 4T1, or normal fibroblasts) and perform a cell count.
-
Seed 10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or its analogues in the appropriate culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired peptide concentrations.
-
Include wells with medium only (negative control) and a known cytotoxic agent (positive control).
-
Incubate for the desired treatment period (e.g., 18, 24, or 72 hours).
-
-
Assay and Measurement:
-
After the incubation period, add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Calculation:
-
Calculate cell viability relative to the untreated control cells: % Viability = (Abs_sample / Abs_negative_control) * 100
-
References
- 1. The Cytotoxic Effect of Cecropin A and this compound on the MDA-MB-231 and M14K Tumour Cell Lines [scirp.org]
- 2. iomcworld.com [iomcworld.com]
- 3. iomcworld.com [iomcworld.com]
- 4. Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of cecropin-like peptides and their interactions with phospholipid membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel this compound-derived peptide with antibacterial and potential anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-antibacterial, antitumor and hemolytic activity relationships of cecropin A-magainin 2 and cecropin A-melittin hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cecropin-Loaded Zeolitic Imidazolate Framework Nanoparticles with High Biocompatibility and Cervical Cancer Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bacterial Resistance to Cecropin B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the antimicrobial peptide Cecropin B.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro experiments with this compound.
Q1: Why are my Minimum Inhibitory Concentration (MIC) results for this compound inconsistent?
A1: Inconsistent MIC values for cationic antimicrobial peptides like this compound are a common issue. Several factors can contribute to this variability:
-
Plastic Adsorption: Cationic peptides can bind to polystyrene microtiter plates, reducing the effective concentration in the well. It is recommended to use low-binding polypropylene plates.[1]
-
Peptide Stability and Handling: Ensure this compound is properly dissolved and handled. Use solutions containing 0.01% acetic acid or 0.2% bovine serum albumin (BSA) to prevent aggregation and sticking to tubes.[1]
-
Bacterial Inoculum Density: The starting concentration of bacteria is critical. Ensure you have a standardized inoculum, typically around 5 x 10^5 CFU/mL, for consistent results.[2][3]
-
Media Composition: The presence of certain salts and proteins in the growth media can interfere with the activity of this compound, leading to variable MICs.[4] Consider using a minimal medium if you suspect interference from complex media components.
Q2: this compound appears inactive against a previously susceptible bacterial strain. What could be the cause?
A2: If you observe a sudden loss of this compound activity, consider the following:
-
Peptide Degradation: Improper storage can lead to the degradation of the peptide. Store this compound as a lyophilized powder at -20°C or below and prepare fresh stock solutions.
-
Development of Resistance: Bacteria can develop resistance to antimicrobial peptides, even over a short period of sublethal exposure.[5] It is advisable to verify the identity and susceptibility of your bacterial strain.
-
Experimental Error: Double-check all experimental parameters, including media preparation, bacterial strain identification, and incubation conditions.
Q3: I am not observing a synergistic effect in my checkerboard assay with this compound and another antibiotic. What should I check?
A3: A lack of synergy in a checkerboard assay can be due to several factors:
-
Incorrect Concentration Range: Ensure the concentration ranges for both this compound and the antibiotic cover sub-MIC to supra-MIC values for each agent alone.
-
Interpretation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is used to determine synergy. A value of ≤ 0.5 is generally considered synergistic. Values between 0.5 and 4 are typically considered additive or indifferent.[6][7]
-
Mechanism of Action: Synergy is not guaranteed. The mechanisms of action of this compound (membrane disruption) and the chosen antibiotic may not be complementary in a synergistic manner for the specific bacterial strain being tested.[8]
Q4: My time-kill assay shows bacterial regrowth after initial killing by this compound. Why is this happening?
A4: Regrowth in a time-kill assay can occur for a few reasons:
-
Sub-lethal Concentration: The concentration of this compound used might be sufficient to initially damage a portion of the bacterial population but not to eradicate it completely, allowing resistant or less-susceptible cells to recover and multiply.
-
Peptide Instability: this compound may degrade over the course of the experiment, especially during longer incubation periods, allowing for bacterial regrowth.
-
Selection for Resistance: The assay itself might be selecting for a subpopulation of resistant bacteria that can then proliferate.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound and its derivatives.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Derivatives against Various Bacterial Strains
| Peptide | Bacterial Strain | MIC (µg/mL) | Reference |
| Recombinant this compound | Klebsiella pneumoniae (MDR) | 6.25 - 50 | [9] |
| Chitosan-encapsulated rCec-B | Klebsiella pneumoniae (MDR) | 1.6 - 25 | [9] |
| This compound | Pseudomonas aeruginosa | 0.4 | [10] |
| Cecropin AD | Staphylococcus aureus | 0.2 | [10] |
| Cecropin DH (derivative) | E. coli ATCC 25922 | 1.56 | [11] |
| This compound | E. coli ATCC 25922 | 0.78 | [11] |
| Cecropin DH (derivative) | P. aeruginosa ATCC 27853 | 3.125 | [11] |
| This compound | P. aeruginosa ATCC 27853 | 1.56 | [11] |
Table 2: Synergistic Activity of Cecropins and Derivatives with Antibiotics
| Peptide | Antibiotic | Bacterial Strain | FIC Index | Interpretation | Reference |
| Cecropin A | Nalidixic acid | Uropathogenic E. coli | Not specified, but synergistic | Synergy | [8] |
| Peptide C18 (Cecropin 4 derivative) | Daptomycin | MRSA | 0.313 | Synergy | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound and strategies to overcome resistance.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from CLSI guidelines and modified for cationic antimicrobial peptides.[1][2][3][13][14]
Materials:
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
0.01% acetic acid with 0.2% BSA
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation: a. Culture bacteria overnight in MHB at 37°C. b. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard. c. Further dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Peptide Dilution: a. Prepare a stock solution of this compound in sterile water with 0.01% acetic acid. b. Perform serial two-fold dilutions of the this compound stock solution in 0.01% acetic acid with 0.2% BSA in a separate plate or tubes.
-
Assay Plate Preparation: a. Add 100 µL of the bacterial inoculum to each well of a 96-well polypropylene plate. b. Add 11 µL of the serially diluted this compound solutions to the corresponding wells. c. Include a positive control (bacteria with no peptide) and a negative control (MHB only).
-
Incubation and Reading: a. Incubate the plate at 37°C for 18-24 hours. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Checkerboard Synergy Assay
This protocol is used to assess the synergistic effect of this compound with another antimicrobial agent.[6][15][16]
Materials:
-
MHB
-
Two 96-well microtiter plates
-
Stock solutions of this compound and the second antimicrobial agent
-
Bacterial inoculum prepared as in Protocol 1
Procedure:
-
Plate Preparation: a. In the first plate, prepare serial dilutions of this compound along the rows and the second antimicrobial along the columns. b. The final volume in each well should be 50 µL.
-
Inoculation: a. Add 50 µL of the bacterial inoculum (1 x 10^6 CFU/mL) to each well.
-
Incubation and Reading: a. Incubate the plate at 37°C for 18-24 hours. b. Read the MIC for each combination.
-
FIC Index Calculation: a. Calculate the FIC for each agent: FIC = MIC of agent in combination / MIC of agent alone. b. Calculate the FIC Index: FIC Index = FIC of this compound + FIC of the second agent. c. Interpretation:
- FIC Index ≤ 0.5: Synergy
- 0.5 < FIC Index ≤ 4: Additive/Indifference
- FIC Index > 4: Antagonism
Protocol 3: Time-Kill Kinetics Assay
This assay determines the rate at which this compound kills a bacterial population.[17][18][19][20][21]
Materials:
-
MHB
-
This compound solution
-
Bacterial culture in logarithmic growth phase
-
Sterile tubes
-
Agar plates
Procedure:
-
Inoculum Preparation: a. Prepare a bacterial suspension of ~10^6 CFU/mL in MHB.
-
Assay Setup: a. Add the bacterial suspension to sterile tubes. b. Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control without peptide.
-
Time-course Sampling: a. At specified time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot from each tube. b. Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Enumeration: a. Plate the dilutions onto agar plates. b. Incubate at 37°C for 18-24 hours and count the colonies to determine the CFU/mL at each time point.
-
Data Analysis: a. Plot log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.[18]
Visualizations
Bacterial Resistance Mechanisms to this compound
Caption: Overview of bacterial resistance mechanisms against this compound.
Experimental Workflow for Synergy Testing
Caption: Workflow for determining synergy using a checkerboard assay.
Strategies to Overcome this compound Resistance
Caption: Key strategies to overcome bacterial resistance to this compound.
References
- 1. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 2. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 4. researchgate.net [researchgate.net]
- 5. Inducible Resistance of Fish Bacterial Pathogens to the Antimicrobial Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Cecropin - Wikipedia [en.wikipedia.org]
- 9. A novel antibacterial approach of Cecropin-B peptide loaded on chitosan nanoparticles against MDR Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A novel this compound-derived peptide with antibacterial and potential anti-inflammatory properties [PeerJ] [peerj.com]
- 12. mdpi.com [mdpi.com]
- 13. Novel Method To Identify the Optimal Antimicrobial Peptide in a Combination Matrix, Using Anoplin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Checkerboard Synergy Testing [bio-protocol.org]
- 16. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]
- 18. emerypharma.com [emerypharma.com]
- 19. actascientific.com [actascientific.com]
- 20. pacificbiolabs.com [pacificbiolabs.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cecropin B Aggregation
For researchers, scientists, and drug development professionals working with the potent antimicrobial peptide Cecropin B, aggregation in solution can be a significant experimental hurdle. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to help you identify, mitigate, and prevent aggregation issues, ensuring the integrity and activity of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What is happening?
A cloudy appearance or the formation of visible particles in your this compound solution is a common indicator of aggregation. This occurs when individual peptide molecules clump together to form larger, insoluble complexes. Aggregation can be influenced by several factors, including pH, temperature, peptide concentration, and the ionic strength of the solution.
Q2: At what pH is this compound most stable and least likely to aggregate?
This compound is a cationic peptide that is most stable and maintains its active α-helical structure in a neutral to slightly alkaline environment, typically between pH 7.0 and 8.0. Acidic conditions, particularly below pH 6.0, can lead to conformational changes and promote aggregation, which may manifest as turbidity in the solution.
Q3: Can the concentration of this compound affect its solubility?
Yes, like many peptides, this compound aggregation can be concentration-dependent.[1] Higher concentrations can increase the likelihood of intermolecular interactions, leading to the formation of aggregates. If you are observing aggregation, consider working with more dilute solutions or preparing fresh dilutions from a concentrated stock solution just before use.
Q4: How does temperature influence the stability of this compound in solution?
Elevated temperatures can increase the rate of chemical degradation and promote aggregation of peptides. While specific temperature thresholds for this compound aggregation are not extensively documented, it is best practice to handle and store this compound solutions at low temperatures (e.g., on ice during experiments and frozen for long-term storage) to minimize the risk of aggregation.
Q5: Are there any additives I can use to prevent this compound aggregation?
Yes, various excipients can be used to stabilize peptide solutions. For antimicrobial peptides like this compound, non-ionic surfactants (e.g., Polysorbate 20 or 80) can help prevent surface-induced aggregation. Sugars (e.g., sucrose, trehalose) and polyols (e.g., glycerol, mannitol) can also act as stabilizers. The choice of additive and its concentration should be optimized for your specific application to ensure it does not interfere with the peptide's activity.
Troubleshooting Guide
Issue 1: Visible precipitation or cloudiness upon reconstitution.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incorrect pH of the solvent. | Reconstitute lyophilized this compound in a buffer with a pH between 7.0 and 8.0 (e.g., phosphate-buffered saline (PBS) or Tris buffer). Avoid using acidic buffers. |
| High peptide concentration. | Initially, reconstitute the peptide at a lower concentration than required for your experiment. You can then perform a final dilution to the desired working concentration immediately before use. |
| Incomplete dissolution. | After adding the solvent, gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Sonication in a water bath for short periods can also aid dissolution. |
| Presence of Trifluoroacetic Acid (TFA). | Lyophilized peptides are often supplied as TFA salts, which can affect solubility. If issues persist, consider using a peptide that has undergone TFA removal. |
Issue 2: Aggregation observed during an experiment (e.g., in a multi-well plate).
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Temperature fluctuations. | Maintain a constant and cool temperature throughout your experiment. Use pre-chilled buffers and keep your samples on ice whenever possible. |
| Interaction with container surfaces. | Peptides can adsorb to plastic surfaces, which can nucleate aggregation. Consider using low-protein-binding microplates or tubes. The addition of a low concentration (0.01-0.1%) of a non-ionic surfactant like Polysorbate 20 can also mitigate this. |
| High ionic strength of the buffer. | While physiological ionic strength is often necessary, excessively high salt concentrations can sometimes promote aggregation. If your experimental conditions allow, test a range of buffer ionic strengths to find the optimal condition for this compound stability. |
| Prolonged incubation times. | Aggregation can be a time-dependent process. If possible, minimize the incubation time of your experiment or analyze samples at different time points to monitor for aggregation. |
Experimental Protocols for Aggregation Analysis
To quantitatively assess and troubleshoot this compound aggregation, the following biophysical techniques are recommended:
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.
Protocol for DLS Analysis of this compound:
-
Sample Preparation:
-
Prepare this compound solutions in the desired buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.4) at various concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mg/mL).
-
Filter the solutions through a 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette.
-
Allow the samples to equilibrate at the desired temperature (e.g., 25°C) in the DLS instrument for at least 5 minutes before measurement.
-
-
Instrument Settings (Example):
-
Laser Wavelength: 633 nm
-
Scattering Angle: 173°
-
Temperature: 25°C
-
Equilibration Time: 5 minutes
-
Measurement Duration: 3 runs of 10-15 acquisitions each.
-
-
Data Analysis:
-
Analyze the correlation function to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in Rh or a high PDI (>0.2) can indicate the presence of aggregates.
-
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size as they pass through a column packed with a porous gel. It can be used to detect and quantify soluble aggregates and oligomers.
Protocol for SEC Analysis of this compound:
-
System Preparation:
-
Equilibrate a suitable SEC column (e.g., a Superdex Peptide or similar column with an appropriate molecular weight range) with the mobile phase (e.g., PBS, pH 7.4) at a constant flow rate (e.g., 0.5 mL/min).
-
Ensure a stable baseline is achieved before injecting the sample.
-
-
Sample Preparation and Injection:
-
Prepare this compound samples at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject a defined volume (e.g., 20-100 µL) onto the column.
-
-
Data Collection and Analysis:
-
Monitor the elution profile using a UV detector at 214 nm or 280 nm.
-
The appearance of peaks eluting earlier than the main monomeric this compound peak is indicative of the presence of soluble aggregates.
-
The peak areas can be used to quantify the relative amounts of monomer and aggregates.
-
Thioflavin T (ThT) Assay
The ThT assay is a fluorescence-based method used to detect the formation of amyloid-like fibrillar aggregates. ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of these fibrils.
Protocol for ThT Assay of this compound Aggregation:
-
Reagent Preparation:
-
ThT Stock Solution: Prepare a 1 mM ThT solution in water and filter it through a 0.22 µm syringe filter. Store in the dark at 4°C.
-
Working Solution: Dilute the ThT stock solution to a final concentration of 10-25 µM in the assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5).
-
-
Assay Procedure:
-
Incubate this compound samples under conditions that may promote aggregation (e.g., elevated temperature, acidic pH, or continuous agitation).
-
At various time points, take aliquots of the this compound solution and add them to the ThT working solution in a black, clear-bottom 96-well plate.
-
Include a control with buffer only and a control with monomeric this compound.
-
-
Fluorescence Measurement:
Visualization of Troubleshooting and Experimental Workflows
To further clarify the troubleshooting process and experimental design, the following diagrams illustrate key logical relationships and workflows.
Caption: Troubleshooting workflow for this compound aggregation.
Caption: Experimental workflow for assessing this compound aggregation.
References
Technical Support Center: Enhancing the Solubility of Synthetic Cecropin B Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on solubilizing synthetic Cecropin B peptides. This compound is a cationic antimicrobial peptide with a net positive charge, which influences its solubility characteristics.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of synthetic this compound peptides.
| Issue Encountered | Possible Cause | Recommended Solution |
| Peptide won't dissolve in water. | High hydrophobicity of the peptide. This compound contains a significant number of hydrophobic residues. | This compound is a basic peptide. Try dissolving in a small amount of 10-30% acetic acid or 0.1% trifluoroacetic acid (TFA), then dilute with sterile water to the desired concentration.[2][3] |
| Solution is cloudy or contains visible particulates. | Peptide has not fully dissolved and is suspended in the solvent. This can happen if the solubility limit has been exceeded. | Use sonication to aid dissolution.[2] If cloudiness persists, consider that the peptide may be aggregated. |
| Peptide precipitates out of solution after adding a buffer. | The pH of the buffer is close to the isoelectric point (pI) of the peptide, where solubility is minimal. Salts in the buffer can also decrease solubility. | Adjust the pH of the solution away from the pI. For this compound, maintaining a slightly acidic pH can improve solubility. Avoid buffers with high salt concentrations initially.[4] |
| A gel-like substance forms. | The peptide is forming intermolecular hydrogen bonds at high concentrations, leading to aggregation. | Dissolve the peptide in an organic solvent like DMSO first, then slowly add the solution dropwise to a stirring aqueous buffer.[5] |
| Inconsistent results in biological assays. | Incomplete solubilization leading to inaccurate peptide concentration. Residual solvents like TFA may interfere with the assay. | Always centrifuge the peptide solution to pellet any undissolved material before use.[6] If TFA is a concern, consider TFA removal services offered by peptide suppliers.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for dissolving synthetic this compound?
A1: For a basic peptide like this compound, the recommended initial solvent is sterile, distilled water. If solubility is limited, a slightly acidic solution, such as 10% acetic acid, is the next logical step.[2][3]
Q2: How does the amino acid composition of this compound affect its solubility?
A2: this compound is a cationic peptide, meaning it has a net positive charge at neutral pH due to a higher number of basic residues (like Lysine and Arginine) than acidic residues. This generally favors solubility in aqueous solutions at a pH below its isoelectric point. However, it also contains a significant number of hydrophobic amino acids which can lead to aggregation and limit solubility in purely aqueous solutions.[5][6]
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, for highly hydrophobic peptides, organic solvents like Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) can be used. It is recommended to first dissolve the peptide in a small amount of the organic solvent and then slowly add this solution to your aqueous buffer while stirring.[5] Be mindful that organic solvents can be toxic to cells, so the final concentration should be kept low (typically <1% DMSO) in biological assays.[6]
Q4: How can I improve the solubility of a this compound analog that is more hydrophobic than the parent peptide?
A4: For more hydrophobic analogs, you may need to rely more heavily on organic solvents. Alternatively, chemical modifications can be employed to enhance solubility. These include the addition of solubility-enhancing tags like polyethylene glycol (PEG) or the substitution of certain hydrophobic amino acids with more hydrophilic ones.[6]
Q5: What is the role of sonication and temperature in dissolving this compound?
A5: Sonication can help break up peptide aggregates and facilitate dissolution.[2] Gentle warming can also increase the solubility of some peptides, but care must be taken to avoid degradation, especially for longer or more sensitive sequences.[6]
Data on this compound Solubility
| Solvent | Expected Solubility | Rationale & Remarks |
| Water (Sterile, Distilled) | Moderate | As a cationic peptide, this compound is expected to have some solubility in water. However, its hydrophobic residues may limit the maximum achievable concentration. |
| Acetic Acid (10-30%) | High | The acidic environment protonates the basic residues, increasing the net positive charge and enhancing solubility in aqueous solutions.[2][3] |
| Trifluoroacetic Acid (TFA) (0.1%) | High | Similar to acetic acid, TFA is an acidic solvent that can effectively solubilize basic peptides. TFA is often a residual counterion from peptide synthesis and can aid solubility.[7][8] |
| Phosphate-Buffered Saline (PBS) | Low to Moderate | Solubility in PBS can be lower than in water due to the presence of salts, which can decrease the solubility of peptides. The pH of PBS (typically ~7.4) may also be closer to the pI of some this compound analogs.[4] |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong organic solvent capable of dissolving many hydrophobic peptides.[5] |
| Acetonitrile (ACN) | High | ACN is another organic solvent suitable for dissolving hydrophobic peptides.[5] |
Experimental Protocols
Protocol 1: General Solubilization of Synthetic this compound
-
Preparation : Allow the lyophilized this compound peptide to warm to room temperature before opening the vial to avoid condensation. Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.[2]
-
Initial Solubilization : Add a small amount of sterile, distilled water to the vial to create a concentrated stock solution. Vortex briefly.
-
Assessment of Solubility : Observe the solution. If it is clear, the peptide is dissolved. If it is cloudy or contains particulates, proceed to the next step.
-
Acidification : If the peptide is not fully dissolved in water, add 10% acetic acid dropwise while vortexing until the solution becomes clear.
-
Dilution : Once the peptide is dissolved, dilute the stock solution to the desired final concentration using your experimental buffer. It is recommended to add the concentrated peptide solution to the buffer rather than the other way around.
-
Final Check : After dilution, visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
Protocol 2: Solubilization of Hydrophobic this compound Analogs
-
Preparation : Follow step 1 from Protocol 1.
-
Organic Solvent Addition : Add a minimal amount of DMSO to the vial to completely dissolve the peptide.
-
Slow Dilution : While vigorously stirring your experimental buffer, slowly add the peptide-DMSO solution dropwise to the buffer. This prevents localized high concentrations of the peptide that could lead to precipitation.
-
Final Concentration : Ensure the final concentration of DMSO in your working solution is compatible with your downstream experiments (typically below 1%).
Visualizing Experimental Workflows and Logical Relationships
References
- 1. Expression of Antimicrobial Peptide (AMP), this compound, in a Fused Form to SUMO Tag With or Without Three-Glycine Linker in Escherichia coli and Evaluation of Bacteriolytic Activity of the Purified AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. genscript.com [genscript.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. lifetein.com [lifetein.com]
- 6. jpt.com [jpt.com]
- 7. This compound peptide [novoprolabs.com]
- 8. This compound peptide [novoprolabs.com]
Technical Support Center: Managing Endotoxin in Recombinant Cecropin B Preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with endotoxin contamination in recombinant Cecropin B preparations.
Frequently Asked Questions (FAQs)
What is endotoxin and why is it a concern for recombinant this compound?
Endotoxin, also known as lipopolysaccharide (LPS), is a major component of the outer membrane of Gram-negative bacteria like E. coli, a common host for recombinant protein production.[1][2][3] When these bacteria die or divide, they release endotoxins into the culture medium, which can co-purify with your recombinant this compound.[2][3]
Endotoxins are potent pyrogens, meaning they can induce fever and strong inflammatory responses in mammals, even at very low concentrations.[2][3][4] For researchers using this compound in cell-based assays or in vivo studies, endotoxin contamination can lead to misleading results by causing non-specific cell activation, cytotoxicity, or inflammatory reactions that are not attributable to this compound's own biological activity.[2][5] This is particularly critical in drug development, where stringent endotoxin limits are required for safety.[6][7]
What are the primary sources of endotoxin contamination in my this compound preparation?
The main sources of endotoxin contamination during recombinant protein production include:
-
The E. coli host: The expression system itself is the most significant source.[1]
-
Raw materials: Water, buffers, and cell culture media can introduce endotoxins if not certified as endotoxin-free.[1][5]
-
Equipment and labware: Glassware and plasticware can be contaminated and must be properly depyrogenated.[5][8]
-
Downstream processing: Chromatography resins and other purification materials can also be a source of contamination.
How does the cationic nature of this compound affect endotoxin contamination?
This compound is a cationic antimicrobial peptide, meaning it carries a net positive charge. Endotoxins (LPS) are negatively charged due to their phosphate groups.[9] This charge difference leads to a strong electrostatic interaction between this compound and endotoxin.[10][11] This interaction is part of this compound's natural mechanism of binding to and disrupting bacterial membranes.[12]
However, during purification, this strong binding makes it challenging to separate endotoxin from this compound, as they can form stable complexes.[13]
Which methods are available for detecting endotoxin in my this compound sample?
The most common method for endotoxin detection is the Limulus Amebocyte Lysate (LAL) test.[5][14][15] This assay is available in three main formats:
-
Gel-clot assay: A qualitative method that provides a positive or negative result based on the formation of a gel clot.[13][14][16]
-
Turbidimetric assay: A quantitative method that measures the increase in turbidity as the LAL reagent reacts with endotoxin.[13][16][17]
-
Chromogenic assay: A quantitative method where the reaction with endotoxin produces a colored product that can be measured spectrophotometrically.[13][14][16][17]
Recombinant Factor C (rFC) assays are a newer, synthetic alternative to LAL-based methods that are not derived from horseshoe crabs.[1][4][18]
Can this compound interfere with the LAL assay?
Yes, cationic peptides like this compound can interfere with the LAL assay, potentially leading to inaccurate results. This interference can manifest as either inhibition (underestimation of endotoxin) or enhancement (overestimation of endotoxin). It is crucial to perform inhibition/enhancement controls for your specific this compound preparation to validate the LAL assay results. Diluting the sample is a common strategy to overcome such interference.
Troubleshooting Guides
Problem: High Endotoxin Levels Detected in Final this compound Preparation
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Contamination from Expression Host | Consider using an endotoxin-free E. coli expression system, such as ClearColi® BL21(DE3). These strains have a modified LPS that does not trigger an endotoxic response in human cells. |
| Ineffective Endotoxin Removal Method | The strong interaction between cationic this compound and anionic LPS may render standard removal methods less effective. See the "Endotoxin Removal Strategies for this compound" section below for optimized protocols. |
| Contaminated Buffers or Reagents | Always use certified endotoxin-free water, buffers, and reagents for all steps of your purification process.[8] |
| Contaminated Labware | Ensure all glassware is depyrogenated by dry heat (e.g., 250°C for at least 30 minutes) and use sterile, disposable, endotoxin-free plasticware.[8] |
Problem: Low Protein Recovery After Endotoxin Removal
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Protein Precipitation | Some endotoxin removal methods, like two-phase separation with Triton X-114, can cause protein precipitation. Optimize buffer conditions (pH, ionic strength) to maintain this compound solubility. |
| Non-specific Binding to Removal Matrix | If using affinity chromatography for endotoxin removal, this compound might non-specifically bind to the resin. Adjust buffer conditions (e.g., increase salt concentration) to minimize these interactions. |
| Protein Loss During Ultrafiltration | Ensure the molecular weight cutoff (MWCO) of the ultrafiltration membrane is appropriate for this compound to prevent its loss. |
Endotoxin Removal Strategies for this compound
Due to the strong interaction between this compound and endotoxin, a multi-step approach or a carefully selected method is often necessary for effective removal.
Comparison of Endotoxin Removal Methods:
| Method | Principle | Protein Recovery | Endotoxin Removal Efficiency | Considerations for this compound |
| Affinity Chromatography | Uses ligands with high affinity for endotoxin (e.g., Polymyxin B, poly-L-lysine).[13][16] | > 90% | > 95% | Can be very effective. Ensure that the cationic this compound does not bind to the negatively charged components of the resin. |
| Ion-Exchange Chromatography | Separates molecules based on charge. Anion exchangers bind the negatively charged endotoxin.[9] | Variable | High | This is a highly effective method. Since this compound is cationic, it will flow through an anion exchange column under appropriate buffer conditions, while endotoxin binds. |
| Two-Phase Separation | Uses a detergent like Triton X-114 to partition endotoxin into a detergent-rich phase, leaving the protein in the aqueous phase.[15][17] | > 90%[15] | > 99%[15] | Very effective but may require subsequent steps to remove the detergent, which could impact this compound activity. |
| Ultrafiltration | Uses membranes to separate molecules based on size.[13] | Variable | Moderate | Less effective for removing individual endotoxin molecules but can remove larger aggregates. |
Experimental Protocols
Protocol 1: Endotoxin Detection using Chromogenic LAL Assay
This protocol provides a general guideline. Always refer to the manufacturer's instructions for your specific LAL kit.
-
Preparation:
-
Use endotoxin-free glassware and pipette tips.
-
Reconstitute the LAL reagent, chromogenic substrate, and endotoxin standard according to the kit's instructions using LAL Reagent Water.
-
-
Standard Curve Preparation:
-
Prepare a series of endotoxin standards ranging from 0.005 to 1 EU/mL.
-
-
Sample Preparation:
-
Dilute your this compound sample with LAL Reagent Water. A starting dilution of 1:100 is recommended to mitigate potential interference.
-
Prepare a positive product control by spiking a known concentration of endotoxin into a diluted sample.
-
-
Assay Procedure:
-
Add 50 µL of standards, samples, and controls to a 96-well microplate.
-
Add 50 µL of the LAL reagent to each well.
-
Incubate at 37°C for the time specified in the kit's manual.
-
Add 100 µL of the chromogenic substrate solution to each well.
-
Incubate at 37°C for the time specified in the kit's manual.
-
Stop the reaction by adding 50 µL of the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 405-410 nm.
-
Generate a standard curve and calculate the endotoxin concentration in your samples.
-
Validate the assay by ensuring the positive product control recovery is within the acceptable range (typically 50-200%).
-
Protocol 2: Endotoxin Removal using Anion-Exchange Chromatography
-
Materials:
-
Anion-exchange chromatography column (e.g., a strong quaternary ammonium-based resin).
-
Endotoxin-free buffers:
-
Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Wash Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Elution Buffer (for regenerating the column, e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)
-
-
-
Procedure:
-
Equilibrate the column with at least 5 column volumes of Equilibration Buffer.
-
Adjust the pH and conductivity of your this compound sample to match the Equilibration Buffer.
-
Load the sample onto the column. Collect the flow-through, as this contains your purified this compound.
-
Wash the column with Wash Buffer to remove any weakly bound impurities.
-
Regenerate the column with Elution Buffer to remove the bound endotoxin.
-
Test the flow-through fraction for endotoxin levels and protein concentration.
-
Visualizations
References
- 1. Endotoxin neutralizing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of cecropin-like peptides and their interactions with phospholipid membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and recombinant expression of an antimicrobial peptide (this compound-like) from soybean pest Anticarsia gemmatalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Biophysical Mechanisms of Endotoxin Neutralization by Cationic Amphiphilic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods of Endotoxin Removal from Biological Preparations: a Review [sites.ualberta.ca]
- 8. Antiendotoxin activity of cationic peptide antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Removal of endotoxin from recombinant protein preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eliminate Endotoxins from Protein and Antibody Samples | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. sinobiological.com [sinobiological.com]
- 12. New Antiseptic Peptides To Protect against Endotoxin-Mediated Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Detection and quantitative evaluation of endotoxin contamination in nanoparticle formulations by LAL-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. acciusa.com [acciusa.com]
- 18. Binding between lipopolysaccharide and cecropin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unlocking New Potential: The Synergistic Power of Cecropin B with Conventional Antibiotics
For researchers, scientists, and drug development professionals, the growing threat of antibiotic resistance necessitates innovative strategies to enhance the efficacy of existing antimicrobial agents. One promising avenue lies in the synergistic combination of conventional antibiotics with antimicrobial peptides (AMPs), such as Cecropin B. This guide provides a comprehensive comparison of the synergistic effects of this compound with various antibiotics, supported by experimental data and detailed methodologies, to inform and guide future research in this critical area.
This compound, a potent, naturally occurring antimicrobial peptide, has demonstrated the ability to enhance the activity of several classes of conventional antibiotics against a range of pathogenic bacteria. This synergy not only lowers the required therapeutic dose of both agents, reducing the risk of toxicity, but also shows potential in overcoming existing resistance mechanisms.
Mechanisms of Synergy: A Multi-pronged Attack
The synergistic interaction between this compound and conventional antibiotics is primarily attributed to its distinct mechanism of action. This compound disrupts the integrity of bacterial cell membranes by forming pores, which in turn facilitates the entry of antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively.[1] This mechanism is particularly effective when combined with antibiotics that have intracellular targets, such as those that inhibit protein or nucleic acid synthesis.
Key synergistic mechanisms include:
-
Increased Membrane Permeability: this compound's primary mode of action is the permeabilization of the bacterial outer and inner membranes, creating channels that allow for the influx of conventional antibiotics.[1][2]
-
Biofilm Disruption: Some cecropins, like Cecropin A, have been shown to disrupt the protective biofilm matrix, exposing the embedded bacteria to the action of antibiotics.[2]
-
Inhibition of Resistance Mechanisms: There is evidence to suggest that some antimicrobial peptides can interfere with bacterial efflux pumps, a common mechanism of antibiotic resistance.[2]
The following diagram illustrates the primary proposed mechanism of synergy:
Caption: Proposed synergistic mechanism of this compound and conventional antibiotics.
Comparative Analysis of Synergistic Activity
The synergistic effect of antimicrobial combinations is quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. A summary of the interpretation of the FIC index is provided below:
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 1.0 | Additive |
| > 1.0 to 4.0 | Indifference |
| > 4.0 | Antagonism |
While extensive quantitative data on the synergistic effects of this compound with a wide array of conventional antibiotics is still an emerging area of research, studies on other cecropins, such as Cecropin A2, provide compelling evidence of the potential for synergy.
The following table summarizes the synergistic activity of Cecropin A2 with tetracycline against Pseudomonas aeruginosa.
| Organism | Agent 1 | Agent 2 | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| P. aeruginosa PA14 | Cecropin A2 | - | 32 | - | - | - |
| Tetracycline | - | 64 | - | - | - | |
| Cecropin A2 | Tetracycline | - | 4 | 0.25 | Synergy | |
| Tetracycline | Cecropin A2 | - | 8 |
Data extracted from a study on the synergistic efficacy of Aedes aegypti antimicrobial peptide Cecropin A2 and tetracycline against Pseudomonas aeruginosa.[3]
This data demonstrates an 8-fold reduction in the Minimum Inhibitory Concentration (MIC) of both Cecropin A2 and tetracycline when used in combination, indicating a strong synergistic relationship.[3]
Experimental Protocols
Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index
The checkerboard assay is a microdilution method used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solutions of this compound and the conventional antibiotic
-
Multichannel pipette
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Dispense 50 µL of MHB into all wells of a 96-well plate.
-
In the first column, add 50 µL of the highest concentration of the conventional antibiotic (Drug A) to be tested (e.g., 4x MIC) and perform serial two-fold dilutions across the rows.
-
In the first row, add 50 µL of the highest concentration of this compound (Drug B) to be tested and perform serial two-fold dilutions down the columns.
-
-
Inoculation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the bacterial suspension to each well.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each agent:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FIC Index: FIC Index = FIC of Drug A + FIC of Drug B.
-
The following diagram illustrates the workflow of a checkerboard assay:
Caption: Workflow for the checkerboard synergy assay.
Time-Kill Curve Assay
Time-kill assays provide information on the rate of bactericidal activity of antimicrobial agents, alone and in combination.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Growth medium (e.g., MHB)
-
This compound and conventional antibiotic at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC)
-
Sterile tubes or flasks
-
Apparatus for serial dilutions and plating
Procedure:
-
Preparation of Cultures:
-
Inoculate flasks containing fresh broth with the test organism to achieve a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Prepare separate flasks for a growth control (no antimicrobial), each agent alone, and the combination of agents at the desired concentrations.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Count:
-
Perform serial dilutions of each aliquot and plate onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Conclusion and Future Directions
The synergistic combination of this compound with conventional antibiotics represents a promising strategy to combat bacterial infections, particularly those caused by multidrug-resistant strains. The ability of this compound to permeabilize bacterial membranes enhances the efficacy of existing antibiotics, potentially revitalizing their clinical utility.
Further research is warranted to expand the quantitative data on the synergistic effects of this compound with a broader range of antibiotics against a wider spectrum of clinically relevant bacteria. In vivo studies are also crucial to validate the in vitro findings and to assess the therapeutic potential of these combinations in a physiological setting. The continued exploration of such synergistic approaches is essential in the ongoing battle against antimicrobial resistance.
References
A Comparative Analysis of Cecropin B Across Diverse Insect Species
Cecropin B, a potent antimicrobial peptide (AMP), represents a key component of the innate immune system in numerous insect species. First discovered in the giant silk moth, Hyalophora cecropia, this cationic peptide is renowned for its broad-spectrum activity, particularly against Gram-negative bacteria, and its role in defending against pathogenic microorganisms.[1][2][3] Structurally, this compound is a linear, α-helical peptide, typically 35-37 amino acids in length, and lacks cysteine residues.[3][4] Its characteristic structure features a positively charged amphipathic N-terminal helix and a more hydrophobic C-terminal helix, connected by a flexible hinge region, which are crucial for its antimicrobial function.[5][6] This guide provides a comparative overview of this compound from various insect orders, presenting quantitative data on its antimicrobial efficacy and detailing the experimental protocols used for its characterization.
Quantitative Performance Data
The antimicrobial activity of this compound and its orthologs varies between insect species and against different microbial targets. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial effectiveness, for this compound from several insects against a range of bacteria. Lower MIC values indicate higher potency.
| Insect Species | Order | Cecropin Variant | Target Microorganism | MIC (µM) | Source |
| Hyalophora cecropia | Lepidoptera | This compound | Escherichia coli D21 | 0.3 - 0.6 | [2] |
| Hyalophora cecropia | Lepidoptera | This compound | Pseudomonas aeruginosa | 1.2 | [2] |
| Hyalophora cecropia | Lepidoptera | This compound | Staphylococcus aureus | >66.7 | [1][2] |
| Bombyx mori | Lepidoptera | This compound | Escherichia coli | 2 - 4 | [7] |
| Bombyx mori | Lepidoptera | This compound | Pseudomonas aeruginosa | 4 - 8 | [5] |
| Mythimna separata | Lepidoptera | This compound | Escherichia coli | 2.3 | [8] |
| Aedes aegypti | Diptera | Cecropin A/B-like | Acinetobacter baumannii | 5 µg/mL | [9] |
| Papilio xuthus | Lepidoptera | Papiliocin (Cecropin-like) | Escherichia coli | 0.8 | [7] |
| Haemophilus parasuis | (Bacterium) | N/A (Target) | This compound (Generic) | 2 - 16 µg/mL | [10] |
Note: MIC values can vary based on the specific bacterial strain and the precise experimental conditions used. Gram-negative bacteria are generally more susceptible to cecropins than Gram-positive organisms.[1][2][11]
Experimental Protocols
The data presented above are typically generated using standardized microbiological assays. Below are detailed methodologies for determining the antimicrobial activity of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial peptide that prevents the visible growth of a microorganism.
a. Materials:
-
This compound peptide (lyophilized)
-
Target bacterial strains (e.g., E. coli, P. aeruginosa)
-
Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
b. Protocol:
-
Bacterial Culture Preparation: Inoculate the target bacterium in MHB and incubate at 37°C until it reaches the logarithmic growth phase. Adjust the bacterial suspension with fresh broth to a concentration of approximately 1 x 10⁶ colony-forming units (CFU)/mL.
-
Peptide Preparation: Dissolve the lyophilized this compound in a sterile, non-toxic solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using MHB. The final volume in each well should be 50 µL, with concentrations ranging from a high starting point (e.g., 128 µg/mL) down to a low concentration (e.g., 0.25 µg/mL).
-
Inoculation: Add 50 µL of the prepared bacterial suspension to each well, bringing the final volume to 100 µL and the bacterial concentration to 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (bacteria in broth without peptide) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of this compound in which no turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.
Agar Diffusion Assay
This assay assesses antimicrobial activity by measuring zones of growth inhibition on an agar plate.
a. Materials:
-
Petri dishes with Mueller-Hinton Agar (MHA)
-
Bacterial culture prepared as in the MIC assay.
-
Sterile cotton swabs
-
This compound solutions of known concentrations.
b. Protocol:
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
Well Creation: Punch small, uniform wells (e.g., 4-6 mm in diameter) into the agar using a sterile borer.
-
Peptide Application: Pipette a fixed volume (e.g., 20-50 µL) of different concentrations of the this compound solution into each well. A control well should receive only the solvent.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Analysis: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Mechanism of Action: Membrane Disruption
This compound exerts its bactericidal effect primarily by disrupting the integrity of bacterial cell membranes.[1][2] This mechanism is highly effective and less prone to the development of microbial resistance compared to conventional antibiotics. The process is initiated by electrostatic interactions between the cationic peptide and negatively charged components, such as lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.[8] Following this initial binding, the peptide inserts its amphipathic α-helices into the lipid bilayer, leading to membrane permeabilization and cell death.[5][10] Two primary models describe this disruption: the "carpet" model, where peptides accumulate on and disintegrate the membrane like a detergent, and the "toroidal pore" model, where peptides and lipid headgroups together form pores that allow cytoplasmic contents to leak out.[8][10]
References
- 1. Antimicrobial activity of cecropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Insect Antimicrobial Peptides, a Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cecropin - Wikipedia [en.wikipedia.org]
- 5. Insect Cecropins, Antimicrobial Peptides with Potential Therapeutic Applications [mdpi.com]
- 6. Identification and recombinant expression of an antimicrobial peptide (this compound-like) from soybean pest Anticarsia gemmatalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial peptide this compound functions in pathogen resistance of Mythimna separata | Bulletin of Entomological Research | Cambridge Core [cambridge.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Investigation of morphological changes of HPS membrane caused by this compound through scanning electron microscopy and atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cecropin B: A Comparative Analysis Against Other Antimicrobial Peptide Classes
For Researchers, Scientists, and Drug Development Professionals
Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics in an era dominated by growing antibiotic resistance. Among these, Cecropin B, an insect-derived peptide, has garnered significant attention for its potent and broad-spectrum antimicrobial activity. This guide provides an objective comparison of this compound against other major classes of AMPs, supported by experimental data and detailed methodologies, to aid researchers in their evaluation of this promising molecule.
Overview of this compound and Other AMP Classes
This compound is a linear, alpha-helical cationic peptide, first isolated from the cecropia moth, Hyalophora cecropia.[1][2] It is a key component of the insect's innate immune system.[1][3] Like many AMPs, its structure is amphipathic, possessing both hydrophobic and hydrophilic regions, which is crucial for its mechanism of action.[1]
Antimicrobial peptides are broadly classified based on their secondary structure, amino acid composition, and biological source.[4][5][6] This guide will compare this compound to two other prominent classes:
-
Defensins: These are small, cysteine-rich cationic peptides characterized by a stable β-sheet structure stabilized by multiple disulfide bonds.[5][7] They are found across a wide range of species, including humans (e.g., human alpha- and beta-defensins).
-
Cathelicidins: This is a major family of mammalian AMPs.[5][7] The only human cathelicidin, LL-37, is a linear, α-helical peptide, similar in structure to this compound, but it is processed from a larger precursor protein.[6][8]
Mechanism of Action: A Tale of Two Strategies
The primary mechanism of action for this compound and many other α-helical AMPs like LL-37 is direct membrane disruption.[1][2] This process is generally receptor-independent and involves the formation of pores or channels in the microbial cell membrane.
In contrast, while some defensins also interact with membranes, their mechanisms can be more varied, sometimes involving interactions with specific membrane components or inhibition of intracellular processes.
A critical secondary mechanism for peptides like this compound is the neutralization of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[9][10] By binding to and sequestering LPS, this compound can prevent the activation of the Toll-like Receptor 4 (TLR4) signaling pathway in host cells, thereby mitigating the excessive inflammatory response that leads to sepsis.[11][12][13]
Comparative Performance Data
The efficacy of an AMP is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible microbial growth. Lower MIC values indicate higher potency.
Table 1: Antimicrobial Potency (MIC in µg/mL) of this compound vs. Other AMPs
| Organism | This compound | Cecropin P1 | Cathelicidin (Cap18) | Melittin | LL-37 | Human β-defensin 3 (hBD-3) |
| Escherichia coli | 8[14] | 8[14] | 4[14] | 4[14] | 12.5[8] | >50 |
| Pseudomonas aeruginosa | 16[14] | >128[14] | 4[14] | 16[14] | 75[10] | 12.5 |
| Staphylococcus aureus | >128[9][14] | >128[14] | 16[14] | 8[14] | 9.38[10] | 1.56 |
| Enterococcus faecalis | >128[14] | >128[14] | 8[14] | 4[14] | - | - |
| Candida albicans | 0.9[15] | - | - | - | 31.2[8] | 12.5 |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Analysis:
-
Gram-Negative Activity: this compound demonstrates moderate to good activity against Gram-negative bacteria like E. coli and P. aeruginosa.[14] Its efficacy is comparable to Cecropin P1 and the bee venom peptide Melittin against E. coli.[14]
-
Gram-Positive Activity: this compound shows notably poor activity against Gram-positive bacteria such as S. aureus and E. faecalis.[9][14] In contrast, mammalian AMPs like LL-37 and particularly hBD-3 are significantly more potent against these pathogens.
-
Antifungal Activity: this compound has potent activity against the fungus Candida albicans, with a reported MIC of 0.9 µg/mL.[15]
Cytotoxicity and Stability Profile
A crucial parameter for any potential therapeutic is its selectivity for microbial cells over host cells. This is often assessed by hemolytic assays (toxicity to red blood cells) and cytotoxicity assays against mammalian cell lines.
Table 2: Cytotoxicity and Stability Comparison
| Peptide | Hemolytic Activity (HC₅₀ in µM) | Cytotoxicity (IC₅₀ vs. RAW264.7 cells in µM) | Protease Stability (vs. Proteinase K) |
| This compound | >200 (very low)[9] | >100 (low)[9] | Low (abolished in <30 sec)[7] |
| Melittin | ~0.78 (very high)[9] | Low | Moderate |
| LL-37 | ~415 (low)[11] | >80 (low)[11] | Low[8] |
| hBD-3 | Low | Low | High (due to disulfide bonds) |
Analysis:
-
Cytotoxicity: this compound exhibits very low toxicity towards mammalian cells, with minimal hemolytic activity even at high concentrations.[9] This gives it a high therapeutic index (ratio of toxic concentration to effective concentration), a highly desirable characteristic. In contrast, Melittin is notoriously lytic to mammalian cells.[9]
-
Stability: A significant drawback of linear peptides like this compound and LL-37 is their susceptibility to proteolytic degradation.[7][8] The activity of this compound can be completely abolished by proteases like proteinase K in under a minute.[7] The disulfide-rich structure of defensins generally confers much greater resistance to proteolysis.
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate evaluation and comparison of AMPs.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an AMP that inhibits the visible growth of a microorganism.
Protocol Summary:
-
Preparation: Two-fold serial dilutions of the peptide are prepared in cation-adjusted Mueller Hinton Broth (MHB) in a 96-well polypropylene plate (to prevent peptide binding).[1]
-
Inoculation: A standardized bacterial suspension (adjusted to a 0.5 McFarland standard and then diluted) is added to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[1]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[1]
-
Reading: The MIC is recorded as the lowest peptide concentration that completely inhibits visible growth.[6]
-
MBC (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from wells showing no growth is plated on agar. The MBC is the lowest concentration that results in no colony formation.[1]
Hemolysis Assay
This assay measures the lytic activity of an AMP against red blood cells (RBCs).
Protocol Summary:
-
RBC Preparation: Fresh human or mouse red blood cells are washed three times with Phosphate-Buffered Saline (PBS) via centrifugation and resuspended to a final concentration of 1-2% (v/v) in PBS.[2][14]
-
Incubation: In a 96-well plate, 100 µL of the RBC suspension is mixed with 100 µL of the AMP at various concentrations.[14] A negative control (PBS) and a positive control (0.1-1% Triton X-100 for 100% lysis) are included.[2]
-
Measurement: The plate is centrifuged, and the absorbance of the supernatant is measured at 450 nm or 570 nm to quantify hemoglobin release.[2][14]
-
Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100.
MTT Cytotoxicity Assay
This colorimetric assay assesses the effect of an AMP on the metabolic activity of a mammalian cell line, serving as an indicator of cell viability.
Protocol Summary:
-
Cell Seeding: Mammalian cells (e.g., RAW264.7 macrophages, HEK293) are seeded into a 96-well plate at a density of ~5,000-10,000 cells/well and allowed to adhere overnight.[16][17]
-
Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the AMP, and the cells are incubated for 24-72 hours.[11][17]
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.[3][17]
-
Measurement: The absorbance of the purple solution is measured, typically at 570 nm.[3] Cell viability is expressed as a percentage relative to untreated control cells.
Conclusion and Future Outlook
This compound stands out as a potent antimicrobial agent, particularly against Gram-negative bacteria and fungi, with the significant advantage of low cytotoxicity against mammalian cells.[9][14][15] Its ability to neutralize LPS provides a secondary, anti-inflammatory mechanism that is highly valuable for treating infections caused by Gram-negative pathogens.
The primary challenge for the therapeutic development of this compound, like other linear peptides, is its poor stability in the presence of proteases.[7] Future research and development efforts are likely to focus on strategies to overcome this limitation, such as:
-
Peptide Engineering: Substituting natural L-amino acids with D-amino acids to resist protease cleavage.[18]
-
Structural Modifications: Cyclization or terminal modifications (amidation, acetylation) to protect cleavage sites.
-
Delivery Systems: Encapsulation in nanoparticles or other carriers to shield the peptide from degradation.
By addressing the challenge of proteolytic instability, the therapeutic potential of this compound and its derivatives can be more fully realized, offering a powerful new weapon in the fight against infectious diseases.
References
- 1. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 2. pubcompare.ai [pubcompare.ai]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A novel this compound-derived peptide with antibacterial and potential anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Neutralization of LPS or blockage of TLR4 signaling prevents stress-triggered fetal loss in murine pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LPS-induced upregulation of the TLR4 signaling pathway inhibits osteogenic differentiation of human periodontal ligament stem cells under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Lipopolysaccharide Recognition in the Crossroads of TLR4 and Caspase-4/11 Mediated Inflammatory Pathways [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Gauntlet of Resistance: A Comparative Guide to Cecropin B and Other Antimicrobial Peptides
For researchers, scientists, and drug development professionals, the specter of antimicrobial resistance looms large. As conventional antibiotics lose their efficacy, antimicrobial peptides (AMPs) have emerged as a promising frontier. Among them, Cecropin B, a potent, naturally occurring peptide, has garnered significant interest. This guide provides a comprehensive comparison of this compound's performance against other AMPs, with a focus on the critical issue of cross-resistance, supported by experimental data and detailed methodologies.
The development of cross-resistance, where a microbe becomes resistant to multiple antimicrobial agents following exposure to just one, is a major hurdle in the development of new therapeutics. Understanding the potential for cross-resistance between this compound and other AMPs, particularly those with similar mechanisms of action like polymyxins, is paramount for its successful clinical translation.
Quantitative Analysis of Cross-Resistance
The minimum inhibitory concentration (MIC) is a key metric for assessing antimicrobial efficacy. The following tables summarize MIC data from various studies, comparing the activity of cecropins and other AMPs against both susceptible and resistant bacterial strains.
Table 1: Comparative MICs of Cecropin A and Polymyxin B against Frog Bacterial Pathogens [1]
| Bacterial Strain | Cecropin A (µg/mL) | Polymyxin B (µg/mL) |
| Aeromonas hydrophila | 3.12 | 6.25 |
| Chryseobacterium meningosepticum | 6.25 | 6.25 |
| Citrobacter freundii | 0.78 | 0.78 |
| Klebsiella pneumoniae | 0.78 | 0.78 |
| Pseudomonas aeruginosa | 0.78 | 0.78 |
| Proteus mirabilis | 12.5 | >100 |
| Serratia liquefaciens | >100 | 50 |
Table 2: Activity of Cecropin A and its Analogs against Colistin-Resistant Acinetobacter baumannii [2]
| Peptide | MIC Range (mg/L) |
| CA(1-8)M(1-18) | 2 - 8 |
| CA(1-7)M(2-9) | 2 - 4 |
| Octanoyl-CA(1-7)M(2-9) | 2 - 8 |
| CA(1-7)M(5-9) | 4 |
Table 3: Susceptibility of a Polymyxin B-Resistant Acinetobacter baumannii Isolate to Cecropin P1 [3]
| Antimicrobial Agent | MIC (µg/mL) | MBC (µg/mL) |
| Polymyxin B | 48 | 48 |
| Colistin | 128 | 128 |
| Cecropin P1 | 6 | 6 |
| rBPI21 | 0.5 | 0.5 |
Table 4: MIC of Recombinant this compound against Multidrug-Resistant Klebsiella pneumoniae Isolates [4]
| Isolate Group | MIC of rCec-B (µg/mL) |
| 12 Isolates | 50 |
| 3 Isolates | 25 |
| 3 Isolates | 12.5 |
| 3 Isolates | 6.25 |
The data consistently demonstrates that even when bacteria develop resistance to polymyxins like colistin and polymyxin B, they often remain susceptible to cecropins. For instance, a polymyxin B-resistant strain of Acinetobacter baumannii with an MIC of 48 µg/mL was still inhibited by Cecropin P1 at a significantly lower concentration of 6 µg/mL[3]. Similarly, cecropin A and its hybrid peptides have shown potent activity against colistin-resistant A. baumannii[2]. This suggests a lack of significant cross-resistance between these two classes of AMPs.
Experimental Protocols
To facilitate reproducible research in this area, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the broth microdilution method.
Materials:
-
Bacterial strains (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae, Acinetobacter baumannii)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial peptides (e.g., this compound, Polymyxin B)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate a single bacterial colony into CAMHB and incubate overnight at 37°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: Prepare a series of twofold dilutions of the antimicrobial peptides in CAMHB in the 96-well plate.
-
Inoculation: Add an equal volume of the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Induction of Antimicrobial Peptide Resistance
This protocol describes a method for generating resistant bacterial strains through continuous exposure to a specific AMP.
Materials:
-
Bacterial strain of interest
-
CAMHB
-
Antimicrobial peptide (e.g., Polymyxin B)
-
Sterile culture tubes or flasks
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of the antimicrobial peptide for the bacterial strain using Protocol 1.
-
Sub-inhibitory Exposure: Inoculate the bacterial strain into CAMHB containing the antimicrobial peptide at a concentration of 0.5x MIC.
-
Serial Passaging: Incubate the culture at 37°C with shaking until turbidity is observed.
-
MIC Re-evaluation: After the first passage, determine the new MIC of the culture.
-
Stepwise Concentration Increase: For the subsequent passage, use a concentration of the antimicrobial peptide at 0.5x of the newly determined MIC.
-
Repeat: Repeat steps 3-5 for a predetermined number of passages or until a significant increase in MIC is observed, indicating the development of resistance.
-
Stability of Resistance: To confirm that the resistance is stable, culture the resistant strain in peptide-free medium for several passages and then re-determine the MIC.
Protocol 3: Cross-Resistance Testing
This protocol is used to determine if resistance to one antimicrobial peptide confers resistance to another.
Materials:
-
Parental (susceptible) bacterial strain
-
Resistant bacterial strain (generated using Protocol 2)
-
A panel of antimicrobial peptides (e.g., this compound, Polymyxin B, Colistin, etc.)
Procedure:
-
MIC Determination for All Peptides: Using Protocol 1, determine the MIC of each antimicrobial peptide in the panel against both the parental and the resistant bacterial strains.
-
Comparison of MICs: Compare the MIC values obtained for the parental and resistant strains for each peptide. A significant increase (typically ≥4-fold) in the MIC for the resistant strain against a second peptide indicates cross-resistance.
Signaling Pathways and Mechanisms of Resistance
The primary mechanism of resistance to cationic antimicrobial peptides like polymyxins in Gram-negative bacteria involves modifications to the lipopolysaccharide (LPS) layer of the outer membrane. This process is often regulated by two-component signal transduction systems, primarily PhoP/PhoQ and PmrA/PmrB.
// Edges ext_stim [label="Low Mg2+\nCationic AMPs", shape=none, fontcolor="#EA4335"]; ext_stim -> PhoQ; ext_stim -> PmrB;
PhoQ -> PhoP [label="Phosphorylation"]; PmrB -> PmrA [label="Phosphorylation"]; PhoP -> PmrD [label="Activates transcription"]; PmrD -> PmrA [label="Protects from dephosphorylation", style=dashed]; PmrA -> pmrHFIJKLM_ugd [label="Activates transcription"]; PhoP -> pmrHFIJKLM_ugd [label="Activates transcription", style=dashed]; pmrHFIJKLM_ugd -> L_Ara4N; L_Ara4N -> LPS [label="Modifies Lipid A"]; LPS -> LipidA_mod [style=invis]; } END_OF_DOT Caption: Signaling cascade for LPS modification in response to cationic AMPs.
The PhoP/PhoQ and PmrA/PmrB systems act as environmental sensors. In the presence of certain stimuli, such as low magnesium concentrations or the presence of cationic AMPs, the sensor kinases (PhoQ and PmrB) autophosphorylate and subsequently transfer the phosphate group to their cognate response regulators (PhoP and PmrA). These phosphorylated response regulators then act as transcription factors, activating the expression of genes responsible for modifying the lipid A portion of LPS. This modification, often the addition of positively charged moieties like 4-amino-4-deoxy-L-arabinose (L-Ara4N), reduces the net negative charge of the bacterial outer membrane. This electrostatic repulsion hinders the initial binding of cationic AMPs like polymyxins, leading to resistance.
While polymyxin resistance is strongly linked to this pathway, evidence suggests that cecropins may be less affected. Studies on Sodalis glossinidius have shown that while a phoP mutant is highly sensitive to both polymyxin B and cecropin A, resistance to polymyxin B, but not cecropin A, is slightly increased in low magnesium conditions in a PhoP-independent manner[5][6]. This suggests that while there is some overlap in the resistance mechanisms, there are also distinct differences in how these peptides interact with the bacterial cell surface.
Conclusion
The available data strongly suggests that this compound and its analogs represent a promising therapeutic avenue, even in the face of resistance to other cationic AMPs like polymyxins. The lack of significant cross-resistance is likely due to subtle differences in their mechanisms of action and their interactions with the bacterial outer membrane. While both polymyxins and cecropins are cationic and target the bacterial membrane, the specific molecular interactions that lead to cell death may differ enough to prevent the same resistance mechanisms from being effective against both.
For drug development professionals, this highlights the importance of a multi-pronged approach, exploring a diverse range of AMPs with varied structures and mechanisms of action. Further research into the precise molecular interactions of this compound with bacterial membranes and its interplay with known resistance pathways will be crucial in designing next-generation antimicrobial therapies that can outmaneuver the ever-evolving landscape of bacterial resistance.
References
- 1. Activities of Polymyxin B and Cecropin A-Melittin Peptide CA(1-8)M(1-18) against a Multiresistant Strain of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Polymyxin B-Resistant Acinetobacter baumannii Clinical Isolate Susceptible to Recombinant BPI21 and Cecropin P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel antibacterial approach of Cecropin-B peptide loaded on chitosan nanoparticles against MDR Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Cecropin B Analogs with Altered Sequences
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Cecropin B analogs, which have been synthesized with sequence modifications to enhance their therapeutic potential. Cecropins are a well-studied family of antimicrobial peptides (AMPs) that serve as a crucial component of the innate immune system in insects.[1][2] Their potent lytic activity against bacterial and cancer cells has made them attractive candidates for novel drug development.[3][4] This document compares the performance of several key this compound analogs against the native peptide, offering supporting data and methodologies to inform future research and development.
Data Presentation: Comparative Efficacy of this compound Analogs
The therapeutic efficacy of this compound analogs is typically evaluated based on their antimicrobial, anticancer, and anti-inflammatory activities. The following tables summarize the quantitative performance of various analogs compared to the parent this compound peptide.
Table 1: Antimicrobial Activity
Gram-negative bacteria are generally more susceptible to cecropins than Gram-positive organisms.[3][5] Modifications to the this compound sequence have yielded analogs with varying degrees of antibacterial potency.
| Peptide/Analog | Sequence Modification | Target Organism(s) | Key Finding (MIC or Potency vs. This compound) | Reference(s) |
| This compound (Parent) | Native Sequence | Gram-negative & Gram-positive bacteria | Baseline | [3][5] |
| Shiva-1 | Not specified | E. coli, P. aeruginosa, P. mirabilis | Less active than this compound.[3][5] | [3][5][6] |
| This compound-1 (CB-1) | C-terminal segment (residues 26-35) replaced with N-terminal sequence (residues 1-10). | Various bacteria | 2- to 4-fold lower potency than this compound.[7][8] | [7][8] |
| This compound-2 (CB-2) | Same as CB-1 with an inserted Gly-Pro pair between Pro-24 and Ala-25. | Various bacteria | 2- to 4-fold lower potency than this compound.[7][8] | [7][8] |
| Cecropin DH | Deletion of the Alanine-Glycine-Proline hinge region. | E. coli ATCC25922 | Possesses effective antibacterial activity, particularly against Gram-negative bacteria.[9][10] | [9][10] |
| BP100 Analogs (Trp-substituted) | Tryptophan substitutions in a Cecropin A-melittin hybrid peptide. | Multidrug-resistant P. aeruginosa | 1.5- to 5.5-fold higher antibacterial activity than the parent hybrid peptide BP100.[11][12] | [11][12][13] |
Table 2: Anticancer Activity
Cecropins exhibit selective cytotoxicity against various cancer cell lines, often with minimal impact on normal cells.[14] Analogs have been designed to enhance this anticancer potency.
| Peptide/Analog | Sequence Modification | Cancer Cell Line(s) | Key Finding (IC50 or Potency vs. This compound) | Reference(s) |
| This compound (Parent) | Native Sequence | Leukemia, Bladder, Colon, Gastric Cancer | Baseline | [14] |
| This compound-1 (CB-1) | C-terminal segment replaced with N-terminal sequence. | Leukemia cells | 2- to 3-fold greater potency than this compound.[7][8] | [7][8] |
| This compound-2 (CB-2) | Same as CB-1 with an inserted Gly-Pro pair. | Leukemia cells | 2- to 3-fold greater potency than this compound.[7][8] | [7][8] |
Table 3: Anti-inflammatory Activity & Cytotoxicity
Beyond direct cell lysis, cecropins can modulate the host immune response by neutralizing endotoxins like lipopolysaccharide (LPS).[15] This activity can be enhanced through sequence alteration, with minimal impact on mammalian cell viability.
| Peptide/Analog | Sequence Modification | Assay | Key Finding | Reference(s) |
| This compound (Parent) | Native Sequence | LPS-stimulated RAW264.7 macrophages | Baseline anti-inflammatory activity. | [9] |
| Cecropin DH | Deletion of the hinge region. | LPS-stimulated RAW264.7 macrophages | Higher inhibition of Nitric Oxide (NO) and TNF-α production than this compound.[9][10] | [9][10] |
| Cecropin DH | Deletion of the hinge region. | Hemolysis Assay (Human Red Blood Cells) | Low cytotoxicity: 2.9% hemolysis at 100 µM.[9] | [9] |
| BP100 Analogs (Trp-substituted) | Tryptophan substitutions in a Cecropin A-melittin hybrid. | LPS-stimulated RAW264.7 macrophages | Superior suppression of TNF-α and IL-6 release compared to the parent hybrid peptide.[11][12] | [11][12][13] |
Experimental Protocols
Detailed and standardized methodologies are critical for the accurate evaluation of this compound analogs.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an analog required to inhibit the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A single colony of the target bacterium is inoculated into a sterile broth (e.g., Mueller-Hinton Broth) and incubated until it reaches the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Peptide Preparation: The lyophilized peptide analog is dissolved in a sterile, non-toxic solvent (e.g., 0.01% acetic acid) to create a stock solution.
-
Serial Dilution: The peptide stock solution is serially diluted in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest peptide concentration at which no visible bacterial growth is observed.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of peptide analogs on the metabolic activity of mammalian cells, providing a measure of cell viability and cytotoxicity.
-
Cell Culture: Mammalian cells (e.g., RAW264.7 macrophages or a cancer cell line) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the peptide analog. Control wells receive medium only.
-
Incubation: The cells are incubated with the peptide for a defined period (e.g., 24-48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength of ~570 nm. Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide and Cytokine Measurement)
This assay quantifies the ability of peptide analogs to suppress the production of pro-inflammatory mediators in immune cells stimulated with LPS.
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW264.7) are seeded in a 96-well plate. The cells are then co-incubated with various concentrations of the peptide analog and a fixed concentration of LPS (e.g., 1 µg/mL).
-
Incubation: The plate is incubated for a specified time (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent system. The absorbance is read at ~540 nm, and the nitrite concentration is determined from a standard curve.
-
Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Visualizations: Workflows and Mechanisms of Action
Diagrams are provided to illustrate key experimental and biological processes related to the evaluation of this compound analogs.
Caption: General experimental workflow for the evaluation of this compound analogs.
Caption: Proposed mechanism of action for this compound analogs via membrane disruption.
Caption: Anti-inflammatory mechanism via LPS neutralization and TLR4 pathway inhibition.
References
- 1. Cecropin - Wikipedia [en.wikipedia.org]
- 2. Insect Cecropins, Antimicrobial Peptides with Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of cecropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-cancer activity of Anti-Microbial Peptides of Cecropin family: A systematic review [jep.usb.ac.ir]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the anti-bacterial peptide this compound and its analogs, cecropins B-1 and B-2, on liposomes, bacteria, and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. webmail.life.nthu.edu.tw [webmail.life.nthu.edu.tw]
- 9. A novel this compound-derived peptide with antibacterial and potential anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. iomcworld.com [iomcworld.com]
- 15. mdpi.com [mdpi.com]
Navigating the Clinical Path of Cecropin B: A Comparative Guide for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
The emergence of multi-drug resistant pathogens and the need for more targeted cancer therapies have intensified the search for novel therapeutic agents. Cecropin B, a naturally occurring antimicrobial peptide (AMP), has garnered significant interest for its potent antimicrobial and anticancer properties. This guide provides a comprehensive overview of the key considerations for the clinical development of this compound-based therapeutics, offering a comparative analysis with existing alternatives and detailing essential experimental data and protocols.
Executive Summary
This compound demonstrates broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, including clinically relevant multi-drug resistant (MDR) strains. Furthermore, it exhibits selective cytotoxicity against various cancer cell lines while showing lower toxicity to normal mammalian cells. Its primary mechanism of action involves the disruption of cell membranes, leading to cell lysis. In cancer cells, it can also induce apoptosis. Despite promising preclinical data, no clinical trials have been registered for this compound to date. This guide compares this compound's performance with other antimicrobial peptides that have progressed to clinical trials, such as Pexiganan and Omiganan, and with standard-of-care antibiotics like Polymyxin B and Daptomycin, as well as conventional chemotherapy agents.
Comparative Performance Analysis
Antimicrobial Activity
This compound's efficacy against various bacterial strains is summarized below, with comparisons to other AMPs and standard antibiotics. Minimum Inhibitory Concentration (MIC) is a key metric for antimicrobial activity, representing the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Organism | This compound MIC (µg/mL) | Alternative AMPs MIC (µg/mL) | Standard Antibiotics MIC (µg/mL) |
| Escherichia coli | 0.4 - 1.6[1] | Pexiganan: 8 - 16[2] | Polymyxin B: 0.5 - 2 |
| Pseudomonas aeruginosa | 0.4[1] | Pexiganan: 8 - 16[2] | Polymyxin B: 1 - 4 |
| Klebsiella pneumoniae | 6.25 - 50[3] | Pexiganan: 8 - 16[2] | Polymyxin B: 0.5 - 4 |
| Staphylococcus aureus | >256[4] | Pexiganan: 8 - 32[2] | Daptomycin: 0.25 - 1[5] |
| Haemophilus parasuis | 2 - 16[6] | - | - |
| Acinetobacter baumannii | - | Cecropin A-melittin hybrids: 2 - 8[7] | Polymyxin B: 0.5 - 2 |
Note: MIC values can vary depending on the specific strain and the assay conditions.
Anticancer Activity
This compound has demonstrated significant in vitro activity against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cancer Cell Line | This compound IC50 (µM) | Cecropin A IC50 (µM) | Standard Chemotherapy (Examples) |
| Bladder Cancer | |||
| 486P | ~54 (139.91 µg/mL)[8] | ~85 (220.05 µg/mL)[8] | Gemcitabine, Cisplatin[9] |
| RT4 | ~54 (139.91 µg/mL)[8] | ~85 (220.05 µg/mL)[8] | Gemcitabine, Cisplatin[9] |
| 647V | ~54 (139.91 µg/mL)[8] | ~85 (220.05 µg/mL)[8] | Gemcitabine, Cisplatin[9] |
| J82 | ~54 (139.91 µg/mL)[8] | ~85 (220.05 µg/mL)[8] | Gemcitabine, Cisplatin[9] |
| Breast Cancer | |||
| MDA-MB-231 | ~33% cytostasis at 120 µM[10] | ~32.9% cytostasis at 120 µM[10] | Doxorubicin, Cyclophosphamide, Paclitaxel[11][12] |
| Leukemia | |||
| KG-1 | 20.8 ± 2.3[13] | - | - |
| Stomach Carcinoma | |||
| Ags | 16.0 ± 3.5[13] | - | - |
Note: IC50 values can be presented in different units (e.g., µg/mL, µM). Conversions are based on the molecular weight of the peptides. The cytostasis percentages indicate the reduction in cell viability at a given concentration.
Mechanism of Action & Signaling Pathways
This compound's primary mechanism of action is the disruption of the cell membrane. Its cationic nature facilitates interaction with the negatively charged components of bacterial and cancer cell membranes, leading to pore formation and cell lysis.
In its anticancer activity, beyond membrane disruption, this compound can induce apoptosis. While the precise signaling cascade is not fully elucidated, evidence suggests the involvement of key apoptotic proteins.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacteria.
Materials:
-
This compound peptide
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of cancer cell lines.
Materials:
-
This compound peptide
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Clinical Trial Considerations & The Path Forward
The lack of clinical trials for this compound, despite its promising preclinical profile, highlights several challenges in the development of peptide therapeutics. These include:
-
Pharmacokinetics and Stability: Peptides can be susceptible to proteolytic degradation in vivo, leading to a short half-life. Formulation strategies, such as encapsulation in nanoparticles, are being explored to improve stability and delivery.
-
Toxicity: While generally showing selectivity for microbial and cancer cells, potential off-target effects and immunogenicity need to be thoroughly evaluated in preclinical toxicology studies.
-
Cost of Manufacturing: Large-scale synthesis of pure, clinical-grade peptides can be expensive.
The clinical development of other AMPs offers valuable insights. For instance, Pexiganan , a magainin analog, has undergone Phase 3 trials for the topical treatment of diabetic foot ulcers[2][14][15][16][17]. Omiganan , an indolicidin analog, has been investigated in Phase 2 and 3 trials for conditions like atopic dermatitis and catheter-related infections[18][19][20][21][22]. These examples demonstrate that with appropriate formulation and clinical trial design, peptide therapeutics can progress through the clinical pipeline.
For this compound to move towards clinical application, a robust preclinical data package is essential. This should include comprehensive in vivo efficacy studies in relevant animal models of infection and cancer, detailed pharmacokinetic and toxicology assessments, and the development of a stable and effective drug formulation.
Comparison with Alternatives
Antimicrobial Alternatives
| Therapeutic | Mechanism of Action | Spectrum of Activity | Clinical Status |
| This compound | Membrane disruption | Broad-spectrum (Gram-positive and Gram-negative) | Preclinical |
| Pexiganan | Membrane disruption | Broad-spectrum | Phase 3 trials completed[17] |
| Omiganan | Membrane disruption | Broad-spectrum | Phase 3 trials[19] |
| Polymyxin B | Binds to LPS, disrupts outer membrane | Gram-negative bacteria[23][24][25][26] | Approved for clinical use |
| Daptomycin | Disrupts cell membrane function (calcium-dependent) | Gram-positive bacteria[5][27][28][29][30] | Approved for clinical use |
Anticancer Alternatives
| Therapeutic | Mechanism of Action | Indications (Examples) | Clinical Status |
| This compound | Membrane disruption, apoptosis induction | Preclinical activity against bladder, breast, leukemia, and stomach cancer cell lines | Preclinical |
| Gemcitabine/Cisplatin | DNA synthesis inhibition | Bladder cancer[9] | Standard of care |
| Doxorubicin/Cyclophosphamide | DNA intercalation, alkylating agent | Breast cancer[11][12] | Standard of care |
Conclusion
This compound holds considerable promise as a future therapeutic for both infectious diseases and cancer. Its potent and broad-spectrum activity, coupled with a mechanism of action that may be less prone to resistance development, makes it an attractive candidate for further development. However, the path to clinical realization requires addressing the inherent challenges of peptide therapeutics through innovative formulation and rigorous preclinical and clinical evaluation. The insights gained from the development of other antimicrobial peptides provide a valuable roadmap for navigating the clinical translation of this compound-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro spectrum of pexiganan activity when tested against pathogens from diabetic foot infections and with selected resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel antibacterial approach of Cecropin-B peptide loaded on chitosan nanoparticles against MDR Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of cecropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Daptomycin - Wikipedia [en.wikipedia.org]
- 6. Investigation of morphological changes of HPS membrane caused by this compound through scanning electron microscopy and atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemotherapy in advanced bladder cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Cytotoxic Effect of Cecropin A and this compound on the MDA-MB-231 and M14K Tumour Cell Lines [scirp.org]
- 11. Chemotherapy for breast cancer | Canadian Cancer Society [cancer.ca]
- 12. Chemotherapy for breast cancer | Macmillan Cancer Support [macmillan.org.uk]
- 13. Enhancement of the cytolytic effect of anti-bacterial cecropin by the microvilli of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Pharmacodynamic Effects of Topical Omiganan in Patients With Mild to Moderate Atopic Dermatitis in a Randomized, Placebo‐Controlled, Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Pharmacodynamic Effects of Topical Omiganan in Patients With Mild to Moderate Atopic Dermatitis in a Randomized, Placebo-Controlled, Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Omiganan - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 23. go.drugbank.com [go.drugbank.com]
- 24. Polymyxin - Wikipedia [en.wikipedia.org]
- 25. Polymyxin B (Polymyxin B Sulfate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 26. Polymyxins, the last-resort antibiotics: Mode of action, resistance emergence, and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Daptomycin: mechanisms of action and resistance, and biosynthetic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benthamdirect.com [benthamdirect.com]
- 29. go.drugbank.com [go.drugbank.com]
- 30. Daptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Meta-analysis of Cecropin B's Efficacy Against Pathogenic Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial peptide Cecropin B's activity against a range of pathogenic bacteria. The data presented is a meta-summary derived from multiple experimental studies, intended to provide a clear, objective overview of its potential as a therapeutic agent.
Quantitative Data Summary
The antimicrobial efficacy of this compound is primarily evaluated by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound against various Gram-positive and Gram-negative pathogenic bacteria.
| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Gram-Negative Bacteria | ||||
| Escherichia coli | ATCC 25922 | 0.4–1.6 | 0.1-0.4 | [1] |
| Escherichia coli | DH5α | 1.56 | 0.4 | [2] |
| Pseudomonas aeruginosa | ATCC 27853 | 3.12 | 0.8 | [2] |
| Klebsiella pneumoniae | Clinical Isolates | 6.25–50 | 1.6-13 | [3] |
| Acinetobacter baumannii | ATCC 19606 | 4 | 1.0 | [4] |
| Salmonella Typhimurium | ATCC 14028 | >64 | >16.6 | [4] |
| Yersinia ruckeri | 392/2003 | 4-8 | 1.0-2.1 | [4] |
| Aeromonas salmonicida | ATCC33658 | 4-8 | 1.0-2.1 | [4] |
| Flavobacterium psychrophilum | 1947 | >256 | >66.5 | [4] |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | ATCC 25923 | >100 | >26 | [2] |
| Bacillus subtilis | ATCC 6633 | 3.12 | 0.8 | [2] |
| Micrococcus luteus | NCIMB 8166 | 1.56 | 0.4 | [2] |
| Enterococcus faecalis | NCTC115 | >100 | >26 | [4] |
Experimental Protocols
The following are generalized protocols for determining the antimicrobial activity of this compound, based on common methodologies cited in the literature.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on a suitable agar medium. A few colonies are then used to inoculate a cation-adjusted Mueller-Hinton Broth (MHB). The broth is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[5]
-
Serial Dilution of this compound: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate using MHB to obtain a range of concentrations.
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the this compound dilutions. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[6]
Agar Diffusion Assay
This method assesses the antimicrobial activity by measuring the zone of growth inhibition around a disk or well containing the antimicrobial agent.
-
Preparation of Agar Plates: A standardized bacterial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).[7]
-
Application of this compound: A sterile paper disk impregnated with a known concentration of this compound is placed on the agar surface. Alternatively, a well can be created in the agar and filled with the this compound solution.[8][9]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone around the disk or well, where bacterial growth is inhibited, is measured. The size of the zone is indicative of the antimicrobial activity.[9]
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for Determining Antibacterial Activity
The following diagram illustrates the typical workflow for assessing the antibacterial properties of this compound.
Caption: Workflow for antibacterial activity testing.
Proposed Mechanism of Action of this compound
This compound is understood to exert its antibacterial effect primarily through membrane disruption. The following diagram outlines the proposed signaling pathway and mechanism.
Caption: this compound's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel this compound-derived peptide with antibacterial and potential anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel antibacterial approach of Cecropin-B peptide loaded on chitosan nanoparticles against MDR Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activities of Membrane-Active Peptides against Gram-Positive and Gram-Negative Aerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Cecropin B
For researchers, scientists, and drug development professionals working with the antimicrobial peptide Cecropin B, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in your laboratory practices.
I. Personal Protective Equipment (PPE) for Handling this compound
While this compound is not classified as a hazardous substance, it may cause irritation upon contact.[1] Adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment are crucial to minimize exposure risks.
Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses or goggles compliant with NIOSH (US) or EN 166 (EU) standards. | Protects against potential eye irritation from dust or splashes. |
| Skin Protection | Disposable nitrile gloves. | Prevents skin contact and potential irritation.[2] Proper glove removal technique is essential to avoid contamination. |
| Body Protection | Standard laboratory coat. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Generally not required. For operations that may generate dust, a type N95 (US) or P1 (EN 143) dust mask is recommended. | Minimizes inhalation of nuisance levels of dust. |
II. Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and maintains the integrity of the peptide.
Step-by-Step Handling Protocol
-
Receiving and Storage:
-
Preparation for Use:
-
Before opening, allow the vial to warm to room temperature to prevent condensation and moisture contamination, which can degrade the peptide.[5]
-
Work in a designated clean area, such as a laminar flow hood or a clean workbench.
-
-
Reconstitution:
-
Consult the product datasheet for the recommended solvent. This compound is generally soluble in water.[1][3]
-
Use sterile buffers, preferably at a pH of 5-6, to prolong the stability of the peptide solution.[5]
-
Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.
-
-
Use in Experiments:
-
Handle the reconstituted solution with care, following standard laboratory practices to avoid contamination and exposure.
-
If working with bacterial cultures, employ aseptic techniques.
-
-
Short-Term and Long-Term Storage of Solutions:
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential development of antimicrobial resistance.[6][7]
Waste Stream Management
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Treat as chemical waste. Dispose of in a clearly labeled, sealed container according to federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service. |
| This compound Solutions | Stock solutions and unused diluted solutions should be collected in an approved container for hazardous chemical waste and disposed of according to institutional guidelines.[6] Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of as biohazardous or chemical waste, depending on the nature of the experiment and institutional protocols. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of contaminated gloves after use. Heavily contaminated items should be treated as hazardous waste.[8] |
IV. Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
This comprehensive guide is intended to serve as a foundational resource for the safe handling and disposal of this compound. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the product. By prioritizing safety and adhering to established protocols, you can ensure a secure and productive research environment.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. This compound peptide [novoprolabs.com]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Access, use and disposal of antimicrobials among humans and animals in Wakiso district, Uganda: a qualitative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
